molecular formula C20H44N15O22P5 B11931531 Diadenosine pentaphosphate pentaammonium

Diadenosine pentaphosphate pentaammonium

Numéro de catalogue: B11931531
Poids moléculaire: 1001.5 g/mol
Clé InChI: XCOZIAOMHASKGR-CSMIRWGRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diadenosine pentaphosphate pentaammonium is a useful research compound. Its molecular formula is C20H44N15O22P5 and its molecular weight is 1001.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C20H44N15O22P5

Poids moléculaire

1001.5 g/mol

Nom IUPAC

azane;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H29N10O22P5.5H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);5*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1

Clé InChI

XCOZIAOMHASKGR-CSMIRWGRSA-N

SMILES isomérique

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N.N

SMILES canonique

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N.N

Origine du produit

United States

Foundational & Exploratory

The Initial Characterization of Ap5A: A Technical Guide to its Role as a Potent Adenylate Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial characterization of P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) as a highly specific and potent inhibitor of adenylate kinase (AK). Ap5A's unique properties as a bisubstrate analog have made it an indispensable tool for dissecting cellular energy metabolism and for eliminating confounding enzymatic activity in various biochemical assays. This document details the mechanism of inhibition, provides key quantitative data, outlines experimental protocols for its characterization, and presents visual representations of the relevant biochemical pathways and experimental workflows.

Introduction: The Significance of Ap5A in Cellular Energetics

Adenylate kinase is a crucial enzyme that maintains cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[1] This equilibrium is fundamental for regulating the cellular energy charge and for activating key signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, in response to metabolic stress.[1]

P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) is a structural analog of two ADP molecules linked by a pentaphosphate chain, positioning it as a potent bisubstrate inhibitor of adenylate kinase.[1] Its primary utility lies in its ability to specifically inhibit AK, thereby allowing for the precise study of ATP- and ADP-dependent enzymes without the interference of nucleotide interconversion by contaminating adenylate kinase activity.[1] The inhibition by Ap5A is competitive with respect to both ATP and AMP.[1]

Quantitative Inhibition Data

The inhibitory potency of Ap5A against adenylate kinase is significant, with inhibition constants (Ki) typically found in the nanomolar to low micromolar range.[1] This high affinity makes it an effective inhibitor at low concentrations.

Inhibition Constants (Ki)

The Ki of Ap5A for adenylate kinase can vary depending on the isoform of the enzyme, the organism of origin, and the specific assay conditions. Below is a summary of reported Ki values.

Enzyme SourceIsoformKi ValueSubstrate VariedReference
Not SpecifiedNot Specified2.5 nMNot Specified[2]
Leishmania donovaniRecombinant AK2190 nMATP[3]
Leishmania donovaniRecombinant AK2160 nMAMP[3]
MitochondrialNot Specified10 µMNot Specified
Recommended Molar Ratios for Inhibition

In practical applications, particularly for eliminating contaminating adenylate kinase activity, Ap5A is often used at specific molar ratios relative to the other nucleotides in the assay.

Enzyme SourceRecommended Ap5A:Nucleotide Molar RatioReference
Mammalian and Insect Skeletal Muscle, Human Erythrocytes, Staphylococcus aureus1:50[4]
Tobacco Leaves, Spinach Chloroplasts1:5[4]
Bovine Liver Mitochondria, Human Kidney Homogenate, Escherichia coli2:1[4]

Mechanism of Inhibition

Ap5A functions as a bisubstrate analog, meaning it mimics the binding of both ATP and AMP to the active site of adenylate kinase.[1] Structural studies have been instrumental in elucidating this mechanism, showing how Ap5A occupies both the ATP and AMP binding sites simultaneously. This binding mode effectively locks the enzyme in an inactive conformation, preventing the catalysis of the phosphoryl transfer reaction.

The following diagram illustrates the central role of adenylate kinase in cellular energy homeostasis and how Ap5A intervenes.

Adenylate_Kinase_Pathway cluster_0 Cellular Energy Homeostasis cluster_1 Inhibition 2ADP 2ADP Adenylate Kinase Adenylate Kinase 2ADP->Adenylate Kinase ATP ATP AMP AMP Adenylate Kinase->ATP Adenylate Kinase->AMP Ap5A Ap5A Ap5A->Adenylate Kinase

Role of Adenylate Kinase and its inhibition by Ap5A.

Experimental Protocols

The characterization of Ap5A as an adenylate kinase inhibitor relies on robust and reproducible experimental protocols. The following sections detail the methodologies for determining its inhibitory constant and for its application in suppressing contaminating AK activity.

Determination of the Inhibitory Constant (Ki) of Ap5A

A widely used method for determining the Ki of Ap5A is a coupled enzyme assay.[1] This continuous spectrophotometric assay links the production of ATP by adenylate kinase to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[1] The coupling enzymes are pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).[1]

Principle:

  • Adenylate Kinase: 2 ADP → ATP + AMP

  • Pyruvate Kinase: Phosphoenolpyruvate + ADP → Pyruvate + ATP

  • Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Materials:

  • Purified Adenylate Kinase

  • P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A)

  • Adenosine diphosphate (B83284) (ADP)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH. A common starting concentration for the coupling enzymes is 10 units/mL each.[1]

  • Set up a series of reactions with a fixed concentration of Ap5A and varying concentrations of the substrate, ADP. It is advisable to test at least five ADP concentrations that bracket the known or estimated Km value.[1] Repeat this for several different fixed concentrations of Ap5A.

  • Pre-incubate the reaction mixture (without adenylate kinase) at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.[1]

  • Initiate the reaction by adding a pre-determined amount of adenylate kinase, ensuring the final concentration results in a linear reaction rate for at least 5 minutes.[1]

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).

Data Analysis:

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (the molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[1]

  • Generate Michaelis-Menten plots by plotting v₀ versus the substrate concentration ([ADP]) for each concentration of Ap5A.[1]

  • Determine the Ki using a Lineweaver-Burk plot (1/v₀ vs. 1/[ADP]). For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the slopes of these lines. Alternatively, non-linear regression analysis can be used to fit the data to the competitive inhibition model to directly calculate the Ki.[1]

The following diagram outlines the workflow for this experimental protocol.

Ki_Determination_Workflow cluster_workflow Experimental Workflow start Prepare Reaction Mix (Buffer, PEP, NADH, PK, LDH) setup Set up Reactions (Varying [ADP] at fixed [Ap5A]) start->setup preincubate Pre-incubate at Optimal Temperature (5 min) setup->preincubate initiate Initiate with Adenylate Kinase preincubate->initiate measure Monitor A340 Decrease (5-10 min) initiate->measure calculate Calculate Initial Velocity (v₀) measure->calculate plot Generate Michaelis-Menten & Lineweaver-Burk Plots calculate->plot determine Determine Ki plot->determine

Workflow for the determination of Ap5A's Ki value.
Protocol for Suppressing Contaminating Adenylate Kinase Activity in ATPase Assays

Contaminating adenylate kinase can interfere with ATPase assays by regenerating ATP from the ADP product, leading to an underestimation of ATPase activity. Ap5A is an effective tool to eliminate this artifact.

Principle:

This protocol utilizes a colorimetric assay to measure the release of inorganic phosphate (B84403) (Pi), the product of the ATPase reaction. The assay is performed in the presence and absence of Ap5A to distinguish true ATPase activity from the effects of contaminating adenylate kinase.

Materials:

  • Enzyme preparation containing the ATPase of interest

  • P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A)

  • Adenosine triphosphate (ATP)

  • Assay Buffer (appropriate for the ATPase being studied)

  • Reagents for Pi detection (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Prepare two sets of reactions in a 96-well plate: one set with a saturating concentration of Ap5A (refer to the molar ratio table above) and one set without Ap5A.

  • To each well, add the assay buffer and the enzyme preparation.

  • Pre-incubate the plate at the optimal temperature for the ATPase for 5 minutes.

  • Initiate the reaction by adding ATP to a final concentration appropriate for the ATPase being studied.

  • Incubate for a time period that ensures the reaction remains in the linear range.

  • Terminate the reaction by adding the Pi detection reagent.

  • Measure the absorbance at the appropriate wavelength for the chosen Pi detection method.

  • Create a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced.

Data Analysis:

Compare the rate of Pi production (ATPase activity) in the presence and absence of Ap5A. A significant reduction in the apparent ATPase activity in the absence of Ap5A that is rescued in its presence is indicative of contaminating adenylate kinase activity. The activity measured in the presence of a saturating concentration of Ap5A represents the true ATPase activity.[1]

Conclusion

The initial characterization of Ap5A as a potent and specific inhibitor of adenylate kinase has provided researchers with an invaluable tool. Its utility extends from fundamental studies of enzyme kinetics and cellular energy sensing to practical applications in ensuring the accuracy of other enzyme assays. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for the effective application of Ap5A in a variety of research and development settings.

References

An In-depth Technical Guide to the Enzymatic Synthesis of Diadenosine Pentaphosphate (Ap5A)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine pentaphosphate (Ap5A), a member of the dinucleoside polyphosphate family, has emerged as a critical signaling molecule in various physiological and pathophysiological processes. Its roles as a potent inhibitor of adenylate kinase and a modulator of purinergic signaling pathways have positioned it as a molecule of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the enzymatic synthesis of Ap5A, detailing the primary enzymatic routes, reaction kinetics, and optimal conditions. Furthermore, it offers detailed experimental protocols for synthesis, purification, and analysis, alongside a depiction of the key signaling pathways influenced by Ap5A. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important signaling molecule.

Introduction

Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate found in various cell types, from bacteria to mammals. It is characterized by two adenosine (B11128) moieties linked by a chain of five phosphate (B84403) groups. Ap5A is involved in a range of cellular processes, acting as an intracellular and extracellular signaling molecule. Notably, it is a potent and specific inhibitor of adenylate kinase, an enzyme crucial for cellular energy homeostasis.[1] This inhibitory action allows for the precise study of ATP- and ADP-dependent enzymes without the confounding influence of nucleotide interconversion.[1] Moreover, Ap5A has been identified as a signaling molecule in the cardiovascular system, where it modulates the activity of ion channels such as ATP-sensitive potassium (KATP) channels and ryanodine (B192298) receptors (RyR2).[2][3] The enzymatic synthesis of Ap5A offers a specific and controlled method for its production, crucial for research and potential therapeutic applications.

Enzymatic Synthesis of Diadenosine Pentaphosphate (Ap5A)

The enzymatic synthesis of Ap5A is primarily catalyzed by two main classes of enzymes: firefly luciferase and certain aminoacyl-tRNA synthetases. These enzymes utilize different mechanisms but both result in the formation of the P1,P5-diphosphoadenosine-5'-pentaphosphate linkage.

Synthesis by Firefly Luciferase

Firefly luciferase, in the presence of its substrates D-luciferin and ATP, forms a luciferyl-AMP intermediate, releasing pyrophosphate.[4] This activated AMP moiety can then be transferred to a phosphate acceptor. In the synthesis of Ap5A, adenosine 5'-tetraphosphate (p4A) or inorganic triphosphate (P3) can act as the acceptor of the adenylyl moiety from the enzyme-luciferyl-AMP complex.[5] Alternatively, firefly luciferase can catalyze the synthesis of Ap5A from ATP and adenosine 5'-tetraphosphate (p4A).[6]

Synthesis by Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRS) are enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis.[7] This reaction proceeds through the formation of an aminoacyl-AMP intermediate.[8] In a side reaction, this enzyme-bound aminoacyl-AMP can react with ATP to generate diadenosine tetraphosphate (B8577671) (Ap4A).[9] While the synthesis of Ap4A by aaRS is well-documented, the synthesis of Ap5A by this class of enzymes is less commonly reported but can occur under specific conditions, potentially involving the utilization of adenosine 5'-tetraphosphate (p4A) as a substrate. Some aminoacyl-tRNA synthetases, such as HisRS, TrpRS, and AlaRS, have been shown to synthesize various hybrid dinucleoside polyphosphates.[10]

Quantitative Data on Enzymatic Synthesis

The following tables summarize the available quantitative data for the enzymatic synthesis of Ap5A and related compounds. It is important to note that specific kinetic data for Ap5A synthesis is limited, and some values are inferred from studies on the synthesis of the closely related molecule, diadenosine tetraphosphate (Ap4A).

Table 1: Kinetic Parameters for Firefly Luciferase in Dinucleoside Polyphosphate Synthesis

SubstrateEnzyme SourceKmOptimal pHOptimal Temperature (°C)Reference
ATP (for Ap4A synthesis)Photinus pyralis4 mM5.725[11][12]
Luciferin (for Ap4A synthesis)Photinus pyralis2-3 µM5.725[11][12]
ATP (for light emission)Recombinant160 µM~7.825-37[13][14]
Luciferin (for light emission)Recombinant15 µM~7.825-37[13][14]

Table 2: Reaction Conditions and Yields for Ap5A Synthesis

EnzymeSubstratesKey Reaction ComponentsReported YieldReference
Firefly LuciferaseATP, Adenosine 5'-tetraphosphate (p4A)Luciferin, Mg2+, PyrophosphatasePreferential synthesis of Ap5A in the presence of P3 or P4.[5][5][6]
Aminoacyl-tRNA SynthetasesATP, Cognate Amino AcidMg2+ or Zn2+Not explicitly reported for Ap5A.[10]

Experimental Protocols

Enzymatic Synthesis of Ap5A using Firefly Luciferase

This protocol is a general guideline based on the synthesis of dinucleoside polyphosphates by firefly luciferase.[5][11]

Materials:

  • Firefly Luciferase (e.g., from Photinus pyralis)

  • Adenosine 5'-triphosphate (ATP)

  • Adenosine 5'-tetraphosphate (p4A) or Inorganic Triphosphate (P3)

  • D-Luciferin

  • Magnesium Chloride (MgCl2)

  • Inorganic Pyrophosphatase

  • Reaction Buffer (e.g., 50 mM MES, pH 5.7)

  • Quenching Solution (e.g., Perchloric acid)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, p4A (or P3), D-luciferin, and MgCl2 at desired concentrations.

  • Equilibrate the reaction mixture to the optimal temperature (e.g., 25°C).

  • Initiate the reaction by adding firefly luciferase and inorganic pyrophosphatase.

  • Incubate the reaction for a specific time course (e.g., 1-4 hours), with occasional mixing.

  • Stop the reaction by adding a quenching solution.

  • Neutralize the reaction mixture.

  • Proceed to purification.

Purification of Ap5A by Ion-Exchange Chromatography

This protocol provides a general framework for the purification of Ap5A, a highly negatively charged molecule, using anion-exchange chromatography.

Materials:

  • Anion-exchange column (e.g., DEAE-Sepharose or a strong anion exchanger)

  • Low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • High-salt elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5)

  • Chromatography system (e.g., FPLC or HPLC)

Procedure:

  • Equilibrate the anion-exchange column with the low-salt binding buffer.

  • Load the neutralized reaction mixture onto the column.

  • Wash the column with the binding buffer to remove unbound components.

  • Elute the bound Ap5A using a linear gradient of the high-salt elution buffer.

  • Collect fractions and monitor the absorbance at 259 nm to identify the Ap5A peak.

  • Pool the fractions containing pure Ap5A.

  • Desalt the pooled fractions if necessary.

Analysis of Ap5A by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the quantification of dinucleoside polyphosphates in biological samples.[1]

Materials:

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0

  • Mobile Phase B: Methanol

  • Ap5A standard

  • HPLC system with UV detector

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the purified Ap5A sample or a standard solution.

  • Elute using a gradient of mobile phase B.

  • Monitor the absorbance at 259 nm.

  • Identify and quantify the Ap5A peak by comparing its retention time and peak area to the standard.

Signaling Pathways and Visualizations

Ap5A exerts its biological effects through various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key enzymatic synthesis workflow and the signaling cascades involving Ap5A.

Enzymatic_Synthesis_of_Ap5A cluster_luciferase Firefly Luciferase Pathway cluster_aaRS Aminoacyl-tRNA Synthetase Pathway ATP_luc ATP Luciferyl_AMP E-Luciferyl-AMP Intermediate ATP_luc->Luciferyl_AMP Mg²⁺ Luciferin Luciferin Luciferin->Luciferyl_AMP Luciferase Firefly Luciferase Ap5A_luc Ap5A Luciferyl_AMP->Ap5A_luc Transfer of AMP p4A_luc p4A p4A_luc->Ap5A_luc ATP_aaRS ATP Aminoacyl_AMP E-Aminoacyl-AMP Intermediate ATP_aaRS->Aminoacyl_AMP Mg²⁺ Amino_Acid Amino Acid Amino_Acid->Aminoacyl_AMP aaRS Aminoacyl-tRNA Synthetase Ap5A_aaRS Ap5A (potential product) Aminoacyl_AMP->Ap5A_aaRS Transfer of AMP ATP2 ATP ATP2->Ap5A_aaRS

Enzymatic synthesis of Ap5A by two primary pathways.

Ap5A_Signaling_Pathways cluster_cardiac Cardiac Cell Signaling cluster_purinergic Purinergic Signaling Ap5A Diadenosine pentaphosphate (Ap5A) KATP K(ATP) Channel Ap5A->KATP Binds to Kir6.x subunit RyR2 Ryanodine Receptor 2 (RyR2) Ap5A->RyR2 Binds to receptor P2Y P2Y Receptor (Gq-coupled) Ap5A->P2Y Agonist Inhibition Inhibition Activation Activation Membrane_Hyperpol Membrane Hyperpolarization (Opening) Inhibition->Membrane_Hyperpol Prevents Ca_Release Sarcoplasmic Reticulum Ca²⁺ Release Activation->Ca_Release Induces PLC Phospholipase C (PLC) P2Y->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates ER_Ca ER Ca²⁺ Release IP3->ER_Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses ER_Ca->Downstream PKC->Downstream

Key signaling pathways modulated by Ap5A.

Conclusion

The enzymatic synthesis of Diadenosine pentaphosphate provides a highly specific and controlled route to obtaining this vital signaling molecule for research and development. Firefly luciferase and aminoacyl-tRNA synthetases represent the primary biocatalysts for this process, each with distinct mechanistic features. A thorough understanding of the reaction kinetics, optimal conditions, and purification methodologies is paramount for the successful production and application of Ap5A. As research continues to unravel the complex roles of Ap5A in cellular signaling, particularly in the context of cardiovascular function and energy metabolism, the demand for reliable synthetic methods will undoubtedly increase. This guide provides a foundational resource to aid in these endeavors, fostering further exploration into the therapeutic potential of targeting Ap5A-mediated pathways.

References

The Biological Role of Diadenosine Pentaphosphate (Ap5A) in the Cellular Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Diadenosine pentaphosphate (Ap5A), a member of the dinucleoside polyphosphate family, has emerged from being a biochemical curiosity to a significant signaling molecule, or "alarmone," at the heart of the cellular stress response. Under conditions of oxidative stress, heat shock, hypoxia, and DNA damage, intracellular concentrations of Ap5A rapidly increase, triggering a cascade of events to manage cellular homeostasis, energy metabolism, and cell fate decisions. This technical guide provides an in-depth exploration of the core biological roles of Ap5A, detailing its synthesis and degradation, its downstream signaling pathways, and its ultimate impact on processes such as cell cycle regulation and apoptosis. We present key quantitative data, detailed experimental protocols for its study, and visual representations of its molecular pathways to serve as a comprehensive resource for professionals in life sciences and drug development.

Introduction

First identified in the 1960s, dinucleoside polyphosphates (NpnNs) are a class of molecules consisting of two nucleosides joined by a polyphosphate chain.[1] Among these, P1,P5-Di(adenosine-5')pentaphosphate (Ap5A) is of particular interest. It is a structural analog of two adenosine (B11128) diphosphate (B83284) (ADP) molecules linked by a five-phosphate chain.[2] Initially considered a mere byproduct of cellular metabolism, a growing body of evidence now supports the role of Ap5A and its structural relatives (e.g., Ap4A) as critical intracellular alarmones that accumulate under stress conditions.[3][4] This accumulation is not a passive event but rather an active signaling process that influences key cellular decisions, making Ap5A a molecule of significant interest for understanding stress pathophysiology and for identifying novel therapeutic targets.

Biosynthesis and Metabolism of Ap5A under Cellular Stress

The intracellular concentration of Ap5A is tightly regulated by a dynamic balance between its synthesis and degradation. Cellular stress disrupts this balance, leading to the rapid accumulation of Ap5A.

2.1 Synthesis: The primary enzymatic route for Ap5A synthesis is catalyzed by aminoacyl-tRNA synthetases (aaRSs), particularly Lysyl-tRNA synthetase (LysRS).[5][6][7] In its canonical function, LysRS charges tRNA with lysine (B10760008) for protein synthesis. However, under stress conditions, this enzyme can catalyze a side reaction, synthesizing Ap4A and Ap5A.[5][6][8] For instance, in Myxococcus xanthus, LysRS efficiently synthesizes Ap5A from ATP and adenosine tetraphosphate (B8577671) (Ap4).[5] This non-canonical function is often stimulated by specific stress-induced signals, such as the phosphorylation of LysRS by MAP kinases in activated mast cells.[9]

2.2 Degradation: The hydrolysis and removal of Ap5A are carried out by specific phosphodiesterases, such as diadenosine hexaphosphate hydrolase, which can also hydrolyze Ap5A and Ap4A.[10] The cytosolic fraction of cells contains enzymatic activities that degrade Ap5A, with Km values reported in the low micromolar range, indicating an efficient catalytic process under normal conditions.[11] The downregulation or saturation of these hydrolytic enzymes during severe stress may contribute to the sharp increase in Ap5A levels.

Figure 1: Ap5A Metabolism Under Stress Stress Cellular Stress (Oxidative, Heat, Hypoxia) LysRS Lysyl-tRNA Synthetase (LysRS) Stress->LysRS Activates Hydrolases Diadenosine Polyphosphate Hydrolases Stress->Hydrolases Inhibits Ap5A Ap5A (Accumulation) LysRS->Ap5A Synthesis ATP ATP ATP->LysRS Ap4 Ap4 Ap4->LysRS Ap5A->Hydrolases Substrate AMP_ATP AMP + ATP Hydrolases->AMP_ATP Degradation ADP_ATP ADP + ATP Hydrolases->ADP_ATP Degradation

Figure 1: Ap5A Metabolism Under Stress

Ap5A Signaling Pathways in the Stress Response

Once accumulated, Ap5A acts as a second messenger, interacting with specific effector proteins to initiate downstream signaling cascades.

3.1 Interaction with HINT1 and Transcriptional Regulation: One of the best-characterized targets of diadenosine polyphosphates is the Histidine Triad Nucleotide-Binding Protein 1 (HINT1).[12] In quiescent cells, HINT1 binds to and suppresses the activity of transcription factors such as the microphthalmia-associated transcription factor (MITF).[9][13] Following immunological stimulation of mast cells, stress signals lead to LysRS-mediated synthesis of Ap4A (and likely Ap5A).[13] These molecules then bind to HINT1, causing a conformational change that releases MITF.[13] The liberated MITF can then translocate to the nucleus and activate the transcription of its target genes, which are involved in host defense and inflammatory responses.[9][13]

Figure 2: Ap5A-HINT1-MITF Signaling Pathway cluster_dissociation Dissociation Stress Immunological Stimulation LysRS LysRS Stress->LysRS Activates Ap5A Ap5A / Ap4A LysRS->Ap5A Synthesizes HINT1_MITF HINT1-MITF Complex (Inactive) Ap5A->HINT1_MITF Binds HINT1 HINT1_Ap5A HINT1-Ap5A HINT1_MITF->HINT1_Ap5A Releases MITF MITF MITF (Active) Nucleus Nucleus MITF->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Activates Figure 3: Workflow for Ap5A Quantification by HPLC start Start: Biological Sample (e.g., Platelets) deproteinize 1. Deproteinization start->deproteinize concentrate 2. Boronate Affinity Chromatography (Concentration) deproteinize->concentrate desalt 3. Desalting concentrate->desalt hplc 4. Ion-Pair Reversed-Phase HPLC desalt->hplc detect 5. UV Detection (254 nm) hplc->detect validate 7. Validation (Mass Spectrometry) hplc->validate Peak ID quantify 6. Quantification (vs. Internal Standard) detect->quantify end End: Ap5A Concentration quantify->end

References

Diadenosine Pentaphosphate (Ap5A): An Endogenous Signaling Molecule in Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diadenosine pentaphosphate (Ap5A), a member of the dinucleoside polyphosphate family, has emerged as a critical endogenous signaling molecule involved in a diverse array of physiological and pathophysiological processes. Stored in high concentrations within platelet dense granules and chromaffin granules, Ap5A is released into the extracellular space in response to cellular stress, where it exerts its effects through interactions with specific cell surface receptors and enzymes. This technical guide provides a comprehensive overview of the core aspects of Ap5A as a signaling molecule, including its synthesis, metabolism, and multifaceted roles in cellular regulation. Detailed experimental protocols for the quantification and functional characterization of Ap5A are presented, alongside a summary of key quantitative data. Furthermore, this guide illustrates the principal signaling pathways modulated by Ap5A, offering a valuable resource for researchers and professionals in drug development seeking to understand and target this important signaling molecule.

Introduction

Dinucleoside polyphosphates (NpNn), consisting of two nucleoside moieties linked by a polyphosphate chain of 'n' phosphate (B84403) groups, are a class of signaling molecules found across various cell types and tissues. Among these, Diadenosine pentaphosphate (P¹,P⁵-Di(adenosine-5') pentaphosphate), or Ap5A, has garnered significant attention for its role as a potent modulator of cellular function. Ap5A is recognized as a "messenger" molecule, participating in intercellular communication and intracellular regulation, particularly under conditions of cellular stress. Its involvement in cardiovascular physiology, neurotransmission, and cellular energy homeostasis positions it as a potential therapeutic target for a range of diseases. This guide aims to provide an in-depth technical resource on the fundamental aspects of Ap5A signaling, with a focus on practical experimental methodologies and data interpretation.

Synthesis and Metabolism of Ap5A

Enzymatic Synthesis

The primary route of Ap5A synthesis is through the action of aminoacyl-tRNA synthetases (aaRSs), particularly lysyl-tRNA synthetase (LysRS).[1] In a side reaction to their canonical function in protein synthesis, these enzymes can catalyze the formation of Ap5A from ATP. The synthesis is a two-step process initiated by the formation of an aminoacyl-adenylate intermediate from an amino acid and ATP.[2] In the absence of its cognate tRNA, the enzyme can then catalyze the attack of a second ATP molecule on this intermediate, yielding Ap5A and the free amino acid.[3] This synthesis is often stimulated by cellular stress conditions.

Metabolism and Degradation

The signaling actions of extracellular Ap5A are terminated by its enzymatic degradation. This process is primarily mediated by ectonucleotidases, a family of cell surface enzymes that hydrolyze extracellular nucleotides.[4][5] These enzymes, including E-NTPDases (ecto-nucleoside triphosphate diphosphohydrolases), sequentially hydrolyze the phosphodiester bonds of Ap5A, ultimately yielding AMP and adenosine, which can then activate their own respective purinergic receptors.[5] The kinetics of Ap5A hydrolysis can vary depending on the specific ectonucleotidase isoform present on the cell surface.[6][7]

Physiological Roles and Signaling Mechanisms

Ap5A exerts its biological effects through interaction with multiple molecular targets, including cell surface receptors and intracellular enzymes.

Cardiovascular System

In the cardiovascular system, Ap5A has complex and often opposing effects. It can induce both vasoconstriction and vasodilation, depending on the vascular bed and the receptor subtypes expressed.[8][9] Ap5A is stored in high concentrations in platelet dense granules and is released upon platelet activation, suggesting a role in hemostasis and thrombosis.[10]

Ion Channel Modulation
  • ATP-sensitive Potassium (KATP) Channels: Ap5A has been shown to modulate the activity of KATP channels, which are crucial in coupling cellular metabolism to electrical excitability, particularly in cardiac and pancreatic β-cells.[11]

  • Ryanodine (B192298) Receptors (RyRs): Ap5A is a potent activator of cardiac ryanodine receptors (RyR2), the primary calcium release channels in the sarcoplasmic reticulum. This interaction is important for excitation-contraction coupling in the heart.[12]

Interaction with Purinergic Receptors

Ap5A is known to interact with P2Y purinergic receptors, a class of G protein-coupled receptors (GPCRs).[13][14] While the specific receptor subtypes that bind Ap5A with high affinity are still under investigation, activation of P2Y receptors by Ap5A can initiate downstream signaling cascades.

P2Y_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ap5A Ap5A P2Y_R P2Y Receptor Ap5A->P2Y_R Binds G_protein G Protein (Gq/11) P2Y_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Ap5A signaling pathway via P2Y receptor activation.

Inhibition of Adenylate Kinase

Ap5A is a potent and specific inhibitor of adenylate kinase (AK), an enzyme critical for cellular energy homeostasis by catalyzing the interconversion of adenine (B156593) nucleotides (2 ADP ↔ ATP + AMP).[9][11][15] This inhibitory action makes Ap5A an invaluable tool in biochemical assays to prevent the interconversion of ADP and ATP, allowing for the accurate study of ATP- or ADP-dependent enzymes.[11][16]

Quantitative Data

The following tables summarize key quantitative data related to Ap5A.

Table 1: Concentration of Ap5A in Biological Samples

Biological SampleConcentrationReference(s)
Human Platelets100.2 ± 81.1 nM[8]
Bovine Chromaffin Granules~6 mM (intragranular)

Table 2: Receptor and Enzyme Interaction Data for Ap5A

TargetParameterValueReference(s)
P2Y1 ReceptorEC500.32 µM[13]
Adenylate Kinase (human hemolysate)Inhibition Concentration≥ 2 µM[15]
Cardiac Ryanodine Receptor (RyR2)EC50 (low-affinity site)140 µM[12]

Detailed Experimental Protocols

Quantification of Ap5A in Platelets by HPLC

This protocol describes the extraction and quantification of Ap5A from human platelets using high-performance liquid chromatography (HPLC).[8][10]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Platelet-Rich Plasma (PRP) Isolation lysis Platelet Lysis (e.g., with EGTA/Ethanol) start->lysis deproteinization Deproteinization (e.g., Centrifugation) lysis->deproteinization extraction Supernatant Evaporation & Reconstitution deproteinization->extraction injection Sample Injection extraction->injection separation Ion-Pair Reversed-Phase Chromatography injection->separation detection UV Detection (259 nm) separation->detection integration Peak Integration detection->integration quantification Quantification using Standard Curve integration->quantification

Caption: Experimental workflow for Ap5A quantification by HPLC.

Materials:

  • Human whole blood

  • Acid-Citrate-Dextrose (ACD) anticoagulant

  • Phosphate-Buffered Saline (PBS)

  • EGTA solution

  • Ethanol (100%)

  • Internal standard (e.g., 6-Cl-PuDP)

  • HPLC system with UV detector

  • C18 reversed-phase column

  • Mobile phase A: 0.1 M Potassium phosphate buffer, pH 6.0

  • Mobile phase B: Methanol

  • Ap5A standard

Procedure:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect human whole blood into tubes containing ACD anticoagulant.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

  • Sample Preparation:

    • To 200 µL of PRP, add the internal standard to a final concentration of 5 µM.

    • Stop the reaction with 300 µL of ice-cold EGTA solution (5 mM) and 100 µL of silicon oil.

    • Centrifuge for 90 seconds at 6,500 x g.

    • Transfer the aqueous phase to a new tube and add 1.5 mL of 100% ethanol.

    • Incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge at 20,000 x g for 10 minutes at 4°C.

    • Evaporate the supernatant to dryness under vacuum.

    • Reconstitute the pellet in 200 µL of HPLC-grade water.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Use a gradient elution with mobile phases A and B.

    • Monitor the eluent at 259 nm.

  • Quantification:

    • Identify the Ap5A peak based on the retention time of the standard.

    • Integrate the peak area and quantify the concentration using a standard curve prepared with known concentrations of Ap5A.

Inside-Out Patch-Clamp Recording of KATP Channels

This protocol describes the recording of single KATP channel currents in the inside-out patch-clamp configuration to study the effects of Ap5A.[4][17][18][19]

Materials:

  • Cells expressing KATP channels (e.g., cardiomyocytes, pancreatic β-cells, or transfected cell lines)

  • Patch-clamp amplifier and data acquisition system

  • Micropipette puller and polisher

  • Inverted microscope

  • Pipette solution (extracellular): e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.4 with KOH.

  • Bath solution (intracellular): e.g., 140 mM KCl, 2 mM EGTA, 10 mM HEPES, pH 7.2 with KOH.

  • Ap5A stock solution.

Procedure:

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the pipette solution.

  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Gigaseal Formation:

    • Approach a cell with the patch pipette and apply slight positive pressure.

    • Once in contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Patch Excision:

    • After forming a stable gigaseal, pull the pipette away from the cell to excise the membrane patch, forming the inside-out configuration. The intracellular side of the membrane is now facing the bath solution.

  • Data Recording:

    • Hold the membrane potential at a constant voltage (e.g., -60 mV).

    • Record baseline channel activity.

    • Perfuse the bath with solutions containing different concentrations of Ap5A and record the changes in channel open probability and conductance.

  • Data Analysis: Analyze the single-channel recordings to determine the effects of Ap5A on channel kinetics.

Adenylate Kinase Inhibition Assay

This protocol describes a coupled enzyme assay to determine the inhibitory effect of Ap5A on adenylate kinase activity.[11][20]

AK_Inhibition_Assay cluster_reaction1 Adenylate Kinase Reaction cluster_reaction2 Coupled Assay cluster_detection Detection ADP 2 ADP AK Adenylate Kinase ADP->AK ATP_AMP ATP + AMP AK->ATP_AMP ATP ATP HK Hexokinase ATP->HK Glucose Glucose Glucose->HK G6P Glucose-6-P HK->G6P G6PDH G6P-Dehydrogenase G6P->G6PDH NADP NADP⁺ NADP->G6PDH NADPH NADPH G6PDH->NADPH NADPH_detect Measure Increase in Absorbance at 340 nm NADPH->NADPH_detect Ap5A Ap5A Ap5A->AK Inhibits

Caption: Workflow for adenylate kinase inhibition assay.

Materials:

  • Adenylate kinase enzyme

  • Ap5A

  • ADP

  • ATP

  • Glucose

  • NADP⁺

  • Hexokinase (HK)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, glucose, NADP⁺, ATP, HK, and G6PDH.

  • Assay Setup:

    • In a cuvette, add the reaction mixture and varying concentrations of Ap5A.

    • Add a fixed concentration of adenylate kinase.

  • Reaction Initiation: Initiate the reaction by adding ADP.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Data Analysis: Calculate the initial reaction rates at different Ap5A concentrations. Determine the IC50 or Ki value for Ap5A inhibition of adenylate kinase.

Conclusion

Diadenosine pentaphosphate is a pleiotropic signaling molecule with significant roles in cellular regulation, particularly in the cardiovascular and nervous systems. Its functions as a modulator of ion channels, an agonist for purinergic receptors, and a potent inhibitor of adenylate kinase highlight its importance in both physiological and pathological contexts. The detailed experimental protocols and quantitative data provided in this guide offer a practical resource for researchers aiming to investigate the multifaceted biology of Ap5A. A deeper understanding of Ap5A signaling pathways holds promise for the development of novel therapeutic strategies targeting a range of diseases.

References

Structural Analysis of Diadenosine Pentaphosphate Pentaammonium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine pentaphosphate (Ap5A), a member of the dinucleoside polyphosphate family, is a crucial signaling molecule involved in various cellular processes. This technical guide provides a comprehensive structural analysis of its pentaammonium salt, a commonly used form in research. This document delves into its structural characteristics, detailed experimental protocols for its analysis, and its role in key signaling pathways. While a crystal structure of the isolated pentaammonium salt is not publicly available, this guide leverages data from Ap5A complexed with its primary target, adenylate kinase, to provide valuable structural insights. Furthermore, detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and a summary of its synthesis are presented. The guide concludes with visualizations of the key signaling pathways involving Ap5A, offering a thorough resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Diadenosine pentaphosphate (Ap5A) is an endogenous molecule found in various cell types and is implicated in cellular energy homeostasis and signaling.[1] It is a potent inhibitor of adenylate kinase, an enzyme crucial for the equilibrium of adenine (B156593) nucleotides (ATP, ADP, and AMP).[2] The pentaammonium salt of Ap5A is a stable and soluble form frequently utilized in experimental settings. Understanding the three-dimensional structure of this molecule is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents targeting the pathways it modulates.

Structural Properties

While a crystal structure for the isolated Diadenosine pentaphosphate pentaammonium salt has not been reported in publicly accessible databases, significant structural information has been derived from X-ray crystallography of Ap5A in complex with its protein targets, most notably adenylate kinase.[3] These studies reveal the molecule adopts a specific conformation upon binding, providing critical insights into its inhibitory mechanism.

In solution, NMR studies suggest that Ap5A exists in a folded, stacked conformation where the two adenine rings are in proximity to each other.[4] This conformation is influenced by the length of the polyphosphate chain and the presence of metal ions.

Physicochemical Properties

A summary of the key physicochemical properties of Diadenosine pentaphosphate and its salts is presented in Table 1.

PropertyValueReference
Molecular Formula (Free Acid)C20H29N10O22P5[5]
Molecular Weight (Free Acid)916.37 g/mol
Molecular Formula (Pentaammonium Salt)C20H44N15O22P5[6]
Molecular Weight (Pentaammonium Salt)1001.53 g/mol [6]
CAS Number (Pentaammonium Salt)102783-61-9[5]
AppearanceWhite to off-white powder
SolubilitySoluble in water

Table 1: Physicochemical Properties of Diadenosine Pentaphosphate.

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the solution structure of Ap5A. Key spectral data are summarized in Table 2.

NucleusChemical Shift (ppm) - Free Ap5AChemical Shift (ppm) - Bound to Adenylate KinaseReference
Pα (P1, P5)~ -11.1~ -10.9, -11.9[4]
Pβ (P2, P4)~ -22.8~ -20.5, -22.7[4]
Pγ (P3)~ -22.8~ -24.0[4]

Table 2: 31P NMR Chemical Shifts of Diadenosine Pentaphosphate. The chemical shifts are referenced to 85% H3PO4. Note the splitting of signals upon binding to adenylate kinase, indicating an asymmetric environment.

Experimental Protocols

Synthesis of this compound

The synthesis of Ap5A can be achieved through several methods. A common approach involves the reaction of adenosine-5'-monophosphate (AMP) with a phosphorylating agent in the presence of a condensing agent.

Protocol:

  • Activation of AMP: Adenosine-5'-monophosphate is activated, often by conversion to a more reactive intermediate such as the morpholidate.

  • Phosphorylation: The activated AMP is then reacted with inorganic triphosphate.

  • Purification: The resulting Ap5A is purified using ion-exchange chromatography.

  • Salt Formation: The purified Ap5A is converted to the pentaammonium salt by titration with ammonium (B1175870) hydroxide (B78521) followed by lyophilization.

X-ray Crystallography (of Ap5A-Protein Complexes)

Obtaining diffraction-quality crystals of Ap5A in complex with a protein like adenylate kinase is a critical step for structural determination.

Protocol:

  • Protein Expression and Purification: The target protein (e.g., adenylate kinase) is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.[3]

  • Complex Formation: The purified protein is incubated with a molar excess of Ap5A and a divalent cation (e.g., Mg2+) to ensure complete binding.[3]

  • Crystallization: The protein-ligand complex is subjected to crystallization screening using techniques such as vapor diffusion (hanging or sitting drop). A range of precipitants, pH, and temperatures are tested to identify conditions that yield well-ordered crystals.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known structure of the protein as a search model. The Ap5A molecule is then built into the electron density map, and the entire complex is refined to produce the final atomic model.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of Ap5A in solution.

Protocol:

  • Sample Preparation:

    • Dissolve this compound in a suitable deuterated solvent (e.g., D2O) to a final concentration of 1-5 mM.

    • Add a known concentration of a reference standard (e.g., TSP or DSS) for chemical shift referencing.

    • Adjust the pH of the sample to the desired value using dilute DCl or NaOD.

  • Data Acquisition:

    • Acquire one-dimensional (1D) 1H and 31P NMR spectra to identify the resonances of the adenine and ribose protons and the phosphate (B84403) groups.[7][8]

    • Acquire two-dimensional (2D) correlation spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the ribose rings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons or phosphorus atoms.[9]

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to identify through-space proximities between protons, which is crucial for determining the three-dimensional conformation, particularly the stacking of the adenine rings.

  • Data Processing and Analysis:

    • Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances to specific atoms in the molecule.

    • Extract structural restraints from the NMR data, such as inter-proton distances from NOESY cross-peak intensities and dihedral angles from coupling constants.

    • Use molecular modeling software to generate a three-dimensional structure of Ap5A in solution that is consistent with the experimental NMR restraints.

Signaling Pathways

Ap5A plays a significant role in cellular signaling primarily through its interaction with adenylate kinase and purinergic receptors.

Inhibition of Adenylate Kinase

Ap5A is a potent competitive inhibitor of adenylate kinase, binding to both the ATP and AMP binding sites of the enzyme.[2] This inhibition disrupts the normal equilibrium of adenine nucleotides, which can have profound effects on cellular energy metabolism.

Adenylate_Kinase_Inhibition cluster_reaction Adenylate Kinase Catalyzed Reaction cluster_inhibition Inhibition by Ap5A ADP1 ADP AK Adenylate Kinase ADP1->AK ADP2 ADP ADP2->AK ATP ATP AMP AMP AK->ATP AK->AMP Ap5A Ap5A AK_inhibited Adenylate Kinase (Inactive) Ap5A->AK_inhibited Binds to ATP and AMP sites

Caption: Inhibition of Adenylate Kinase by Ap5A.

Purinergic Receptor Signaling

Ap5A can act as a ligand for certain P2Y purinergic receptors, which are G-protein coupled receptors (GPCRs).[10][11] The activation of these receptors can trigger various downstream signaling cascades, influencing processes such as intracellular calcium levels and adenylyl cyclase activity.

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ap5A Ap5A P2Y_R P2Y Receptor Ap5A->P2Y_R G_protein G-protein P2Y_R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates Gq AC Adenylyl Cyclase (AC) G_protein->AC inhibits Gi / activates Gs IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation PKA_activation PKA Activation cAMP->PKA_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response PKA_activation->Cellular_Response

Caption: Ap5A Signaling through P2Y Purinergic Receptors.

Conclusion

This technical guide provides a detailed overview of the structural analysis of this compound. While the absence of a crystal structure for the isolated salt is a limitation, valuable structural information has been gleaned from its complexes with adenylate kinase. The provided experimental protocols for synthesis, X-ray crystallography of complexes, and NMR spectroscopy offer a practical framework for researchers. The visualization of its key signaling pathways underscores its importance in cellular metabolism and communication. This comprehensive resource is intended to aid scientists and drug development professionals in their research and development efforts related to this significant signaling molecule.

References

The Emergence of Dinucleoside Polyphosphates as Key Stress Signaling Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Once regarded as mere metabolic curiosities, dinucleoside polyphosphates (Np n Ns), such as diadenosine tetraphosphate (B8577671) (Ap 4 A), have emerged as conserved signaling molecules critical to cellular stress responses across all domains of life.[1][2] These "alarmones" rapidly accumulate under adverse conditions, orchestrating a symphony of adaptive changes, from modulating RNA stability to regulating protein homeostasis.[1] This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted functions of these enigmatic molecules. We present a compilation of quantitative data, detailed experimental protocols for their study, and visual representations of their known signaling pathways to empower researchers and drug development professionals in harnessing the therapeutic potential of targeting dinucleoside polyphosphate metabolism.

Introduction: The Discovery of a New Class of Alarmones

The journey to understanding dinucleoside polyphosphates as critical signaling molecules began with their initial discovery in the 1960s.[2] For decades, their precise biological roles remained largely elusive. Foundational studies in the 1980s provided the first tantalizing clues, revealing a significant increase in the intracellular levels of Ap 4 A in Salmonella typhimurium and Escherichia coli in response to various physiological and environmental stresses.[2] This observation led to the crucial hypothesis that dinucleoside polyphosphates function as "alarmones," signaling molecules that alert the cell to stressful conditions.[2][3]

Subsequent research has solidified this concept, demonstrating that the accumulation of Np n Ns is a universally conserved response to a wide array of stressors, including heat shock, oxidative stress, and genotoxic damage, in organisms ranging from bacteria to humans.[1][2][4] Recent breakthroughs have begun to unravel the specific molecular mechanisms through which these alarmones exert their effects, including their novel role as 5'-RNA caps (B75204) in bacteria and their function as second messengers in eukaryotic signaling cascades.[3][5][6][7][8]

The Molecular Basis of Alarmone Synthesis and Degradation

The intracellular concentration of dinucleoside polyphosphates is tightly regulated by a balance between their synthesis and degradation.

Synthesis: A Side Reaction with a Crucial Purpose

The primary route for the synthesis of Ap 4 A and other dinucleoside polyphosphates is a non-canonical side reaction of aminoacyl-tRNA synthetases (aaRSs).[9] These essential enzymes catalyze the charging of tRNAs with their cognate amino acids in a two-step process. In the first step, the amino acid is activated by ATP to form an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate.[9] Typically, this intermediate then reacts with the tRNA to form aminoacyl-tRNA.[9] However, under certain conditions, particularly when tRNA is limiting, the aa-AMP intermediate can react with a second molecule of ATP to produce Ap 4 A and release the amino acid.[9]

In addition to aaRSs, other enzymes have been shown to synthesize Ap 4 A, including certain DNA ligases and ubiquitin-activating enzymes, further linking their production to cellular stress responses like DNA damage and protein quality control.[10]

Degradation: Maintaining Homeostasis

The rapid removal of dinucleoside polyphosphates under normal conditions is crucial for maintaining cellular homeostasis. This is primarily accomplished by specific hydrolases. In many bacteria, the ApaH enzyme plays a prominent role in hydrolyzing Ap 4 A.[11][12] Eukaryotes possess a range of enzymes capable of degrading these molecules, including members of the Nudix (Nudt) hydrolase family.[2][6] For instance, in humans, NUDT2 has been identified as an Ap 4 A hydrolase.[6]

Quantitative Insights into Dinucleoside Polyphosphate Dynamics

The hallmark of dinucleoside polyphosphates as alarmones is their rapid and significant accumulation under stress. The following tables summarize key quantitative data on their cellular concentrations.

OrganismStress ConditionFold Increase in Ap 4 AFinal Concentration (µM)Reference
Salmonella typhimuriumCdCl 2 treatment-Up to 365[1][2][4]
Salmonella typhimuriumMild Heat Shock (28°C to 42°C)-Up to 10[2]
Salmonella typhimuriumSevere Heat Shock (28°C to 50°C)-30[2]
Salmonella typhimurium10% Ethanol-~50[2]
Escherichia coliKanamycin treatment20-fold-[4]
Drosophila cells1 mM CdCl 2>100-fold30 (Ap 4 A), 39 (Ap 4 G)[1][4]
Drosophila cellsHeat Shock2 to 3.3-fold-[1][4]
Saccharomyces cerevisiaeHeat Shock (46°C)50-fold-[4]
Saccharomyces cerevisiaeCadmium acetate (B1210297)--[4]
Physarum polycephalum0.1 mM Dinitrophenol3 to 7-fold-[3][4]
Various Eukaryotic CellsDNA Damage (MNNG)2 to 8-fold-[1]
OrganismBasal Ap 4 A ConcentrationReference
Escherichia coli0.2 - 3.6 µM[10]
Bacillus subtilis (exponential growth)24.2 µM[2]
Human Platelets223.8 ± 172.3 nM[13]
Human (HEK293T) cells0.9 pmol per 10 6 cells[10]
Chinese Hamster Ovary (AA8) cells0.63 pmol per 10 6 cells[10]

Signaling Pathways and Cellular Functions

Dinucleoside polyphosphates exert their influence through diverse signaling mechanisms, impacting a range of cellular processes.

Prokaryotic Signaling: The RNA Cap Connection

A groundbreaking discovery in bacteria revealed that dinucleoside polyphosphates, such as Ap 4 A, can act as non-canonical initiating nucleotides during transcription.[3][7][8] This results in the formation of a 5'-Np n N-cap on RNA molecules.[3][5][7][8] This capping mechanism appears to enhance RNA stability, protecting transcripts from degradation, particularly under stress conditions.[3][7][8][10] The removal of these caps is regulated by specific enzymes like RppH and ApaH.[3][7][8]

bacterial_rna_capping Bacterial RNA Capping by Dinucleoside Polyphosphates Stress Stress (e.g., Oxidative, Heat) aaRS Aminoacyl-tRNA Synthetases (aaRS) Stress->aaRS Induces Ap4A Ap4A (Alarmone) aaRS->Ap4A Synthesizes ATP ATP ATP->aaRS Substrate RNAP RNA Polymerase Ap4A->RNAP Non-canonical Initiating Nucleotide pppRNA 5'-ppp-RNA RNAP->pppRNA Ap4A_RNA 5'-Ap4A-RNA (Capped RNA) RNAP->Ap4A_RNA DNA DNA Template DNA->RNAP Degradation RNA Degradation pppRNA->Degradation Stability Increased RNA Stability Ap4A_RNA->Stability RppH RppH RppH->pppRNA Degrades ApaH ApaH ApaH->Ap4A_RNA Decaps

Bacterial RNA capping by dinucleoside polyphosphates.
Eukaryotic Signaling: A Second Messenger Cascade

In eukaryotes, Ap 4 A has been identified as a bona fide second messenger in specific signaling pathways. A well-characterized example is the LysRS-Ap 4 A-MITF pathway in mast cells.[6][14] Upon stimulation, Lysyl-tRNA synthetase (LysRS) is phosphorylated, leading to its dissociation from the multi-synthetase complex and the production of Ap 4 A.[6][14] Ap 4 A then binds to the inhibitory complex of Histidine Triad Nucleotide-Binding Protein 1 (HINT1) and Microphthalmia-associated Transcription Factor (MITF).[6][14] This binding releases MITF, allowing it to translocate to the nucleus and activate the transcription of target genes involved in cellular processes like proliferation and migration.[14]

eukaryotic_ap4a_signaling Eukaryotic Ap4A Signaling Pathway (LysRS-MITF) Stimulus External Stimulus (e.g., Antigen) ERK ERK Stimulus->ERK Activates LysRS_complex LysRS (in multi-synthetase complex) ERK->LysRS_complex Phosphorylates pLysRS Phosphorylated LysRS (dissociated) LysRS_complex->pLysRS Dissociation Ap4A Ap4A pLysRS->Ap4A Synthesizes HINT1_MITF HINT1-MITF Complex (inactive) Ap4A->HINT1_MITF Binds and disrupts MITF_active Active MITF HINT1_MITF->MITF_active Releases Nucleus Nucleus MITF_active->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Migration) Nucleus->Gene_Expression Activates Transcription

Eukaryotic Ap4A signaling via the LysRS-MITF pathway.

Experimental Protocols for the Study of Dinucleoside Polyphosphates

Accurate and sensitive detection and quantification of dinucleoside polyphosphates are essential for elucidating their biological roles.

Quantification of Dinucleoside Polyphosphates by LC-MS/MS

This protocol describes a highly sensitive and specific method for quantifying Ap 4 A and other dinucleoside polyphosphates.

5.1.1. Sample Preparation

  • Cell Harvesting and Quenching: Rapidly harvest cells and immediately quench metabolic activity by flash-freezing in liquid nitrogen or by adding cold methanol. This is critical to prevent the degradation of dinucleoside polyphosphates.

  • Cell Lysis and Extraction: Lyse cells and extract metabolites using a suitable method, such as perchloric acid precipitation followed by neutralization, or a biphasic methanol/chloroform/water extraction.[1]

  • Sample Clean-up (Recommended): To remove interfering substances and enrich for dinucleoside polyphosphates, perform solid-phase extraction (SPE) or boronate affinity chromatography.[1][13]

5.1.2. LC-MS/MS Analysis

  • LC Separation: Inject the prepared sample onto a reversed-phase HPLC column (e.g., C18).[1] Use an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogensulfate (TBA) or triethylammonium (B8662869) acetate (TEAA), in the mobile phase to improve the retention and separation of the highly polar dinucleoside polyphosphates.[15]

  • MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[1] Utilize a stable isotope-labeled internal standard (e.g., ¹³C₁₀,¹⁵N₅-Ap 4 A) for accurate quantification.[1]

  • Data Analysis: Quantify the concentration of the target dinucleoside polyphosphate by comparing the peak area of the analyte to that of the internal standard against a calibration curve generated with known concentrations.[1]

lc_msms_workflow LC-MS/MS Workflow for Dinucleoside Polyphosphate Quantification Start Cell Sample Quench Metabolic Quenching (Liquid N2 / Cold Methanol) Start->Quench Extract Metabolite Extraction (e.g., Perchloric Acid) Quench->Extract Cleanup Sample Clean-up (SPE or Boronate Affinity) Extract->Cleanup HPLC HPLC Separation (Reversed-Phase C18) Cleanup->HPLC MSMS Tandem Mass Spectrometry (MRM Mode) HPLC->MSMS Data Data Analysis (Quantification against Internal Standard) MSMS->Data Result Concentration of Dinucleoside Polyphosphates Data->Result

References

Early Studies on Ap5A and Purinergic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The concept of purinergic signaling, where purine (B94841) nucleotides and nucleosides act as extracellular signaling molecules, was first proposed in the early 1970s.[1] This groundbreaking hypothesis, initially met with skepticism, has since become a fundamental area of research in physiology and pharmacology.[2] Early research focused on adenosine (B11128) 5'-triphosphate (ATP) as the primary purinergic neurotransmitter.[1] This led to the characterization of purinergic receptors, broadly classified into P1 receptors (for adenosine) and P2 receptors (for ATP and ADP).[3]

Within this burgeoning field, the dinucleoside polyphosphate, P¹,P⁵-di(adenosine-5')pentaphosphate (Ap5A), emerged as a molecule of significant interest. Initially identified in human platelets, Ap5A and its counterparts were postulated to play a role in regulating vascular tone.[4] Subsequent early investigations explored its diverse physiological effects, from potent actions on smooth muscle to its role as a highly specific enzyme inhibitor. This technical guide provides an in-depth overview of these seminal studies, focusing on the quantitative data, experimental methodologies, and early hypotheses regarding the signaling pathways of Ap5A.

Effects of Ap5A on Smooth Muscle Contraction

Some of the most compelling early evidence for Ap5A's role in purinergic signaling came from studies on smooth muscle preparations, particularly the guinea-pig vas deferens. These studies demonstrated that Ap5A is a potent agonist at P2-purinoceptors, often exhibiting higher potency than ATP itself.

Quantitative Data: Potency and Effects

The following table summarizes the key quantitative findings from early studies on the effects of Ap5A on smooth muscle.

PreparationParameterAgonistConcentration/PotencyEffectReference
Guinea-pig vas deferensPhasic ContractionAp5A~100 times more potent than ATPAgonist[1][5][6]
Guinea-pig vas deferensPhasic ContractionATP-Agonist[1][5][6]
Guinea-pig vas deferensDesensitizationAp5A1-10 µMInduces desensitization to subsequent Ap5A or ATP application[5]
Guinea-pig vas deferensMembrane DepolarizationAp5A> 0.1 µMConcentration-dependent depolarization leading to action potentials[5]
Guinea-pig vas deferensExcitatory Junction Potentials (EJPs)Ap5A> 0.1 µMReduction of EJPs following initial depolarization[5]
Experimental Protocols

This protocol describes the methodology used to assess the contractile responses of smooth muscle to Ap5A in an organ bath setup, as detailed in early studies on the guinea-pig vas deferens.

  • Tissue Preparation:

    • Male guinea pigs (250-400 g) are sacrificed by a humane method.

    • The vasa deferentia are dissected out and placed in a Krebs solution of the following composition (in mM): NaCl, 118.4; KCl, 4.7; CaCl₂, 2.5; MgSO₄, 1.2; KH₂PO₄, 1.2; NaHCO₃, 25; glucose, 11.1.

    • The solution is continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.

    • The tissue is cleaned of surrounding connective tissue and suspended in a 10 ml organ bath containing Krebs solution at 37°C.

  • Recording of Contractions:

    • One end of the vas deferens is attached to a tissue holder, and the other end is connected to an isometric force transducer.

    • The tissue is placed under an initial tension of 0.5 g and allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.

    • Contractile responses are recorded on a chart recorder or a digital data acquisition system.

  • Drug Application:

    • Stock solutions of Ap5A and other agonists (e.g., ATP) are prepared in distilled water.

    • Agonists are added directly to the organ bath in small volumes to achieve the desired final concentration.

    • For desensitization studies, repeated applications of the agonist (e.g., 1-10 µM Ap5A) are made, followed by a washout period before the next application.

  • Data Analysis:

    • The magnitude of the contraction is measured as the increase in tension from the baseline.

    • Concentration-response curves are constructed by plotting the magnitude of the response against the logarithm of the agonist concentration.

    • The potency of agonists is compared by determining their EC₅₀ values (the concentration that produces 50% of the maximal response).

This protocol outlines the methodology for intracellular recordings from smooth muscle cells of the guinea-pig vas deferens to study the effects of Ap5A on membrane potential and electrical activity.[5]

  • Tissue Preparation:

    • The vas deferens is prepared as described for the organ bath studies and pinned to the bottom of a recording chamber.

    • The chamber is continuously perfused with Krebs solution at 37°C.

  • Microelectrode Preparation and Recording:

    • Glass microelectrodes are pulled to a fine tip (resistance of 40-80 MΩ) and filled with 3 M KCl.

    • A microelectrode is advanced into a smooth muscle cell using a micromanipulator.

    • Successful impalement is indicated by a sharp drop in potential to a stable resting membrane potential.

    • Membrane potential is recorded using a high-impedance amplifier and displayed on an oscilloscope and a chart recorder.

  • Drug Application and Stimulation:

    • Ap5A is added to the perfusing solution to achieve the desired concentration.

    • For studying excitatory junction potentials (EJPs), transmural nerve stimulation is applied using two platinum wire electrodes placed on either side of the tissue. Single pulses or trains of pulses are delivered from a stimulator.

  • Data Analysis:

    • Changes in resting membrane potential, the amplitude and frequency of action potentials, and the amplitude of EJPs are measured before and after the application of Ap5A.

Proposed Signaling Pathway in Smooth Muscle

Early studies suggested that Ap5A acts as a potent agonist at P2X purinoceptors on smooth muscle cells. The proposed signaling pathway, based on electrophysiological and pharmacological evidence, is depicted below.

Ap5A_Smooth_Muscle_Signaling Ap5A Ap5A P2X_Receptor P2X Purinoceptor Ap5A->P2X_Receptor Binds to Ion_Channel Cation Channel Opening P2X_Receptor->Ion_Channel Cation_Influx Na⁺, Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization VGCC Voltage-Gated Ca²⁺ Channels Opening Depolarization->VGCC Ca_Influx Further Ca²⁺ Influx VGCC->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction

Caption: Proposed signaling pathway for Ap5A-induced smooth muscle contraction.

Ap5A and Platelet Aggregation

Early research also implicated diadenosine polyphosphates in the regulation of platelet function. While much of the initial focus was on Ap4A, these studies provided the foundation for understanding the potential role of Ap5A in hemostasis and thrombosis.

Quantitative Data: Inhibition of Platelet Aggregation

The following table summarizes findings on the effects of diadenosine polyphosphates on platelet aggregation.

AgonistInhibitorConcentrationEffect on ADP-induced AggregationReference
ADPAp4A-Competitive inhibitor[7]
ADPAp4A Analogues (e.g., AppCHFppA)-More potent inhibitors than Ap4A[5]
Experimental Protocol: Platelet Aggregometry

This protocol describes a typical method for studying the effects of compounds like Ap5A on ADP-induced platelet aggregation using light transmission aggregometry, a technique developed in the 1960s.[7]

  • Preparation of Platelet-Rich Plasma (PRP):

    • Human venous blood is drawn from healthy volunteers into tubes containing 3.8% sodium citrate (B86180) (9 parts blood to 1 part citrate).

    • The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Aggregation Assay:

    • Aliquots of PRP are placed in siliconized glass cuvettes with a stir bar and pre-warmed to 37°C in an aggregometer.

    • The light transmission is set to 0% for PRP and 100% for PPP.

    • The test compound (e.g., Ap5A) or vehicle is added to the PRP and incubated for a short period (e.g., 1-5 minutes).

    • A submaximal concentration of an aggregating agent, such as ADP, is added to induce aggregation.

    • The change in light transmission, which corresponds to the extent of platelet aggregation, is recorded over time.

  • Data Analysis:

    • The maximum aggregation percentage is determined from the aggregation curve.

    • The inhibitory effect of the test compound is calculated as the percentage reduction in maximal aggregation compared to the control (vehicle-treated) sample.

    • IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of aggregation) can be determined from concentration-response curves.

Ap5A as an Enzyme Inhibitor: Adenylate Kinase

One of the most significant early discoveries was the potent and specific inhibitory effect of Ap5A on adenylate kinase (AK). This property established Ap5A as a valuable tool for studying cellular energy metabolism.

Quantitative Data: Inhibition of Adenylate Kinase

The following table summarizes the inhibitory constants (Ki) of Ap5A for adenylate kinase from different sources as reported in early studies.

Enzyme SourceSubstrateKi of Ap5AInhibition TypeReference
Human Hemolysate Adenylate KinaseADP~2 µM-[8]
Rabbit Muscle Adenylate KinaseAMP and ATP-Competitive[9]
Experimental Protocol: Adenylate Kinase Inhibition Assay

This protocol describes a coupled enzyme assay to determine the inhibitory activity of Ap5A on adenylate kinase.[4]

  • Assay Principle: The production of ATP by adenylate kinase from two molecules of ADP is coupled to the hexokinase and glucose-6-phosphate dehydrogenase reactions. The reduction of NADP⁺ to NADPH is monitored spectrophotometrically at 340 nm.

  • Reagents:

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 100 mM KCl, 10 mM MgCl₂, 1 mM glucose, and 0.5 mM NADP⁺).

    • Adenylate kinase.

    • ADP (substrate).

    • Ap5A (inhibitor).

    • Coupling enzymes: hexokinase and glucose-6-phosphate dehydrogenase.

  • Assay Procedure:

    • The assay is performed in a cuvette at a constant temperature (e.g., 25°C).

    • The assay buffer, coupling enzymes, and varying concentrations of ADP and Ap5A are mixed in the cuvette.

    • The reaction is initiated by the addition of adenylate kinase.

    • The change in absorbance at 340 nm is monitored over time.

  • Data Analysis:

    • The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.

    • To determine the type of inhibition and the Ki value, reaction velocities are measured at different concentrations of ADP and Ap5A.

    • The data can be analyzed using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or by non-linear regression analysis fitting to the appropriate inhibition model.

Logical Relationship: Ap5A as a Bisubstrate Inhibitor

Ap5A's structure, resembling two ADP molecules linked together, allows it to bind to both the ATP and AMP binding sites of adenylate kinase, making it a potent bisubstrate inhibitor.

Ap5A_AK_Inhibition cluster_reaction Adenylate Kinase Reaction cluster_inhibition Inhibition by Ap5A ADP1 ADP AK_active Adenylate Kinase (Active) ADP1->AK_active ADP2 ADP ADP2->AK_active ATP ATP AK_active->ATP AMP AMP AK_active->AMP AK_inhibited Adenylate Kinase (Inhibited) Ap5A Ap5A Ap5A->AK_inhibited Binds to ATP and AMP binding sites

Caption: Ap5A acts as a bisubstrate inhibitor of adenylate kinase.

Early Studies on Ap5A in the Nervous System

While less defined than in smooth muscle, early research hinted at a role for Ap5A in the nervous system. The presence of Ap5A in neuronal tissues and its potent effects on P2 receptors suggested it could function as a neurotransmitter or neuromodulator.

Proposed Role as a Neurotransmitter/Neuromodulator

The criteria for a substance to be considered a neurotransmitter include its presence in the presynaptic terminal, its release upon nerve stimulation, and its ability to mimic the effects of nerve stimulation on the postsynaptic cell. Early studies on purinergic signaling provided a framework for investigating whether Ap5A could fulfill these criteria. The potent effects of Ap5A on smooth muscle, a common target for autonomic nerves, supported its potential role in neurotransmission. However, direct evidence for its release from nerve terminals and its specific actions on postsynaptic neurons was a subject of ongoing investigation in these early years.

Experimental Workflow for Investigating Neurotransmitter Role

The following diagram illustrates a general experimental workflow that would have been used to investigate the potential role of Ap5A as a neurotransmitter.

Neurotransmitter_Workflow Start Hypothesis: Ap5A is a neurotransmitter Step1 1. Presence in Neurons: - Tissue extraction - Biochemical assays (e.g., HPLC) Start->Step1 Step2 2. Release upon Stimulation: - Perfuse isolated tissue - Stimulate nerves - Collect perfusate - Assay for Ap5A Step1->Step2 Step3 3. Postsynaptic Action: - Apply Ap5A to target cells - Record physiological response (e.g., contraction, electrophysiology) Step2->Step3 Step4 4. Pharmacological Mimicry: - Compare effects of Ap5A and nerve stimulation - Use antagonists to block both Step3->Step4 Conclusion Conclusion: Evidence for or against neurotransmitter role Step4->Conclusion

Caption: Experimental workflow to investigate Ap5A as a neurotransmitter.

Synthesis and Degradation of Ap5A

Understanding the synthesis and degradation of Ap5A was crucial for elucidating its physiological role. Early studies began to identify the enzymatic pathways involved in the metabolism of diadenosine polyphosphates.

Enzymatic Synthesis

The synthesis of Ap5A was found to be catalyzed by certain aminoacyl-tRNA synthetases in a back-reaction where ATP is activated to form an enzyme-bound aminoacyl-adenylate intermediate, which can then react with another ATP molecule.

Enzymatic Degradation

The breakdown of Ap5A was shown to be carried out by various phosphodiesterases, which cleave the polyphosphate chain to yield ATP and ADP, or AMP.

Conclusion

The early studies on Ap5A laid a critical foundation for our current understanding of purinergic signaling. These initial investigations established Ap5A as a potent agonist at P2-purinoceptors in smooth muscle, a significant inhibitor of the key metabolic enzyme adenylate kinase, and a potential player in platelet aggregation and neuronal function. The meticulous experimental work, from organ bath physiology to intracellular electrophysiology and enzyme kinetics, provided the first quantitative insights into the biological activities of this fascinating molecule. While many questions about its precise physiological roles and signaling pathways remained, these pioneering studies firmly established Ap5A as an important endogenous signaling molecule and a valuable pharmacological tool, paving the way for decades of further research into the complex world of purinergic transmission.

References

The Dual Life of Diadenosine Polyphosphates: A Technical Guide to their Function in Prokaryotes versus Eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine polyphosphates (ApnAs), once considered mere metabolic byproducts, are now recognized as crucial signaling molecules in both prokaryotic and eukaryotic domains. Their functions, however, diverge significantly between these two kingdoms of life, presenting unique opportunities for therapeutic intervention. In prokaryotes, ApnAs, particularly diadenosine tetraphosphate (B8577671) (Ap4A), act as alarmones, orchestrating responses to cellular stress and playing a key role in virulence and biofilm formation. Conversely, in eukaryotes, these molecules are implicated in a sophisticated array of physiological processes, including cardiovascular regulation, neurotransmission, cell proliferation, and apoptosis. This in-depth technical guide provides a comprehensive overview of the contrasting roles of ApnAs, detailing their metabolic pathways, protein interactors, and functional consequences. We present quantitative data to highlight the differences in ApnA metabolism and signaling, provide detailed experimental protocols for their study, and visualize key pathways to facilitate a deeper understanding of their complex biology. This guide aims to equip researchers and drug development professionals with the foundational knowledge required to explore ApnAs as potential therapeutic targets.

Introduction

Diadenosine polyphosphates (ApnAs) are a class of nucleotides composed of two adenosine (B11128) moieties linked by a chain of three to six phosphate (B84403) groups. The most abundant and well-studied of these are diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (Ap4A). While ubiquitous across all domains of life, the cellular functions of ApnAs have been a subject of intense investigation, revealing a fascinating dichotomy in their roles between prokaryotic and eukaryotic organisms.

In bacteria, ApnAs are primarily viewed as "alarmones," small signaling molecules that accumulate in response to various stressors such as heat shock, oxidative stress, and nutrient deprivation.[1][2] This accumulation triggers a cascade of adaptive responses, enabling the bacteria to survive in harsh environments. In contrast, eukaryotes have co-opted ApnAs for a more diverse range of signaling functions, acting as both intracellular and extracellular messengers to regulate vital physiological processes.[3][4]

This guide will delve into the core differences in ApnA function between these two domains, providing a technical framework for researchers and drug development professionals. We will explore the enzymatic machinery responsible for their synthesis and degradation, their specific protein targets, and the downstream signaling pathways they modulate.

Comparative Functions of Diadenosine Polyphosphates

The functional divergence of ApnAs between prokaryotes and eukaryotes is a testament to the evolutionary adaptation of signaling networks. While prokaryotes utilize these molecules for immediate survival responses, eukaryotes have integrated them into more complex regulatory systems.

Prokaryotes: The Alarmone Response and Virulence

In the prokaryotic world, Ap4A is a key player in the cellular stress response. Its intracellular concentration dramatically increases under adverse conditions, signaling a state of metabolic distress.[2]

  • Stress Response: Elevated levels of Ap4A are observed during heat shock and oxidative stress.[2] This accumulation is thought to modulate the expression of stress-related genes, helping the cell to cope with the damaging effects of these conditions.

  • Biofilm Formation: ApnAs have been implicated in the regulation of biofilm formation, a critical step in bacterial colonization and persistence.

  • Virulence: Recent studies have highlighted the role of ApnA metabolism in bacterial pathogenicity. The enzyme ApaH, which degrades Ap4A, has been shown to be important for the virulence of Pseudomonas aeruginosa.[5] Mutant strains lacking ApaH accumulate high levels of Ap4A and exhibit reduced expression of virulence factors.[5] This suggests that modulating ApnA levels could be a viable anti-virulence strategy.

Eukaryotes: Sophisticated Regulators of Physiology

In eukaryotic organisms, ApnAs have evolved to become integral components of various signaling pathways, contributing to the fine-tuning of complex physiological processes.

  • Cardiovascular Regulation: ApnAs are stored in high concentrations in platelet dense granules and are released upon platelet activation.[4] They exert potent effects on the cardiovascular system, including vasodilation and vasoconstriction, and can modulate heart rate and contractility.[4] These effects are mediated through their interaction with purinergic receptors on the surface of vascular and cardiac cells.

  • Neurotransmission: ApnAs are present in synaptic terminals and are released upon nerve stimulation, suggesting a role as neurotransmitters or neuromodulators.

  • Cell Proliferation and Apoptosis: ApnAs can influence cell fate by modulating pathways involved in both cell growth and programmed cell death. For instance, Ap3A has been shown to promote the proliferation of certain cell types, while Ap4A can induce apoptosis in others.

  • Cancer: The role of ApnAs in cancer is multifaceted. They can interact with purinergic receptors, such as P2X7, which are implicated in tumor development and immune modulation.[6] The dysregulation of ApnA levels and signaling has been linked to cancer cell survival, proliferation, and invasion.[7]

Quantitative Data on Diadenosine Polyphosphate Metabolism and Signaling

To fully appreciate the distinct roles of ApnAs in prokaryotes and eukaryotes, it is essential to examine the quantitative aspects of their metabolism and interactions. The following tables summarize key data on intracellular concentrations, binding affinities, and enzyme kinetics.

Table 1: Intracellular Concentrations of Diadenosine Polyphosphates (ApnAs)

Organism/Cell TypeConditionAp3A ConcentrationAp4A ConcentrationReference(s)
Escherichia coliBasal-~0.2 - 3.6 µM[3]
Escherichia coliHeat Shock-Up to 235-fold increase[3]
Escherichia coliOxidative Stress-Up to 121-fold increase[3]
Human PlateletsBasal192.5 ± 151.0 nM223.8 ± 172.3 nM[3]
Human ErythrocytesBasal--
Human LeukocytesBasal--
Pancreatic β-cellsBasal (low glucose)--[8]
Pancreatic β-cellsStimulated (high glucose)30- to 70-fold increase30- to 70-fold increase[8]
HeLa CellsBasal--[9]
Chromaffin CellsBasal--[1]

Table 2: Binding Affinities (Kd) of ApnAs to Target Proteins

LigandProtein TargetOrganism/Cell TypeDissociation Constant (Kd)Reference(s)
Ap4AAp4A binding proteinHeLa Cells0.25 µM[9]
Ap4AP2Y-like receptor (high affinity)Chromaffin Cells8 ± 0.65 x 10⁻¹¹ M[1]
Ap4AP2Y-like receptor (low affinity)Chromaffin Cells5.6 ± 0.53 x 10⁻⁹ M[1]
Ap4AP2 purinoceptors (high affinity)Rat Brain Synaptosomes0.10 ± 0.014 nM[10]
Ap4AP2 purinoceptors (low affinity)Rat Brain Synaptosomes0.57 ± 0.09 µM[10]
Ap5ARyanodine (B192298) Receptor 2 (RyR2)Sheep Cardiac MuscleEC₅₀ = 140 µM[11]

Table 3: Kinetic Parameters of ApnA-Metabolizing Enzymes

EnzymeOrganismSubstrateKₘkcatkcat/Kₘ (M⁻¹s⁻¹)Reference(s)
ApaHMyxococcus xanthusAp4A---[12]
YqeK (ApaH-like)Staphylococcus aureusAp4A--Similar to ApaH[13]
NUDT2 (Ap4A hydrolase)Homo sapiensAp4A---[14][15]
NUDT2Sus scrofa (Pig)Gp4G0.8 µM--[16]
AtNUDT7Arabidopsis thalianaAp4A---[17]
AtNUDT6Arabidopsis thalianaAp4A---[17]
AtNUDT27Arabidopsis thalianaAp4A---[17]

Experimental Protocols

The study of ApnAs requires a specialized set of biochemical and analytical techniques. This section provides detailed methodologies for key experiments cited in this guide.

Quantification of Intracellular Diadenosine Polyphosphates by HPLC-MS/MS

This protocol describes a robust method for the accurate quantification of ApnAs in cell lysates.

1. Cell Lysis and Metabolite Extraction:

  • Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).
  • Resuspend the cell pellet in a defined volume of ice-cold extraction solvent (e.g., 80% methanol).
  • Incubate on ice for 15 minutes with intermittent vortexing to ensure complete cell lysis.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
  • Transfer the supernatant containing the metabolites to a new tube.

2. Sample Preparation:

  • Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
  • Reconstitute the dried extract in a specific volume of mobile phase A (see below) for HPLC-MS/MS analysis.

3. HPLC-MS/MS Analysis:

  • Chromatographic Separation:
  • Use a suitable reversed-phase C18 column.
  • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid).
  • Mobile Phase B: Acetonitrile.
  • Run a gradient elution to separate the different ApnA species.
  • Mass Spectrometric Detection:
  • Use a triple quadrupole mass spectrometer in negative ion mode.
  • Optimize the multiple reaction monitoring (MRM) transitions for each ApnA (e.g., Ap3A, Ap4A, Ap5A, Ap6A).
  • Generate a standard curve using known concentrations of pure ApnA standards to quantify the analytes in the samples.

4. Data Analysis:

  • Integrate the peak areas for each ApnA in the samples and the standards.
  • Calculate the concentration of each ApnA in the original cell lysate based on the standard curve.
  • Normalize the ApnA concentration to the total protein content or cell number of the initial sample.

In Vitro Enzymatic Assay of ApnA Hydrolase Activity

This protocol outlines a general method to measure the activity of enzymes that hydrolyze ApnAs.

1. Reaction Setup:

  • Prepare a reaction buffer appropriate for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl₂ or MnCl₂).
  • In a microcentrifuge tube, combine the reaction buffer, a known concentration of the ApnA substrate (e.g., Ap4A), and the purified enzyme.
  • Include a negative control reaction without the enzyme.

2. Incubation:

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

3. Reaction Termination:

  • Stop the reaction by adding a quenching solution (e.g., 0.1 M HCl) or by heat inactivation (e.g., 95°C for 5 minutes).

4. Product Analysis:

  • Analyze the reaction products using one of the following methods:
  • HPLC: Separate the substrate and products (e.g., ATP and AMP for asymmetrical cleavage of Ap4A, or two molecules of ADP for symmetrical cleavage) by HPLC and quantify the peak areas.
  • Coupled Enzyme Assay: Use a secondary enzyme system to detect a specific product. For example, the production of ATP from Ap4A hydrolysis can be measured using a luciferase-based assay.
  • Malachite Green Assay: If the reaction produces inorganic phosphate, its concentration can be determined colorimetrically using a malachite green-based reagent.

5. Calculation of Enzyme Activity:

  • Calculate the amount of product formed per unit of time and per amount of enzyme.
  • Determine kinetic parameters such as Kₘ and kcat by varying the substrate concentration.

Identification of ApnA-Binding Proteins using Photoaffinity Labeling

This protocol describes a powerful technique to identify direct protein interactors of ApnAs.

1. Synthesis of a Photoaffinity Probe:

  • Synthesize an ApnA analog that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin (B1667282) or a clickable alkyne group).

2. Labeling of Cell Lysate or Purified Proteins:

  • Incubate the cell lysate or purified protein fraction with the photoaffinity probe in the dark to allow for binding to target proteins.
  • Include a control incubation with an excess of the unmodified ApnA to identify specific binders through competition.

3. UV Crosslinking:

  • Expose the samples to UV light of the appropriate wavelength to activate the photoreactive group, leading to the formation of a covalent bond between the probe and the binding protein.

4. Enrichment of Labeled Proteins:

  • If a biotinylated probe was used, capture the labeled proteins using streptavidin-coated beads.
  • If a clickable probe was used, perform a click chemistry reaction to attach a biotin tag, followed by streptavidin-based enrichment.

5. Identification of Bound Proteins:

  • Elute the captured proteins from the beads.
  • Separate the proteins by SDS-PAGE.
  • Excise the protein bands of interest and subject them to in-gel digestion with a protease (e.g., trypsin).
  • Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the proteins.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathways

prokaryotic_ap4a_stress_response Stress Cellular Stress (Heat, Oxidative) aaRS Aminoacyl-tRNA Synthetases Stress->aaRS Induces Ap4A Ap4A (Alarmone) aaRS->Ap4A Synthesizes ATP ATP ATP->aaRS ApaH ApaH Hydrolase Ap4A->ApaH Substrate TargetProteins Target Proteins (e.g., IMPDH) Ap4A->TargetProteins Binds & Modulates ADP 2 ADP ApaH->ADP Degrades to GeneExpression Altered Gene Expression TargetProteins->GeneExpression Regulates StressResponse Stress Response & Survival GeneExpression->StressResponse Virulence Virulence Factor Expression GeneExpression->Virulence

Caption: Prokaryotic Ap4A Stress Response Pathway.

eukaryotic_apna_signaling Stimuli Extracellular Stimuli (e.g., Platelet Activation) ApnAsynthesis ApnA Synthesis (e.g., aaRS) Stimuli->ApnAsynthesis Activates ApnA ApnAs (Ap3A, Ap4A) ApnAsynthesis->ApnA Produces NUDT2 NUDT2 Hydrolase ApnA->NUDT2 Substrate PurinergicReceptors Purinergic Receptors (P2X, P2Y) ApnA->PurinergicReceptors Binds (extracellular) IntracellularTargets Intracellular Targets (e.g., HINT1) ApnA->IntracellularTargets Binds (intracellular) AMP_ATP AMP + ATP NUDT2->AMP_ATP Degrades to DownstreamSignaling Downstream Signaling (Ca²⁺, cAMP) PurinergicReceptors->DownstreamSignaling Activates IntracellularTargets->DownstreamSignaling Modulates PhysiologicalResponse Physiological Response (Vasodilation, Proliferation) DownstreamSignaling->PhysiologicalResponse Leads to

Caption: Eukaryotic ApnA Signaling Pathways.

Experimental Workflows

hplc_msms_workflow Start Cell Sample Lysis Cell Lysis & Metabolite Extraction Start->Lysis Drying Drying of Extract Lysis->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quantification Quantification against Standard Curve MSMS->Quantification End ApnA Concentrations Quantification->End photoaffinity_labeling_workflow Start Cell Lysate or Purified Proteins Incubation Incubation with Photoaffinity Probe Start->Incubation UV UV Crosslinking Incubation->UV Enrichment Enrichment of Labeled Proteins UV->Enrichment SDSPAGE SDS-PAGE Enrichment->SDSPAGE Digestion In-gel Digestion (Trypsin) SDSPAGE->Digestion LCMSMS LC-MS/MS Analysis Digestion->LCMSMS Identification Protein Identification LCMSMS->Identification End ApnA-Binding Proteins Identification->End

References

Subcellular Localization of Diadenosine Pentaphosphate (Ap5A): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine pentaphosphate (Ap5A), a member of the diadenosine polyphosphate family, is an endogenous signaling molecule implicated in a variety of cellular processes, including neurotransmission, cardiac function, and cellular stress responses. Its biological activity is intrinsically linked to its concentration and distribution within different subcellular compartments. This technical guide provides a comprehensive overview of the current knowledge regarding the subcellular localization of Ap5A, detailing quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Distribution of Ap5A in Subcellular Compartments

The concentration of Ap5A varies significantly between different cell types and subcellular locations. The majority of quantitative data available focuses on specialized secretory cells and platelets, where Ap5A is found in high concentrations within storage granules.

Cell Type/TissueSubcellular FractionAp5A ConcentrationReference(s)
Bovine Adrenal MedullaChromaffin Granules32 nmol/mg of protein (~6 mM)[1][2][3]
Cytosol~1.07 nmol/mg of protein (30 times lower than granules)[1][2][3]
Human PlateletsWhole Cell100.2 ± 81.1 nM

Note: The conversion of nmol/mg of protein to molar concentrations is an approximation and can vary depending on the protein concentration within the specific compartment.

Experimental Protocols for Determining Subcellular Ap5A Localization

The determination of Ap5A's subcellular distribution relies on a combination of cell fractionation techniques and sensitive analytical methods for its quantification.

Subcellular Fractionation

The initial and most critical step is the isolation of distinct subcellular compartments while preserving their biochemical integrity. Differential centrifugation is the most common technique employed.

General Protocol for Subcellular Fractionation:

  • Cell Lysis: Cells are first disrupted to release their contents. This is typically achieved using hypotonic buffers, mechanical homogenization (e.g., Dounce or Potter-Elvehjem homogenizer), or mild detergents that selectively permeabilize the plasma membrane while leaving organellar membranes intact.

  • Differential Centrifugation: The cell lysate is then subjected to a series of centrifugation steps at increasing speeds. This allows for the sequential pelleting of different organelles based on their size and density.

    • Low-speed centrifugation (e.g., 1,000 x g): Pellets nuclei.

    • Medium-speed centrifugation (e.g., 10,000 x g): Pellets mitochondria from the supernatant of the previous step.

    • High-speed centrifugation (e.g., 100,000 x g): Pellets microsomes (fragments of the endoplasmic reticulum and plasma membrane).

    • Ultracentrifugation (e.g., >100,000 x g): Can be used to pellet smaller vesicles and ribosomes. The final supernatant is considered the cytosolic fraction.

  • Purity Assessment: The purity of each fraction should be assessed using marker enzymes or proteins specific to each organelle (e.g., Lamin B1 for the nucleus, Cytochrome c oxidase for mitochondria).

Workflow for Subcellular Fractionation:

Caption: General workflow for subcellular fractionation by differential centrifugation.

Quantification of Ap5A

Due to its low physiological concentrations in many cellular compartments, highly sensitive and specific analytical techniques are required for the accurate quantification of Ap5A.

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase. For Ap5A, ion-pair reversed-phase chromatography is commonly used.

  • Sample Preparation: Subcellular fractions are typically deproteinized with an acid (e.g., perchloric acid), neutralized, and then injected into the HPLC system.

  • Detection: Ap5A is detected by its characteristic ultraviolet (UV) absorbance at approximately 259 nm.

  • Quantification: The concentration of Ap5A is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of Ap5A.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This is the gold standard for quantifying low-abundance molecules like Ap5A in complex biological matrices.

  • Method: After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization) and fragmented. Specific fragment ions of Ap5A are then detected, providing a high degree of confidence in its identification and quantification.

  • Advantages: Offers superior sensitivity and specificity compared to HPLC-UV, allowing for the detection of Ap5A in compartments where it is present at very low levels.

Subcellular Localization of Ap5A Synthesis and Metabolism

The subcellular distribution of Ap5A is dynamically regulated by the localization of the enzymes responsible for its synthesis and degradation.

Synthesis of Ap5A

Aminoacyl-tRNA synthetases (aaRSs), primarily those for lysine (B10760008) (lysyl-tRNA synthetase) and tryptophan (tryptophanyl-tRNA synthetase), are the principal enzymes responsible for the synthesis of diadenosine polyphosphates, including Ap5A. The subcellular localization of these enzymes is therefore a key determinant of where Ap5A is produced.

  • Cytoplasm: The majority of aaRSs are located in the cytoplasm, where they perform their canonical function in protein synthesis. This suggests a significant potential for cytoplasmic Ap5A synthesis.

  • Mitochondria: Mitochondria possess their own set of aaRSs for mitochondrial protein synthesis. Some nuclear-encoded aaRSs are also imported into the mitochondria.

  • Nucleus: Several aaRSs have been shown to localize to the nucleus, suggesting a potential for nuclear Ap5A synthesis.

Degradation of Ap5A

The breakdown of Ap5A is carried out by various phosphodiesterases and hydrolases.

  • Cytosol: The cytosolic fraction contains enzymatic activities that degrade Ap5A[2].

  • Extracellular Space: Ecto-nucleotidases on the surface of cells can hydrolyze extracellular Ap5A.

  • Blood Plasma: Soluble enzymes in the blood plasma also contribute to the metabolism of circulating Ap5A.

Ap5A Transport Across Cellular Membranes

The mechanisms by which Ap5A moves between different subcellular compartments are not yet fully elucidated.

  • Mitochondrial Membranes: Studies have indicated that Ap5A is not a substrate for the adenine (B156593) nucleotide translocator, the primary transporter of ADP and ATP across the inner mitochondrial membrane. This suggests that Ap5A produced in the cytoplasm is unlikely to be directly transported into the mitochondrial matrix.

  • Nuclear Envelope: The transport of small molecules like Ap5A across the nuclear envelope can occur through the nuclear pore complexes (NPCs). While small molecules can diffuse passively through the NPCs, the transport of larger or charged molecules is often regulated. The specific mechanisms for Ap5A nuclear import and export remain an active area of investigation.

Conceptual Diagram of Ap5A Nuclear Transport:

Nuclear_Signaling LysRS Nuclear LysRS/TrpRS Ap5A Ap5A LysRS->Ap5A Synthesis ATP ATP ATP->LysRS NuclearProtein Nuclear Protein (e.g., Transcription Factor, Chromatin Remodeler) Ap5A->NuclearProtein Binding/ Modulation GeneExpression Altered Gene Expression NuclearProtein->GeneExpression

References

Biosynthesis of Diadenosine Pentaphosphate (Ap5A) by Aminoacyl-tRNA Synthetases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate that has emerged as a significant signaling molecule in various physiological and pathological processes. Primarily synthesized as a byproduct of the amino acid activation step catalyzed by aminoacyl-tRNA synthetases (aaRSs), Ap5A plays crucial roles in cellular stress responses, cardiac function, and purinergic signaling. This technical guide provides an in-depth exploration of the biosynthesis of Ap5A by aaRSs, detailing the underlying biochemical mechanisms, experimental protocols for its study, and its known signaling pathways. While comprehensive quantitative kinetic data for Ap5A synthesis remains an area of active research, this document compiles available quantitative information and presents detailed methodologies to facilitate further investigation into this intriguing molecule.

Introduction

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of specific amino acids to their cognate tRNAs, a critical step in protein synthesis.[1][2] Beyond this canonical function, many aaRSs exhibit non-canonical activities, including the synthesis of diadenosine oligophosphates (ApnAs), such as Ap5A.[3] These molecules consist of two adenosine (B11128) moieties linked by a chain of three to six phosphate (B84403) groups.

Ap5A has garnered significant attention due to its role as a potent and specific inhibitor of adenylate kinase, an enzyme crucial for cellular energy homeostasis.[1][4] Furthermore, it acts as a signaling molecule, modulating the activity of various ion channels and receptors, particularly in the cardiovascular system.[5][6] Understanding the biosynthesis of Ap5A by aaRSs is therefore fundamental to elucidating its physiological roles and exploring its potential as a therapeutic target.

The Core Mechanism of Ap5A Biosynthesis

The synthesis of Ap5A by aaRSs is intricately linked to the first step of the aminoacylation reaction: the activation of an amino acid.

The two-step aminoacylation reaction is as follows:

  • Amino Acid Activation: The aaRS binds its cognate amino acid and an ATP molecule, catalyzing the formation of an aminoacyl-adenylate (aa-AMP) intermediate and releasing pyrophosphate (PPi).[7]

    • Amino Acid + ATP + aaRS ⇌ aaRS:[aa-AMP] + PPi

  • Aminoacyl Transfer: The activated amino acid is then transferred from the aa-AMP intermediate to the 3' end of its cognate tRNA, releasing AMP.

    • aaRS:[aa-AMP] + tRNA → aa-tRNA + AMP + aaRS

Ap5A is synthesized in a side reaction to this main pathway. In the absence of or at low concentrations of the cognate tRNA, the highly reactive aa-AMP intermediate can be nucleophilically attacked by a second molecule of ATP. This reaction is catalyzed by the same aaRS.

  • aaRS:[aa-AMP] + ATP → Ap5A + Amino Acid + aaRS

Several factors can influence the rate of Ap5A synthesis, including:

  • The specific aminoacyl-tRNA synthetase involved.

  • The intracellular concentrations of substrates (amino acids, ATP).

  • The availability of cognate tRNA.

  • The presence of metal ions, such as Zn2+, which have been shown to modulate the synthesis of other ApnAs.

Quantitative Data on ApnA Synthesis

While the primary focus of this guide is Ap5A, specific kinetic parameters (Km, kcat, Vmax) for its synthesis by various aminoacyl-tRNA synthetases are not extensively documented in publicly available literature. However, data for the synthesis of the related molecule, diadenosine tetraphosphate (B8577671) (Ap4A), by lysyl-tRNA synthetase provides valuable insights into the kinetics of ApnA production.

Enzyme ComplexSubstrateApparent Km (mM)Reference
Rat Liver Arginyl- and Lysyl-tRNA Synthetase ComplexATP2.1[5]
Rat Liver Arginyl- and Lysyl-tRNA Synthetase ComplexAMP1.5[5]

Note: The data above pertains to Ap4A synthesis, where AMP is a substrate along with ATP. The mechanism for Ap5A synthesis involves the reaction of aminoacyl-AMP with a second ATP molecule. Further research is required to determine the specific kinetic constants for Ap5A synthesis for a range of aaRSs.

Experimental Protocols

This section provides detailed methodologies for the in vitro synthesis, detection, and quantification of Ap5A produced by aminoacyl-tRNA synthetases.

In Vitro Synthesis of Ap5A by Aminoacyl-tRNA Synthetase

This protocol describes a general method for the enzymatic synthesis of Ap5A using a purified aminoacyl-tRNA synthetase.

Materials:

  • Purified aminoacyl-tRNA synthetase (e.g., Lysyl-tRNA synthetase, Tryptophanyl-tRNA synthetase)

  • Cognate amino acid (e.g., L-lysine, L-tryptophan)

  • Adenosine 5'-triphosphate (ATP), high purity

  • Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 20 mM MgCl₂, 10 mM DTT

  • Inorganic pyrophosphatase

  • Nuclease-free water

Procedure:

  • Reaction Setup: Prepare the reaction mixture on ice in a microcentrifuge tube. The final volume can be adjusted as needed (e.g., 50 µL).

    • Reaction Buffer (to final 1x concentration)

    • ATP (final concentration 1-5 mM)

    • Cognate amino acid (final concentration 0.1-1 mM)

    • Purified aminoacyl-tRNA synthetase (final concentration 1-5 µM)

    • Inorganic pyrophosphatase (to remove PPi and drive the activation reaction forward)

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 0.8 M perchloric acid.

  • Neutralization: Neutralize the reaction by adding an appropriate volume of 1 M K₂CO₃.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated potassium perchlorate (B79767) and denatured protein.

  • Sample Collection: Carefully collect the supernatant for analysis by HPLC.

Quantification of Ap5A by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of Ap5A from the in vitro reaction mixture using reverse-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Buffer A: 0.1 M KH₂PO₄, pH 6.8

  • Buffer B: 100% Methanol

  • Gradient: A linear gradient from 0% to 30% Buffer B over 30 minutes is a good starting point and should be optimized for the specific column and system.

Procedure:

  • Standard Curve Preparation: Prepare a series of Ap5A standards of known concentrations in the reaction buffer.

  • Sample Injection: Inject a fixed volume (e.g., 20 µL) of the prepared standards and the supernatant from the in vitro synthesis reaction onto the HPLC column.

  • Chromatography: Run the HPLC with the established gradient program.

  • Detection: Monitor the absorbance at 259 nm. Ap5A will elute as a distinct peak.

  • Quantification: Identify the Ap5A peak in the samples by comparing its retention time with that of the Ap5A standard. Calculate the concentration of Ap5A in the samples by integrating the peak area and comparing it to the standard curve.

Workflow for In Vitro Ap5A Synthesis and Quantification

experimental_workflow cluster_synthesis In Vitro Ap5A Synthesis cluster_quantification Ap5A Quantification s1 Prepare Reaction Mixture (aaRS, Amino Acid, ATP, Buffer) s2 Incubate at 37°C s1->s2 s3 Terminate Reaction (Perchloric Acid) s2->s3 s4 Neutralize and Centrifuge s3->s4 q2 Inject Supernatant and Standards into HPLC s4->q2 q1 Prepare Ap5A Standards q1->q2 q3 Separate by Reverse-Phase Chromatography q2->q3 q4 Detect at 259 nm q3->q4 q5 Quantify using Standard Curve q4->q5

Workflow for the in vitro synthesis and quantification of Ap5A.

Signaling Pathways of Ap5A

Ap5A exerts its biological effects by interacting with various cellular components, thereby modulating key signaling pathways.

Inhibition of Adenylate Kinase and Modulation of Cellular Energetics

One of the most well-characterized functions of Ap5A is its potent competitive inhibition of adenylate kinase (AK). AK is a crucial enzyme that maintains cellular adenine (B156593) nucleotide homeostasis by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP. By inhibiting AK, Ap5A disrupts this equilibrium, which can have profound effects on cellular energy sensing and signaling.

adenylate_kinase_inhibition ATP ATP AK Adenylate Kinase ATP->AK AMP AMP AMP->AK ADP 2 ADP AK->ADP Ap5A Ap5A Ap5A->Inhibition Inhibition->AK Inhibition

Ap5A inhibits adenylate kinase, disrupting cellular energy homeostasis.
Modulation of Cardiac Ion Channels

Ap5A has been identified as a signaling molecule in the heart, where its concentration changes in response to metabolic stress such as ischemia.[5] It directly modulates the activity of key ion channels involved in cardiac function.

  • ATP-Sensitive Potassium (K-ATP) Channels: In cardiomyocytes, Ap5A influences the open probability of K-ATP channels. Under normal conditions, with high Ap5A levels, the channel's open probability is low. During ischemia, Ap5A levels decrease, leading to an increased open probability of K-ATP channels, a protective mechanism that helps to reduce cellular energy expenditure.[5][8]

  • Ryanodine (B192298) Receptors (RyR2): Ap5A is a potent activator of cardiac ryanodine receptors, the primary channels responsible for Ca²⁺ release from the sarcoplasmic reticulum, which is essential for muscle contraction.[6] Ap5A can activate RyR2 even at nanomolar concentrations, suggesting a physiological role in modulating cardiac contractility, especially under conditions of cellular stress.

cardiac_signaling cluster_cell Cardiomyocyte Ap5A Ap5A KATP K-ATP Channel Ap5A->KATP Modulates RyR2 Ryanodine Receptor 2 (RyR2) Ap5A->RyR2 Activates K_efflux K+ Efflux KATP->K_efflux Ca_release Ca2+ Release (from SR) RyR2->Ca_release Contraction Muscle Contraction Ca_release->Contraction

Ap5A signaling in a cardiomyocyte, modulating ion channels.

Conclusion

The biosynthesis of Ap5A by aminoacyl-tRNA synthetases represents a fascinating example of the expanding, non-canonical roles of these fundamental enzymes. As a key signaling molecule and a potent enzyme inhibitor, Ap5A is implicated in a growing number of cellular processes, from energy metabolism to cardiovascular physiology. While significant progress has been made in understanding its synthesis and function, the precise kinetic details of its production by different aaRSs and the full spectrum of its signaling pathways remain to be elucidated. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers, scientists, and drug development professionals with the tools and knowledge necessary to further unravel the complexities of Ap5A biosynthesis and its role in health and disease. Future investigations in this area hold the promise of identifying new therapeutic targets and strategies for a range of pathological conditions.

References

A Technical Guide to the Physicochemical Properties of Diadenosine Pentaphosphate Pentaammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine pentaphosphate (Ap5A) is an endogenous purine (B94841) dinucleotide found in various cells and tissues, including platelets and neuronal cells.[1] As a member of the diadenosine polyphosphate family (ApnA), it plays a significant role in diverse physiological processes through its action on purinergic receptors.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of the pentaammonium salt of Diadenosine pentaphosphate (Ap5A pentaammonium), offering crucial data and methodologies for researchers in pharmacology, biochemistry, and drug development.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Ap5A pentaammonium is fundamental for its application in experimental settings and for the development of potential therapeutic agents. The following table summarizes the key quantitative data available for this compound.

PropertyValueSource
Chemical Formula C20H29N10O22P5 · 5NH3[4]
Molecular Weight 1001.52 g/mol [1]
Anhydrous Free Acid MW 916.37 g/mol [4]
CAS Number 102783-61-9[4]
Appearance White to off-white powder[4]
Solubility (in water) 50 mg/mL[4]
Storage Temperature -20°C to -80°C[1]
Predicted pKa (Strongest Acidic) ~0.22 (for Adenosine-5'-Pentaphosphate)[4]
Predicted pKa (Strongest Basic) ~4.93 (for Adenosine-5'-Pentaphosphate)[4]

Note: The provided pKa values are predicted for a related compound, Adenosine-5'-Pentaphosphate, and should be considered as an estimation for Diadenosine pentaphosphate. Experimental determination is recommended for precise values.

Experimental Protocols

Accurate determination of physicochemical properties is critical for reproducible research. The following sections detail generalized experimental protocols for assessing the solubility, stability, and pKa of Ap5A pentaammonium.

Determination of Aqueous Solubility

A standard method for determining the aqueous solubility of a compound like Ap5A pentaammonium involves the shake-flask method.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of Ap5A pentaammonium powder to a known volume of purified water (e.g., Milli-Q) in a sealed, inert container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., water or a specific buffer) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of Ap5A in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

The stability of Ap5A pentaammonium in solution can be assessed by monitoring its degradation over time under various conditions (e.g., different temperatures and pH values).

Methodology:

  • Solution Preparation: Prepare solutions of Ap5A pentaammonium of a known concentration in different buffers (e.g., pH 4, 7, and 9) and at various temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Inject the samples into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV detector. The mobile phase composition and gradient will need to be optimized for the separation of Ap5A from its potential degradation products.

  • Data Analysis: The peak area of Ap5A at each time point is recorded. The degradation rate can be determined by plotting the natural logarithm of the peak area against time.

Determination of pKa by UV-Vis Spectroscopy

The acid dissociation constants (pKa) of Ap5A pentaammonium can be determined spectrophotometrically by measuring the change in its UV absorbance as a function of pH.

Methodology:

  • Solution Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

  • Constant Concentration: Prepare solutions of Ap5A pentaammonium with a constant concentration in each of the buffer solutions.

  • UV-Vis Measurement: Measure the UV absorbance spectrum of each solution at a wavelength where the absorbance of the protonated and deprotonated forms of the molecule differs significantly.

  • Data Analysis: Plot the absorbance values against the corresponding pH values. The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value(s).

Signaling Pathways and Experimental Workflows

Purinergic Signaling Pathway of Diadenosine Pentaphosphate

Diadenosine pentaphosphate is known to exert its biological effects by interacting with P2 purinergic receptors, which are broadly classified into P2X (ion channels) and P2Y (G protein-coupled) receptors.[2][3] The following diagram illustrates a generalized signaling pathway for Ap5A.

Ap5A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ap5A Ap5A P2X P2X Receptor (Ligand-gated ion channel) Ap5A->P2X Binds to P2Y P2Y Receptor (GPCR) Ap5A->P2Y Binds to Ion_Influx Ion Influx (e.g., Ca²⁺, Na⁺) P2X->Ion_Influx Opens G_Protein G Protein Activation P2Y->G_Protein Activates Cellular_Response Cellular Response Ion_Influx->Cellular_Response PLC PLC Activation G_Protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Ca_Release->Cellular_Response Ap5A_Quantification_Workflow start Start: Biological Sample extraction Sample Extraction (e.g., Protein Precipitation) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Analysis (Reverse-Phase C18) supernatant->hplc detection UV Detection hplc->detection quantification Data Analysis and Quantification detection->quantification end End: Ap5A Concentration quantification->end

References

Methodological & Application

Using Ap5A to Inhibit Contaminating Adenylate Kinase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular bioenergetics and signal transduction, adenylate kinase (AK) plays a pivotal role in maintaining adenine (B156593) nucleotide homeostasis. By catalyzing the reversible reaction 2 ADP ⇌ ATP + AMP, AK is crucial for regulating the cellular energy charge and activating key metabolic sensors like AMP-activated protein kinase (AMPK).[1] However, the ubiquitous nature of adenylate kinase often leads to its presence as a contaminant in various enzyme preparations. This contaminating activity can significantly interfere with in vitro assays that involve adenine nucleotides, particularly those for ATPases and other kinases, leading to inaccurate kinetic measurements.

To address this challenge, P1,P5-Di(adenosine-5')pentaphosphate (Ap5A) has emerged as a powerful and highly specific tool. Ap5A is a bisubstrate analog that acts as a potent competitive inhibitor of adenylate kinase, with respect to both ATP and AMP.[1] Its high affinity for the enzyme, with inhibition constants (Ki) often in the nanomolar to low micromolar range, makes it an invaluable reagent for selectively suppressing adenylate kinase activity without significantly affecting the primary enzyme of interest.[1] These application notes provide detailed protocols and quantitative data for the effective use of Ap5A to eliminate the confounding effects of contaminating adenylate kinase activity in experimental systems.

Data Presentation

The inhibitory potency of Ap5A can vary depending on the specific adenylate kinase isozyme and the source organism. The following table summarizes key quantitative data for Ap5A inhibition, providing a reference for determining appropriate experimental concentrations.

Adenylate Kinase Source/IsozymeInhibition ParameterValueSubstrate(s) for KiReference(s)
GeneralKiNanomolar to low micromolar rangeATP and AMP[1]
Leishmania donovani AK2Ki190 nMATP[2]
Leishmania donovani AK2Ki160 nMAMP[2]
Human hemolysateEffective Concentration≥ 2 µM-[3]
Bullfrog skeletal muscle FSREffective Concentration≥ 50 µM (for complete inhibition)-[4]

For practical application in crude or semi-purified enzyme preparations, the required concentration of Ap5A is often determined empirically or based on the molar ratio of Ap5A to the total adenine nucleotide concentration in the assay. The following table provides general guidelines.

Enzyme Preparation SourceRecommended Ap5A:Nucleotide Molar RatioReference(s)
Mammalian and Insect Skeletal Muscle1:50[1][5][6]
Human Erythrocytes1:50[1][5][6]
Staphylococcus aureus1:50[1][5][6]
Tobacco Leaves1:5[1][5][6]
Spinach Chloroplasts1:5[1][5][6]
Bovine Liver Mitochondria2:1[1][5][6]
Human Kidney Homogenate2:1[1][5][6]
Escherichia coli2:1[1][5][6]

Mandatory Visualizations

adenylate_kinase_reaction cluster_products Products ADP1 ADP AK Adenylate Kinase ADP1->AK ADP2 ADP ADP2->AK ATP ATP AK->ATP AMP AMP AK->AMP

Adenylate Kinase Catalyzed Reaction

ap5a_inhibition cluster_substrates Substrates ADP1 ADP AK Adenylate Kinase ADP1->AK ADP2 ADP ADP2->AK No_Reaction No Reaction AK->No_Reaction Ap5A Ap5A Ap5A->AK Binds to active site

Mechanism of Ap5A Inhibition

experimental_workflow start Start: Prepare Assay Components prepare_enzyme Prepare Enzyme Sample (e.g., ATPase with contaminating AK) start->prepare_enzyme prepare_reagents Prepare Reaction Buffers, Substrates (ATP), and Ap5A Stock start->prepare_reagents setup_control Set up Control Reactions (No Ap5A) prepare_enzyme->setup_control setup_test Set up Test Reactions (with varying Ap5A concentrations) prepare_enzyme->setup_test prepare_reagents->setup_control prepare_reagents->setup_test pre_incubate Pre-incubate reactions at desired temperature setup_control->pre_incubate setup_test->pre_incubate initiate_reaction Initiate reaction by adding primary substrate (e.g., ATP) pre_incubate->initiate_reaction incubate Incubate for a defined time in the linear range initiate_reaction->incubate stop_reaction Stop Reaction / Measure Product Formation (e.g., Pi release, light output) incubate->stop_reaction analyze Analyze Data: Compare activity with and without Ap5A stop_reaction->analyze end End: Determine effective Ap5A concentration analyze->end

References

Application of Ap5A in Coupled Enzyme Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, P1,P5-Di(adenosine-5')pentaphosphate (Ap5A) is an indispensable tool for the accurate kinetic analysis of nucleotide-metabolizing enzymes. As a potent and highly specific inhibitor of adenylate kinase (AK), Ap5A is critical for dissecting complex enzymatic reactions where contaminating adenylate kinase activity can obscure true enzyme kinetics.

Adenylate kinase plays a central role in cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[1] This equilibrium is vital for regulating the cellular energy charge and activating key signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, in response to metabolic stress.[1] However, in vitro, this activity can interfere with the study of ATP- or ADP-dependent enzymes like kinases and ATPases. Ap5A, a structural analog of two ADP molecules, acts as a bisubstrate inhibitor, effectively removing the confounding influence of adenylate kinase.[1]

Key Applications of Ap5A:

  • Selective Inhibition of Adenylate Kinase: Ap5A is a potent competitive inhibitor of adenylate kinase with respect to both ATP and AMP, exhibiting Ki values in the nanomolar to low micromolar range.[1] This specificity allows for the targeted removal of AK activity.

  • Elimination of Contaminating AK Activity: Preparations of other enzymes, particularly ATPases and other kinases, are often contaminated with adenylate kinase. This contamination can lead to inaccurate kinetic measurements. Ap5A is used to suppress this contaminating activity, ensuring that the measured activity is solely that of the enzyme of interest.[1][2][3]

  • Elucidation of Enzyme Mechanisms: As a bisubstrate analog, Ap5A has been instrumental in structural and mechanistic studies of adenylate kinase, providing valuable insights into its catalytic mechanism and conformational changes.[1]

Quantitative Data: Inhibitory Potency of Ap5A

The inhibitory potency of Ap5A against various adenylate kinase isozymes is summarized below. It is important to note that Ki values can vary depending on the specific assay conditions, including substrate concentrations.[1]

Adenylate Kinase IsozymeOrganism/TissueKi Value
Muscle AKPigVaries (not specified)
Muscle AKHumanVaries (not specified)
Erythrocyte AKHuman~2 µM
Mitochondrial AKBovine LiverVaries (not specified)
Bacterial AKEscherichia coliVaries (not specified)

For the effective suppression of contaminating adenylate kinase activity, the required concentration of Ap5A can vary. The following table provides general guidelines based on molar ratios of Ap5A to other nucleotides in the assay.[2][3]

Source of Adenylate KinaseRecommended Molar Ratio (Ap5A:Nucleotides)
Mammalian and insect skeletal muscle, human erythrocytes, Staphylococcus aureus1:50
Tobacco leaves, spinach chloroplasts1:5
Bovine liver mitochondria, human kidney homogenate, Escherichia coli2:1

Signaling Pathway and Experimental Workflow Diagrams

To visualize the role of adenylate kinase and the application of Ap5A, the following diagrams are provided.

Adenylate_Kinase_in_Energy_Homeostasis ATP ATP ADP ADP AK Adenylate Kinase (AK) ADP->AK 2x AMP AMP AMPK AMPK Pathway Activation AMP->AMPK AK->ATP AK->AMP Ap5A Ap5A (Inhibitor) Ap5A->AK

Adenylate Kinase in Energy Homeostasis.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrates (ADP), Coupling Enzymes (PK/LDH), NADH, and Ap5A solutions setup_rxn Set up reactions with fixed Ap5A and varying ADP concentrations prep_reagents->setup_rxn prep_ak Prepare Adenylate Kinase working solution initiate_rxn Initiate reaction by adding Adenylate Kinase prep_ak->initiate_rxn pre_incubate Pre-incubate mixture at desired temperature (e.g., 37°C) setup_rxn->pre_incubate pre_incubate->initiate_rxn monitor_abs Monitor decrease in absorbance at 340 nm (NADH oxidation) initiate_rxn->monitor_abs calc_rate Calculate initial reaction rates monitor_abs->calc_rate plot_data Generate Lineweaver-Burk or Dixon plots calc_rate->plot_data determine_ki Determine Ki value from plots plot_data->determine_ki

Workflow for Ki Determination of Ap5A.

Experimental Protocols

Protocol 1: Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase

This protocol describes a coupled enzyme assay to determine the Ki of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.[1]

Materials:

  • P1,P5-Di(adenosine-5')pentaphosphate (Ap5A)

  • Adenylate Kinase (AK)

  • Adenosine diphosphate (B83284) (ADP)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes or 96-well microplate

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of Ap5A in assay buffer.

    • Prepare a series of ADP solutions at different concentrations (e.g., 0.05 mM, 0.1 mM, 0.2 mM, 0.5 mM, 1 mM).[1]

    • Prepare a coupling enzyme mixture containing PK (e.g., 10 units/mL), LDH (e.g., 10 units/mL), PEP (e.g., 1 mM), and NADH (e.g., 0.2 mM) in assay buffer.[1]

    • Prepare a working solution of adenylate kinase in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 5 minutes.[1]

  • Assay Setup:

    • Set up a series of reactions in cuvettes or a microplate.

    • For each reaction, add the assay buffer, a fixed concentration of Ap5A (or buffer for control), a specific concentration of ADP, and the coupling enzyme mixture. It is recommended to test at least five different ADP concentrations.[1]

  • Data Acquisition:

    • Pre-incubate the reaction mixture (without adenylate kinase) at the desired temperature (e.g., 37°C) for 5 minutes.[1]

    • Initiate the reaction by adding the adenylate kinase solution and mix thoroughly.[1]

    • Immediately start monitoring the decrease in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) from the linear portion of the absorbance vs. time curve for each reaction.

    • Plot the reciprocal of the initial velocity (1/V) versus the reciprocal of the ADP concentration (1/[ADP]) for each Ap5A concentration (Lineweaver-Burk plot).

    • Alternatively, plot the reciprocal of the initial velocity (1/V) versus the inhibitor concentration ([Ap5A]) at different fixed substrate concentrations (Dixon plot).

    • The Ki can be determined from the intersection of the lines on these plots or by using non-linear regression analysis to fit the data to the competitive inhibition model.[1]

Protocol 2: Inhibition of Contaminating Adenylate Kinase Activity in an ATPase Assay

This protocol provides a method to measure the true activity of an ATPase in a preparation that may be contaminated with adenylate kinase. The assay measures the production of inorganic phosphate (B84403) (Pi).

Materials:

  • Enzyme preparation containing ATPase activity

  • P1,P5-Di(adenosine-5')pentaphosphate (Ap5A)

  • Adenosine triphosphate (ATP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • Reagents for Pi detection (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Assay Setup:

    • Prepare two sets of reactions in a 96-well plate: one set with Ap5A and one set without (control).[1]

    • To each well, add the assay buffer and the enzyme preparation.

    • To the "with Ap5A" wells, add a saturating concentration of Ap5A (refer to the molar ratio table above).

  • Reaction Initiation and Termination:

    • Pre-incubate the plate at the optimal temperature for the ATPase for 5 minutes.[1]

    • Initiate the reaction by adding ATP to a final concentration appropriate for the ATPase being studied.[1]

    • Incubate the reaction for a time period that ensures the reaction is in the linear range.[1]

    • Terminate the reaction by adding the Pi detection reagent.[1]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength for the Pi detection reagent.

    • Compare the ATPase activity (rate of Pi production) in the presence and absence of Ap5A.[1]

    • A significant reduction in Pi production in the absence of Ap5A that is rescued in its presence is indicative of contaminating adenylate kinase activity. The activity measured in the presence of saturating Ap5A represents the true ATPase activity.[1]

By following these protocols, researchers can effectively employ Ap5A as a precise tool to investigate the kinetics and mechanisms of a wide range of nucleotide-dependent enzymes.[1]

References

Determining the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for determining the inhibitory constant (Ki) of P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) for the enzyme adenylate kinase (AK). Ap5A is a potent, competitive bisubstrate inhibitor of adenylate kinase, making it an invaluable tool for studying cellular energy homeostasis and for eliminating contaminating AK activity in enzymatic assays.[1] This document outlines a continuous spectrophotometric coupled-enzyme assay, data analysis methods, and presents known Ki values for Ap5A with adenylate kinase from various sources.

Introduction

Adenylate kinase (AK) is a crucial enzyme that maintains cellular energy balance by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[1] This equilibrium is fundamental in regulating the cellular energy charge and activating key signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, in response to metabolic stress.[1] P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) is a structural analog of two ADP molecules and acts as a highly specific and potent competitive inhibitor of adenylate kinase, with Ki values typically in the nanomolar to low micromolar range.[1] Understanding the Ki of Ap5A is essential for its effective use in research and drug development, particularly for dissecting complex enzymatic pathways where AK activity may be a confounding factor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of adenylate kinase in cellular energy sensing and the experimental workflow for determining the Ki of Ap5A.

Adenylate_Kinase_Pathway cluster_0 Cellular Energy State cluster_1 Adenylate Kinase Activity cluster_2 Downstream Effects High_ATP High ATP:ADP Ratio (High Energy) Low_ATP Low ATP:ADP Ratio (Low Energy) AK Adenylate Kinase (AK) Low_ATP->AK 2 ADP AK->High_ATP ATP + AMP AMPK AMPK Activation AK->AMPK ↑ AMP Energy_Production ↑ Energy Production AMPK->Energy_Production Energy_Consumption ↓ Energy Consumption AMPK->Energy_Consumption Ap5A Ap5A (Inhibitor) Ap5A->AK Competitive Inhibition

Caption: Role of Adenylate Kinase in Cellular Energy Homeostasis.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Assay Buffer - Substrate (ADP) - Inhibitor (Ap5A) - Coupling Enzymes (PK/LDH) - NADH Assay_Setup Set up reactions with varying [ADP] and fixed [Ap5A] Reagent_Prep->Assay_Setup Enzyme_Prep Prepare Adenylate Kinase Solution Reaction_Start Initiate reaction with Adenylate Kinase Enzyme_Prep->Reaction_Start Incubation Pre-incubate reaction mixture Assay_Setup->Incubation Incubation->Reaction_Start Data_Acquisition Monitor NADH absorbance decrease at 340 nm Reaction_Start->Data_Acquisition Initial_Velocities Calculate initial reaction velocities (v₀) Data_Acquisition->Initial_Velocities Plotting Generate Lineweaver-Burk plot (1/v₀ vs 1/[ADP]) Initial_Velocities->Plotting Ki_Calculation Calculate Ki from slopes or non-linear regression Plotting->Ki_Calculation

Caption: Experimental Workflow for Ki Determination of Ap5A.

Quantitative Data Summary

The inhibitory constant (Ki) of Ap5A for adenylate kinase can vary depending on the source of the enzyme and experimental conditions. The following table summarizes reported Ki values.

Enzyme SourceKi ValueComments
Chicken Muscle Adenylate Kinase25 nMDetermined by electrospray ionization mass spectrometry.[2]
Human Hemolysate Adenylate Kinase~2 µMEffective concentration for inhibition noted in assays.[3]
General RangeNanomolar to low MicromolarAp5A is consistently reported as a highly potent inhibitor.[1]

Experimental Protocol

This protocol describes a coupled-enzyme assay to determine the Ki of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. The oxidation of NADH is monitored as a decrease in absorbance at 340 nm.[1]

Materials:

  • Purified Adenylate Kinase

  • P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A)

  • Adenosine diphosphate (B83284) (ADP)

  • Phosphoenolpyruvate (PEP)

  • Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes or 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of Ap5A in assay buffer.

    • Prepare a series of ADP stock solutions of varying concentrations in assay buffer.

    • Prepare a solution of the coupling enzymes (PK and LDH) and NADH in assay buffer. A common starting concentration is 10 units/mL for each enzyme and 0.2 mM NADH.[1]

    • Prepare a working solution of adenylate kinase in assay buffer. The final concentration should be optimized to produce a linear reaction rate for at least 5 minutes.[1]

  • Assay Setup:

    • Set up a series of reactions in cuvettes or a microplate.

    • Each series will have a fixed concentration of Ap5A and varying concentrations of the substrate, ADP. It is recommended to test at least five different ADP concentrations that span the Michaelis constant (Km) value.[1]

    • Include a control series with no Ap5A.

    • For each reaction, add the assay buffer, PEP, NADH, PK, LDH, a fixed concentration of Ap5A (for the inhibited reactions), and the varying concentrations of ADP.

  • Data Acquisition:

    • Pre-incubate the reaction mixture (without adenylate kinase) at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.[1]

    • Initiate the reaction by adding the adenylate kinase solution and mix thoroughly.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record data at regular intervals for a period that ensures the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each reaction from the linear portion of the absorbance vs. time plot. The rate of NADH oxidation is directly proportional to the rate of the adenylate kinase reaction.

    • Generate a Lineweaver-Burk plot (1/v₀ versus 1/[ADP]) for the control (no inhibitor) and for each concentration of Ap5A.[1][4]

    • For competitive inhibition, the lines will intersect on the y-axis.[1]

    • The Ki can be calculated from the slopes of these lines using the following equation:

      • Slope (with inhibitor) = Slope (without inhibitor) * (1 + [I]/Ki)

      • Where [I] is the concentration of the inhibitor (Ap5A).[4][5]

    • Alternatively, non-linear regression analysis of the Michaelis-Menten data can be used to fit the data to the competitive inhibition model and directly calculate the Ki.[1][6] The Michaelis-Menten equation for competitive inhibition is:

      • v₀ = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S])

      • Where Vmax is the maximum reaction velocity, [S] is the substrate concentration (ADP), and Km is the Michaelis constant.[6]

Conclusion

The protocol described provides a robust method for determining the Ki of Ap5A for adenylate kinase. Accurate determination of this value is critical for researchers utilizing Ap5A as a selective inhibitor to study enzyme kinetics and cellular metabolic pathways. The potent and competitive nature of Ap5A's inhibition of adenylate kinase makes it an essential tool in the fields of biochemistry and drug discovery.

References

Diadenosine Pentaphosphate (Ap5A): A Tool for Elucidating Platelet Aggregation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Diadenosine pentaphosphate (Ap5A) is a purinergic signaling molecule that serves as a valuable tool in the study of platelet aggregation. Platelet activation and subsequent aggregation are critical events in hemostasis and thrombosis. Adenosine (B11128) diphosphate (B83284) (ADP) is a key agonist in this process, acting through two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2] The P2Y1 receptor is coupled to Gq and mediates platelet shape change and initial, reversible aggregation through the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3][4] The P2Y12 receptor, coupled to Gi, is responsible for amplifying and sustaining the aggregation response by inhibiting adenylyl cyclase.[1][3]

Ap5A and its analogs act as antagonists of the P2Y1 receptor, making them instrumental in dissecting the distinct roles of the P2Y1 and P2Y12 signaling pathways in platelet function.[5][6] By selectively blocking the P2Y1 receptor, researchers can investigate the contribution of this pathway to overall platelet aggregation induced by ADP and other agonists. This allows for a more detailed understanding of the mechanisms of action of both pro-thrombotic and anti-thrombotic compounds.

Key Applications:

  • Dissecting P2Y1 and P2Y12 Signaling: Ap5A allows for the specific inhibition of the P2Y1 pathway, enabling the isolation and study of P2Y12-mediated signaling in response to ADP.

  • Investigating Platelet Shape Change: As the P2Y1 receptor is primarily responsible for the initial shape change of platelets upon activation, Ap5A can be used to study the mechanisms underlying this morphological transformation.[7]

  • Screening for Novel Antiplatelet Agents: By using Ap5A to create a P2Y1-blocked environment, researchers can screen for compounds that specifically target the P2Y12 receptor or other platelet activation pathways.

  • Understanding the Role of P2Y1 in Disease: Ap5A can be utilized in studies investigating the role of the P2Y1 receptor in various pathological conditions, such as thrombosis and other cardiovascular diseases.

Data Presentation

The following table summarizes the inhibitory constants of Ap5A and related diadenosine polyphosphate analogs on ADP-induced platelet responses. This data is crucial for determining the appropriate concentrations for in vitro studies.

CompoundParameterValueReceptor Target(s)Reference
Diadenosine pentaphosphate (Ap5A)EC500.32 µM (as an agonist)P2Y1[6]
Diadenosine tetraphosphate (B8577671) (Ap4A)IC509.8 ± 2.8 µMP2Y1 & P2Y12[8]
Diadenosine tetraphosphate (Ap4A)IC5040.8 ± 12.3 µMP2Y1 (Ca2+ influx)[8]
Adenosine-3'-phosphate-5'-phosphate (A3P5P)pA25P2Y1[5]

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) for Aggregometry

This protocol details the preparation of PRP and PPP from whole blood, a prerequisite for Light Transmission Aggregometry (LTA).[9][10]

Materials:

  • Human whole blood collected in 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio)

  • Centrifuge with a swinging bucket rotor

  • Plastic conical tubes (15 mL and 50 mL)

  • Plastic Pasteur pipettes

Procedure:

  • Blood Collection: Collect whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks. Use a 19- or 21-gauge needle to minimize platelet activation.

  • Initial Centrifugation (PRP Preparation): Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

  • PRP Collection: Carefully aspirate the upper, straw-colored layer (PRP) using a plastic Pasteur pipette and transfer it to a labeled plastic conical tube. Avoid disturbing the buffy coat layer.

  • PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes at room temperature with the brake on.

  • PPP Collection: Aspirate the supernatant (PPP) and transfer it to a separate labeled plastic conical tube.

  • Platelet Count Adjustment (Optional but Recommended): Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) by adding PPP.

  • Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before use in aggregation studies.

Protocol 2: Inhibition of ADP-Induced Platelet Aggregation using Ap5A in Light Transmission Aggregometry (LTA)

This protocol outlines the use of Ap5A as a P2Y1 antagonist in a standard LTA experiment.[11][12]

Materials:

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Light Transmission Aggregometer with cuvettes and stir bars

  • Adenosine diphosphate (ADP) stock solution

  • Diadenosine pentaphosphate (Ap5A) stock solution

  • Saline or appropriate buffer

Procedure:

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration:

    • Pipette 450 µL of PPP into an aggregometer cuvette with a stir bar. Place it in the reference well to set 100% light transmission.

    • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar. Place it in the sample well to set 0% light transmission.

  • Control Aggregation (ADP alone):

    • Pipette 450 µL of PRP into a fresh cuvette with a stir bar and place it in the sample well.

    • Allow the PRP to equilibrate to 37°C for at least 2 minutes with stirring.

    • Add a known concentration of ADP (e.g., 5-10 µM) to induce aggregation.

    • Record the aggregation trace for 5-10 minutes. This will serve as the maximal aggregation control.

  • Inhibition with Ap5A:

    • Pipette 440 µL of PRP into a fresh cuvette with a stir bar.

    • Add 10 µL of the desired concentration of Ap5A stock solution (or vehicle control).

    • Incubate for 2-5 minutes at 37°C with stirring.

    • Add the same concentration of ADP as used in the control experiment to induce aggregation.

    • Record the aggregation trace for 5-10 minutes.

  • Data Analysis:

    • Determine the maximal aggregation percentage for both the control and Ap5A-treated samples.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = (1 - (Maximal Aggregation with Ap5A / Maximal Aggregation of Control)) * 100

Visualizations

Signaling Pathways

ADP_Signaling_Pathway cluster_platelet Platelet Membrane ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq activates Gi Gi P2Y12->Gi activates Ap5A Ap5A Ap5A->P2Y1 PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG produces cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ IP3_DAG->Ca_mobilization Sustained_Aggregation Sustained Aggregation cAMP->Sustained_Aggregation amplifies Shape_Change Shape Change & Initial Aggregation Ca_mobilization->Shape_Change Shape_Change->Sustained_Aggregation

Caption: ADP signaling pathway in platelets and the inhibitory action of Ap5A.

Experimental Workflow

LTA_Workflow start Start: Whole Blood Collection (3.2% Sodium Citrate) centrifuge1 Centrifuge at 150-200 x g for 15-20 min (no brake) start->centrifuge1 separate_prp Aspirate Supernatant (PRP) centrifuge1->separate_prp centrifuge2 Centrifuge remaining blood at 1500-2000 x g for 10-15 min centrifuge1->centrifuge2 rest_prp Rest PRP for 30 min at room temperature separate_prp->rest_prp separate_ppp Aspirate Supernatant (PPP) centrifuge2->separate_ppp aggregometer_setup Set up Aggregometer (37°C) Calibrate with PRP and PPP separate_ppp->aggregometer_setup rest_prp->aggregometer_setup control_exp Control Experiment: PRP + ADP aggregometer_setup->control_exp inhibition_exp Inhibition Experiment: PRP + Ap5A (incubate) + ADP aggregometer_setup->inhibition_exp record_aggregation Record Light Transmission (5-10 min) control_exp->record_aggregation inhibition_exp->record_aggregation analyze_data Analyze Data: Calculate % Inhibition record_aggregation->analyze_data end End analyze_data->end

Caption: Workflow for platelet aggregation studies using Ap5A with LTA.

References

Investigating Neurotransmitter Release with Ap5A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine pentaphosphate (Ap5A) is an endogenous dinucleoside polyphosphate found within synaptic terminals of the nervous system. Its release is a calcium-dependent process, suggesting a role in synaptic transmission and neuromodulation. Ap5A exerts its effects primarily through purinergic receptors, a family of receptors that mediate a wide range of physiological processes. Understanding the interaction of Ap5A with these receptors and its subsequent impact on neurotransmitter release is crucial for elucidating the complexities of purinergic signaling in the brain and identifying potential therapeutic targets for neurological and psychiatric disorders.

These application notes provide a comprehensive overview of the use of Ap5A as a tool to investigate the release of key neurotransmitters, including glutamate, norepinephrine, and GABA. Detailed protocols for essential experimental techniques are provided to guide researchers in their investigations.

Mechanism of Action

Ap5A's primary mode of action is through its interaction with P2 purinergic receptors, which are broadly classified into two families: the ionotropic P2X receptors and the metabotropic P2Y receptors.

  • P2Y Receptors: Ap5A is known to act as an agonist at the P2Y1 receptor subtype. P2Y1 receptors are G-protein coupled receptors (GPCRs), and their activation by Ap5A initiates a signaling cascade. This typically involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which can have diverse downstream effects on neuronal function, including the modulation of ion channels and the machinery involved in neurotransmitter release.[1]

  • P2X Receptors: Evidence also suggests that Ap5A can act on certain P2X receptors, which are ligand-gated ion channels. Activation of P2X receptors leads to the influx of cations, including Na+ and Ca2+, causing membrane depolarization. This depolarization can directly influence neurotransmitter release by activating voltage-gated calcium channels. The specific P2X receptor subtypes that Ap5A interacts with and the functional consequences of these interactions are still under investigation.

The net effect of Ap5A on neurotransmitter release—whether it is inhibitory or excitatory—depends on several factors, including the specific purinergic receptor subtypes expressed on the presynaptic terminal, the type of neuron, and the downstream signaling pathways that are engaged.

Data Presentation

The following table summarizes the known quantitative data regarding the interaction of Ap5A with its primary target, the P2Y1 receptor. It is important to note that comprehensive quantitative data on the effects of Ap5A on the release of all major neurotransmitters is not yet available in the scientific literature.

LigandReceptor TargetActionPotency (EC50/pEC50)SpeciesReference
Ap5AP2Y1AgonistpEC50 <5.3 (EC50 >5x10-6 M)Human[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches for studying Ap5A, the following diagrams are provided in Graphviz DOT language.

Ap5A Signaling Pathway via P2Y1 Receptor Ap5A Ap5A P2Y1 P2Y1 Receptor Ap5A->P2Y1 Binds to Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Presynaptic_Modulation Modulation of Presynaptic Proteins Ca2_release->Presynaptic_Modulation Influences PKC->Presynaptic_Modulation Phosphorylates Neurotransmitter_Release Altered Neurotransmitter Release Presynaptic_Modulation->Neurotransmitter_Release

Caption: Ap5A signaling through the P2Y1 receptor.

Experimental Workflow: Electrophysiology cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Brain_Slice Prepare Brain Slices or Neuronal Cultures Recording_Setup Set up Patch-Clamp Electrophysiology Rig Patch_Neuron Obtain Whole-Cell Patch-Clamp Recording Recording_Setup->Patch_Neuron Baseline Record Baseline Synaptic Activity (EPSCs/IPSCs) Patch_Neuron->Baseline Ap5A_Application Bath Apply Ap5A Baseline->Ap5A_Application Post_Ap5A Record Synaptic Activity in the Presence of Ap5A Ap5A_Application->Post_Ap5A Washout Washout Ap5A and Record Recovery Post_Ap5A->Washout Analyze_Data Analyze Changes in Frequency, Amplitude, and Kinetics of Synaptic Events Washout->Analyze_Data Conclusion Draw Conclusions on Ap5A's Effect on Neurotransmitter Release Analyze_Data->Conclusion Experimental Workflow: Microdialysis cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis Animal_Prep Anesthetize Animal and Implant Microdialysis Probe in Target Brain Region Equilibration Perfuse with aCSF and Allow for Equilibration Animal_Prep->Equilibration Baseline_Collection Collect Baseline Dialysate Samples Equilibration->Baseline_Collection Ap5A_Infusion Infuse Ap5A through the Microdialysis Probe (Reverse Dialysis) Baseline_Collection->Ap5A_Infusion Post_Infusion_Collection Collect Dialysate Samples During and After Ap5A Infusion Ap5A_Infusion->Post_Infusion_Collection HPLC_Analysis Analyze Neurotransmitter Concentrations in Dialysates using HPLC Post_Infusion_Collection->HPLC_Analysis Data_Analysis Calculate Percent Change from Baseline HPLC_Analysis->Data_Analysis Conclusion Determine the In Vivo Effect of Ap5A on Neurotransmitter Release Data_Analysis->Conclusion

References

Application Notes and Protocols: Employing Ap5A to Inhibit Mitochondrial Adenylate Kinase and Delineate ATP Production Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P1,P5-Di(adenosine-5') pentaphosphate (Ap5A) is a potent and specific inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis. In mitochondrial research, Ap5A serves as a valuable tool to dissect the contributions of oxidative phosphorylation versus substrate-level phosphorylation by adenylate kinase to the total ATP pool. Contrary to uncoupling agents, Ap5A does not uncouple mitochondrial respiration; instead, it selectively blocks the interconversion of adenine (B156593) nucleotides catalyzed by AK, without affecting oxidative phosphorylation directly.[1] This application note provides detailed protocols for the use of Ap5A in isolated mitochondria to study energy metabolism, presenting quantitative data and experimental workflows.

Introduction

Mitochondria are the primary sites of ATP synthesis in the cell through oxidative phosphorylation. However, another key enzyme, adenylate kinase (AK), also contributes to the cellular energy landscape by catalyzing the reaction: 2 ADP ↔ ATP + AMP. Mitochondrial intermembrane space adenylate kinase (AK2) plays a significant role in phosphorylating AMP and providing ADP for ATP synthase.

To accurately study the dynamics of ATP production and consumption, it is often necessary to distinguish between ATP generated via oxidative phosphorylation and that produced by adenylate kinase. Ap5A is a multisubstrate analogue inhibitor that specifically targets adenylate kinase, making it an indispensable tool for such investigations.[2][3] It allows researchers to isolate and study the processes of oxidative phosphorylation without the confounding influence of AK activity.

Mechanism of Action

Ap5A acts as a competitive inhibitor of adenylate kinase by binding to the ATP and AMP sites of the enzyme.[4] Its structure, consisting of two adenosine (B11128) molecules linked by a chain of five phosphate (B84403) groups, mimics the transition state of the AK-catalyzed reaction.[3] Importantly, Ap5A does not interfere with the components of the electron transport chain or ATP synthase, and it is not a substrate for the adenine nucleotide carrier, meaning it does not cross the inner mitochondrial membrane.[2]

Data Presentation

The following table summarizes the key quantitative data regarding the use of Ap5A in mitochondrial studies.

ParameterValueSpecies/SystemReference
Inhibition Constant (Ki) 10⁻⁵ MIntact Rat Liver Mitochondria[2]
Effect on Oxidative Phosphorylation No effectRat Liver Mitochondria[1]
Transport across Inner Mitochondrial Membrane Not a substrate for adenine nucleotide carrierRat Liver Mitochondria[2]
Metabolism by Mitochondria Not metabolizedRat Liver Mitochondria[2]

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of functional mitochondria from cultured cells, a prerequisite for in vitro respiration assays.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial Isolation Buffer (MIB): 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Add protease and phosphatase inhibitors immediately before use.

  • Dounce homogenizer

  • Centrifuge and microtubes

Protocol:

  • Harvest cells from culture plates and wash twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of ice-cold MIB.

  • Allow cells to swell on ice for 10-15 minutes.

  • Homogenize the cell suspension with 15-20 strokes of a pre-chilled Dounce homogenizer.

  • Transfer the homogenate to a microtube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new pre-chilled microtube. This fraction contains the mitochondria.

  • Centrifuge the supernatant at 7,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet with 1 mL of MIB.

  • Repeat the centrifugation at 7,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of MIB.

  • Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., BCA).

Measurement of Mitochondrial Respiration using High-Resolution Respirometry

This protocol outlines the use of an oxygen electrode (e.g., Oroboros Oxygraph, Seahorse XF Analyzer) to measure the effect of Ap5A on mitochondrial respiration.

Materials:

  • Isolated mitochondria (from Protocol 1)

  • Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1)

  • Respiratory substrates (e.g., pyruvate (B1213749), malate, succinate)

  • ADP

  • Ap5A solution (e.g., 10 mM stock in water)

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone (B1679576) (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

Protocol:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 2 mL of pre-warmed (37°C) Respiration Buffer to the chamber.

  • Add isolated mitochondria to a final concentration of 0.1-0.5 mg/mL.

  • Allow the signal to stabilize to measure basal respiration (State 1).

  • Add respiratory substrates (e.g., 5 mM pyruvate and 2 mM malate) to initiate substrate-dependent respiration (State 2).

  • To assess the effect of adenylate kinase, add Ap5A to a final concentration of 10-50 µM. Observe any changes in oxygen consumption. Note: As Ap5A does not uncouple respiration, minimal change is expected at this stage.

  • Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate ATP synthesis and measure State 3 respiration (active phosphorylation).

  • To confirm the inhibition of adenylate kinase, compare the ADP-stimulated respiration in the presence and absence of Ap5A. The rates should be comparable, demonstrating that oxidative phosphorylation is unaffected.

  • (Optional) To further dissect the respiratory states:

    • Add oligomycin (e.g., 2.5 µM) to inhibit ATP synthase and measure State 4o respiration (leak respiration).

    • Titrate FCCP (e.g., in 0.5 µM steps) to determine the maximal capacity of the electron transport system (uncoupled respiration).

    • Add rotenone (e.g., 0.5 µM) and antimycin A (e.g., 2.5 µM) to inhibit the respiratory chain and measure residual oxygen consumption.

Visualizations

G Ap5A Mechanism of Action cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix AK2 Adenylate Kinase 2 (AK2) ADP_in ADP AK2->ADP_in ADP ATP_out ATP AK2->ATP_out ATP ATP_Synthase ATP Synthase ATP_Synthase->ATP_out OxPhos Oxidative Phosphorylation OxPhos->ATP_Synthase Proton Motive Force ADP_in->AK2 ADP_in->ATP_Synthase AMP_in AMP AMP_in->AK2 Ap5A Ap5A Ap5A->AK2 Inhibits

Caption: Mechanism of Ap5A as an inhibitor of mitochondrial adenylate kinase.

G Experimental Workflow: Mitochondrial Respiration Assay A Isolate Mitochondria B Add Mitochondria to Respirometer A->B Determine Protein Concentration C Add Substrates (e.g., Pyruvate + Malate) B->C Measure State 2 Respiration D Add Ap5A C->D Observe for non-specific effects E Add ADP D->E Measure State 3 Respiration F Add Oligomycin E->F Measure State 4o Respiration G Add FCCP F->G Measure Maximal Respiration H Add Rotenone/Antimycin A G->H Measure Residual Oxygen Consumption

Caption: Workflow for assessing mitochondrial respiration with Ap5A.

Conclusion

Ap5A is a critical tool for researchers studying mitochondrial bioenergetics. By specifically inhibiting adenylate kinase without affecting oxidative phosphorylation, Ap5A allows for the precise delineation of ATP sources within the mitochondria. The protocols provided herein offer a framework for utilizing Ap5A to investigate mitochondrial function in various experimental contexts. It is essential to remember that Ap5A is an inhibitor, not an uncoupler, and its application should be guided by this primary mechanism of action.

References

Application Notes and Protocols: The Role of P¹,P⁵-Di(adenosine-5') pentaphosphate (Ap5A) in Studying Cardiac Muscle Energetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P¹,P⁵-Di(adenosine-5') pentaphosphate (Ap5A) is a potent and highly specific inhibitor of adenylate kinase (AK), an enzyme crucial for high-energy phosphoryl transfer in cells with high and fluctuating energy demands, such as cardiac muscle.[1][2][3] Adenylate kinase catalyzes the reversible reaction 2 ADP ⇔ ATP + AMP, playing a key role in cellular adenine (B156593) nucleotide homeostasis and energy signaling. By inhibiting this enzyme, Ap5A serves as an invaluable tool for elucidating the contribution of adenylate kinase to cardiac muscle energetics, including ATP turnover, signal transduction, and contractile function. These application notes provide detailed protocols for utilizing Ap5A in the study of cardiac muscle energetics.

Data Presentation

The following tables summarize the quantitative data on the effects of Ap5A on key parameters of cardiac muscle energetics.

Table 1: Inhibitory Action of Ap5A on Adenylate Kinase

ParameterValueOrganism/TissueCommentsReference
Ki 2.5 nMNot SpecifiedPotent inhibitor.MCE
Inhibition Concentration ≥ 2 µMHuman HemolysateExcellent inhibition observed.[4][5]
Inhibition Concentration ≥ 50 µMBullfrog Skeletal Muscle FSRRequired for complete inhibition in this preparation.[2][3]
Binding Stoichiometry 1:1Pig Muscle Adenylate KinaseOne molecule of Ap5A binds to one molecule of adenylate kinase.[6][7]

Table 2: Effects of Ap5A on Cardiac Contractile Function (Langendorff-Perfused Rat Heart)

Ap5A ConcentrationEffect on Left Ventricular Developed Pressure (LVDP)Effect on dP/dtExperimental ConditionsReference
10⁻⁷ M - 10⁻⁵ MReductionReductionControl hearts at basal coronary resting tone.[1][8][9]
10⁻⁷ M - 10⁻⁵ MReductionReductionHearts with pre-contracted coronary arteries (U46619).[1][8][9]
10⁻⁵ MSimilar reduction to controlSimilar reduction to controlPost-ischemia-reperfusion.[1][8][9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Adenylate Kinase in Cardiac Energetics

The following diagram illustrates the central role of adenylate kinase in cardiac energy metabolism and its inhibition by Ap5A.

adenylate_kinase_pathway Adenylate Kinase Signaling Pathway and Ap5A Inhibition cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Mitochondria Oxidative Phosphorylation ATP_pool Cytosolic ATP Mitochondria->ATP_pool ATP Production Myofibrils Myofibril Contraction (ATP Consumption) ATP_pool->Myofibrils Energy Supply ADP_pool Cytosolic ADP AK Adenylate Kinase ADP_pool->AK AMP_pool Cytosolic AMP AMP_pool->Mitochondria Signal for ATP Production AK->ATP_pool AK->AMP_pool Myofibrils->ADP_pool ADP Ap5A Ap5A Ap5A->AK Inhibition experimental_workflow Experimental Workflow for Ap5A Studies cluster_measurements Energetic Parameters prep Cardiac Tissue Preparation (e.g., Isolated Heart, Myocytes, Mitochondria) treatment Treatment with Ap5A (Dose-Response) prep->treatment measurement Measurement of Energetic Parameters treatment->measurement analysis Data Analysis and Interpretation measurement->analysis contractility Contractile Function (LVDP, dP/dt) oxygen Oxygen Consumption atp ATP Turnover

References

Application of Ap5A in Neuroscience Research on Purinergic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate that has emerged as a valuable pharmacological tool in the study of purinergic signaling, a crucial form of extracellular communication in the nervous system mediated by purine (B94841) nucleotides and nucleosides like ATP and adenosine. Ap5A exhibits complex pharmacology, acting as an agonist at certain P2 purinergic receptors, making it a valuable probe for dissecting the roles of these receptors in various neurophysiological processes.

Mechanism of Action:

Ap5A's primary mechanism of action involves the activation of specific subtypes of P2X and P2Y receptors.

  • P2X Receptors: These are ligand-gated ion channels. Ap5A has been shown to be a potent agonist at P2X3 receptors and can also activate P2X1 receptors, leading to rapid, transient inward currents and subsequent cellular depolarization. The activation of presynaptic P2X receptors by Ap5A can facilitate the release of neurotransmitters.

  • P2Y Receptors: These are G protein-coupled receptors. Ap5A is a more potent agonist than ATP at P2Y1 receptors, with an EC50 value in the sub-micromolar range.[1] Activation of the Gq-coupled P2Y1 receptor by Ap5A initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium stores and activates protein kinase C (PKC), influencing a wide range of cellular processes including neuronal excitability and metabolism.[2][3]

Key Applications in Neuroscience Research:

  • Characterization of P2 Receptor Subtypes: Due to its differential potency at various P2 receptor subtypes, Ap5A can be used to pharmacologically identify and characterize the P2 receptors present in specific neuronal populations or brain regions.

  • Investigation of Purinergic Co-transmission: ATP is often co-released with classical neurotransmitters. Ap5A can be used to selectively activate purinergic signaling pathways to study their contribution to synaptic transmission and plasticity.

  • Modulation of Neurotransmitter Release: By activating presynaptic P2X and P2Y receptors, Ap5A can modulate the release of other neurotransmitters, such as glutamate (B1630785) and GABA.[4] This makes it a useful tool for studying the presynaptic regulation of synaptic strength.

  • Synaptic Plasticity Studies: Purinergic signaling is increasingly recognized for its role in long-term potentiation (LTP) and long-term depression (LTD). While direct and extensive studies on the effects of Ap5A on LTP and LTD are limited, its known actions on P2 receptors suggest it could be a valuable tool to investigate the purinergic modulation of these fundamental processes.

Quantitative Data

The following table summarizes the known quantitative pharmacological data for Ap5A at various P2 receptors. It is important to note that much of the available data comes from non-neuronal tissues, and potencies can vary between species and experimental conditions.

Receptor SubtypeAgonist/AntagonistPotency (EC50/IC50)Tissue/Cell TypeReference
P2Y1Agonist~0.32 µMTurkey Erythrocyte Membranes[1]
P2X1AgonistMore potent than ATPRat Renal Vasculature[5]
P2X3AgonistMore potent than ATPRat Dorsal Root Ganglion Neurons

Experimental Protocols

The following are detailed protocols adapted from established neuroscience methodologies for the application of Ap5A in studying purinergic transmission.

Protocol 1: Electrophysiological Recording of Ap5A-Mediated Effects in Acute Brain Slices

This protocol describes how to perform whole-cell patch-clamp recordings from neurons in acute brain slices to investigate the effects of Ap5A on neuronal excitability and synaptic transmission.

Materials:

  • Ap5A (P1,P5-Di(adenosine-5')pentaphosphate)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, saturated with 95% O2/5% CO2.

  • Internal solution for patch pipette (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).

  • Brain slice preparation setup (vibratome, slicing chamber).[6][7]

  • Electrophysiology rig with patch-clamp amplifier, data acquisition system, and microscope with IR-DIC optics.[8][9]

Procedure:

  • Acute Brain Slice Preparation:

    • Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.

    • Perfuse transcardially with ice-cold, oxygenated NMDG-based or sucrose-based protective cutting solution.[6]

    • Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated cutting solution.[10]

    • Transfer slices to a holding chamber with aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

  • Patch-Clamp Recording:

    • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

    • Visualize neurons using IR-DIC optics.

    • Approach a neuron with a glass micropipette (3-6 MΩ) filled with internal solution and establish a giga-ohm seal.

    • Rupture the membrane to obtain the whole-cell configuration.

    • Record baseline neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic currents).

  • Application of Ap5A:

    • Prepare a stock solution of Ap5A in water or a suitable buffer. Dilute to the desired final concentration (e.g., 1-100 µM) in aCSF immediately before use.

    • Apply Ap5A to the slice via the perfusion system.

    • Record the changes in neuronal membrane potential, input resistance, and the frequency and amplitude of spontaneous or evoked postsynaptic currents.

  • Data Analysis:

    • Analyze the recorded data to quantify the effects of Ap5A on neuronal properties. Compare the data before, during, and after Ap5A application.

Protocol 2: Calcium Imaging of Ap5A-Induced Signaling in Neuronal Cultures

This protocol describes how to use calcium imaging to visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in cultured neurons in response to Ap5A application.

Materials:

  • Primary neuronal culture or neuronal cell line.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP).[11][12][13][14]

  • Ap5A.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

  • Fluorescence microscope equipped with a calcium imaging system (e.g., filter wheel for ratiometric imaging, sensitive camera).

Procedure:

  • Cell Culture and Dye Loading:

    • Culture neurons on glass-bottom dishes suitable for imaging.

    • For chemical dyes, incubate the cells with the calcium indicator (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-45 minutes at 37°C.

    • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Calcium Imaging:

    • Place the dish on the microscope stage and perfuse with HBSS.

    • Acquire baseline fluorescence images. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm).

    • Prepare a solution of Ap5A in HBSS at the desired concentration.

  • Ap5A Application and Data Acquisition:

    • Apply Ap5A to the neurons using a perfusion system or by gentle manual addition.

    • Continuously record fluorescence images to capture the change in [Ca2+]i over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

    • Measure the change in fluorescence intensity (or ratio for ratiometric dyes) over time.

    • Quantify the peak amplitude, duration, and frequency of calcium transients induced by Ap5A.

Visualizations

Below are diagrams generated using the DOT language to illustrate key concepts related to the application of Ap5A in neuroscience research.

Purinergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ap5A Ap5A P2Y1 P2Y1 Receptor Ap5A->P2Y1 P2X P2X Receptor (e.g., P2X1, P2X3) Ap5A->P2X Gq Gq P2Y1->Gq IonChannel Cation Channel P2X->IonChannel PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Ca_Influx Ca²⁺/Na⁺ Influx IonChannel->Ca_Influx Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Neurotransmitter_Release Modulation of Neurotransmitter Release Ca_ER->Neurotransmitter_Release PKC->Neurotransmitter_Release Depolarization Membrane Depolarization Ca_Influx->Depolarization Depolarization->Neurotransmitter_Release Synaptic_Plasticity Modulation of Synaptic Plasticity Neurotransmitter_Release->Synaptic_Plasticity

Caption: Ap5A signaling pathways in a neuron.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Slice_Prep Acute Brain Slice Preparation Recovery Slice Recovery (aCSF, 32-34°C) Slice_Prep->Recovery Patch Whole-Cell Patch-Clamp Recovery->Patch Baseline Record Baseline Activity Patch->Baseline Ap5A_App Bath Apply Ap5A (1-100 µM) Baseline->Ap5A_App Record_Effect Record Neuronal Response Ap5A_App->Record_Effect Washout Washout Ap5A Record_Effect->Washout Record_Washout Record After Washout Washout->Record_Washout Data_Analysis Data Analysis and Quantification Record_Washout->Data_Analysis

Caption: Workflow for electrophysiological recording.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Neuronal Culture on Glass-Bottom Dish Dye_Loading Load with Calcium Indicator (e.g., Fluo-4) Cell_Culture->Dye_Loading Baseline_Image Acquire Baseline Fluorescence Images Dye_Loading->Baseline_Image Ap5A_App Apply Ap5A Solution Baseline_Image->Ap5A_App Time_Lapse Time-Lapse Imaging of Calcium Dynamics Ap5A_App->Time_Lapse ROI_Selection Select Regions of Interest (ROIs) Time_Lapse->ROI_Selection Fluorescence_Analysis Analyze Fluorescence Intensity Changes ROI_Selection->Fluorescence_Analysis Quantification Quantify Calcium Transients Fluorescence_Analysis->Quantification

Caption: Workflow for calcium imaging experiment.

References

Application Notes and Protocols: Using Diadenosine Pentaphosphate (Ap5A) to Study Metabolic Stress Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate that plays a significant role in cellular signaling, particularly under conditions of metabolic stress.[1][2] Structurally analogous to two ADP molecules, Ap5A is a potent and specific inhibitor of adenylate kinase (AK), a key enzyme in cellular energy homeostasis.[3][4] AK catalyzes the reversible reaction 2 ADP ⇌ ATP + AMP, thereby regulating the cellular energy charge and influencing metabolic pathways such as the AMP-activated protein kinase (AMPK) pathway.[4][5] This document provides detailed application notes and protocols for utilizing Ap5A as a tool to investigate metabolic stress pathways.

Mechanism of Action and Signaling Pathways

Ap5A's primary mechanism of action in the context of metabolic stress research is its potent inhibition of adenylate kinase.[3][4] By inhibiting AK, Ap5A prevents the interconversion of adenine (B156593) nucleotides, allowing researchers to dissect the roles of ATP, ADP, and AMP in various cellular processes without the confounding activity of AK.[4] This inhibition effectively mimics a state of altered energy charge, providing a valuable model for studying metabolic stress responses.

Under metabolic stress, such as ischemia or hypoxia, the cellular ratio of AMP/ATP increases, leading to the activation of AMPK, a central regulator of cellular energy metabolism.[6][7] Activated AMPK initiates a cascade of events aimed at restoring energy balance, including the stimulation of catabolic pathways (e.g., glucose uptake and fatty acid oxidation) and the inhibition of anabolic pathways (e.g., protein and lipid synthesis).[5][6][7] While Ap5A does not directly activate AMPK, its ability to inhibit adenylate kinase allows for the stabilization of adenine nucleotide levels, thereby facilitating the study of AMPK-independent effects of metabolic stress or providing a stable baseline for investigating the effects of other stressors on the AMPK pathway.

Furthermore, Ap5A has been shown to have direct effects on other cellular components, such as being a potent activator of cardiac ryanodine (B192298) receptors (RyR2), suggesting its role as a signaling molecule in its own right, particularly in cardiac muscle under stress.[2][8]

Signaling Pathway of Adenylate Kinase and its Inhibition by Ap5A

cluster_AK Adenylate Kinase (AK) Cycle cluster_inhibition Inhibition cluster_downstream Downstream Effects of AMP ADP1 ADP AK Adenylate Kinase ADP1->AK ADP2 ADP ADP2->AK ATP ATP AK->ATP AMP AMP AK->AMP AMPK AMPK Activation AMP->AMPK Ap5A Ap5A Ap5A->AK Inhibits Metabolic_Stress_Response Metabolic Stress Response AMPK->Metabolic_Stress_Response

Caption: Adenylate kinase inhibition by Ap5A disrupts the AMP:ATP balance.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the interaction of Ap5A with various biological targets. This data is essential for designing experiments and interpreting results.

ParameterTarget Enzyme/ReceptorValueOrganism/SystemReference
Inhibition
Concentration for excellent inhibitionAdenylate Kinase~2 µMHuman Hemolysate[3]
Concentration for complete inhibitionAdenylate Kinase≥ 50 µMBullfrog Skeletal Muscle FSR[9]
Kᵢ (vs. Adenosine)Adenosine Kinase2 µMBovine Adrenal Medulla[10]
Activation
EC₅₀Cardiac Ryanodine Receptor (RyR2)140 µMSheep[8]
Concentration for significant Po increaseCardiac Ryanodine Receptor (RyR2)100 pM - 10 µMSheep[8]
Binding & Concentration
Binding StoichiometryAdenylate Kinase1:1 (Ap5A:Enzyme)Pig Muscle[11]
Intragranular ConcentrationChromaffin Granules~6 mMBovine Adrenal Medulla[10]

Experimental Protocols

Protocol 1: Inhibition of Adenylate Kinase Activity in Cell Lysates

This protocol details the procedure to measure the inhibitory effect of Ap5A on adenylate kinase activity in a cell lysate preparation. This is often a prerequisite to ensure that the activity of other ATP/ADP-dependent enzymes can be measured accurately.

Materials:

  • Cell culture of interest (e.g., HEK293T, hepatocytes)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Bradford Assay Reagent

  • Reaction Buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • ADP (Adenosine 5'-diphosphate)

  • Ap5A (P¹,P⁵-Di(adenosine-5')pentaphosphate)

  • ATP/AMP standards

  • Coupled enzyme assay system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase for ATP measurement, or myokinase/pyruvate kinase/lactate dehydrogenase for AMP measurement)

  • NADH

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in Lysis Buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using the Bradford assay.

    • Store the lysate at -80°C or use immediately.

  • Assay Setup:

    • Prepare a reaction mixture in a 96-well plate or cuvettes.

    • For each reaction, add:

      • Reaction Buffer

      • Cell lysate (e.g., 10-20 µg of total protein)

      • NADH (to a final concentration of 0.2 mM)

      • Coupled enzyme system components (as per manufacturer's instructions)

      • Varying concentrations of Ap5A (e.g., 0 µM, 1 µM, 2 µM, 5 µM, 10 µM, 50 µM).[3][9]

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding ADP to a final concentration of 1 mM.

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Record the absorbance every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for each Ap5A concentration.

    • Plot the percentage of adenylate kinase activity relative to the no-Ap5A control against the concentration of Ap5A to determine the IC₅₀.

Protocol 2: Induction of Metabolic Stress in Cultured Cells

This protocol describes how to use Ap5A in conjunction with other stressors to study cellular responses to metabolic stress.

Materials:

  • Cell line of interest plated in 6-well or 12-well plates

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free medium

  • Ap5A stock solution (e.g., 10 mM in sterile water)

  • Other metabolic stressors (e.g., 2-deoxyglucose, oligomycin)

  • Reagents for downstream analysis (e.g., Western blotting antibodies for p-AMPK, total AMPK; kits for measuring ATP levels or reactive oxygen species)

Procedure:

  • Cell Seeding and Growth:

    • Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

    • Allow cells to attach and grow overnight.

  • Induction of Metabolic Stress:

    • Remove the standard culture medium.

    • Wash the cells once with sterile PBS.

    • Add the desired stress medium. For example:

      • Glucose Deprivation: Glucose-free DMEM supplemented with Ap5A (e.g., 50 µM).

      • Mitochondrial Inhibition: Standard DMEM containing oligomycin (B223565) (e.g., 1 µM) and Ap5A (e.g., 50 µM).

    • Include appropriate controls:

      • No stress (standard medium)

      • Ap5A alone

      • Stressor alone (e.g., glucose-free medium or oligomycin)

    • Incubate the cells for the desired period (e.g., 1, 4, or 12 hours).

  • Sample Collection and Downstream Analysis:

    • After the incubation period, collect the cells for analysis.

    • For Western Blotting: Lyse the cells in RIPA buffer, determine protein concentration, and perform SDS-PAGE and immunoblotting for proteins of interest (e.g., p-AMPK, total AMPK, etc.).

    • For ATP Measurement: Use a commercial ATP assay kit according to the manufacturer's instructions.

    • For ROS Measurement: Use a fluorescent probe like DCFDA and measure fluorescence using a plate reader or flow cytometer.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the effects of Ap5A on cellular metabolic stress responses.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start cell_culture Cell Culture (e.g., HEK293T, HepG2) start->cell_culture stress_condition Induce Metabolic Stress (e.g., Glucose Deprivation) cell_culture->stress_condition add_ap5a Add Ap5A (Varying Concentrations) stress_condition->add_ap5a incubation Incubate for Defined Time Period add_ap5a->incubation harvest Harvest Cells incubation->harvest western_blot Western Blot (p-AMPK, etc.) harvest->western_blot atp_assay ATP Level Measurement harvest->atp_assay ros_assay ROS Measurement harvest->ros_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis atp_assay->data_analysis ros_assay->data_analysis end End data_analysis->end

Caption: Workflow for studying Ap5A's role in metabolic stress.

Conclusion

Diadenosine pentaphosphate is a versatile and powerful tool for researchers studying metabolic stress. Its specific inhibition of adenylate kinase provides a unique opportunity to investigate the intricate signaling networks that govern cellular energy homeostasis. The protocols and data presented in these application notes offer a solid foundation for designing and executing experiments to further elucidate the roles of adenine nucleotides and their associated pathways in health and disease.

References

Application Notes and Protocols for the Quantification of Diadenosine Pentaphosphate (Ap5A) by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine pentaphosphate (Ap5A) is a member of the diadenosine polyphosphate family, which are important intracellular and extracellular signaling molecules. These molecules are involved in a variety of physiological processes, including cardiovascular function, neurotransmission, and platelet aggregation. Accurate and sensitive quantification of Ap5A in biological samples is crucial for understanding its physiological roles and for the development of new therapeutic agents. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of Ap5A. This document provides detailed application notes and protocols for the quantification of Ap5A using two primary HPLC-based methods: ion-pair reversed-phase HPLC with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of Diadenosine Pentaphosphate (Ap5A)

Ap5A and other diadenosine polyphosphates exert their effects by interacting with purinergic P2 receptors, which are broadly classified into P2X and P2Y receptor families. P2Y receptors are G protein-coupled receptors that, upon activation by agonists like Ap5A, can trigger various downstream signaling cascades. One of the key pathways involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in diverse cellular responses.

Ap5A Signaling Pathway Ap5A Diadenosine Pentaphosphate (Ap5A) P2Y_Receptor P2Y Receptor Ap5A->P2Y_Receptor binds G_Protein G Protein P2Y_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Ap5A Signaling via P2Y Receptor Activation

Experimental Workflow for Ap5A Quantification

The general workflow for the quantification of Ap5A from biological samples involves several key steps, from sample collection and preparation to HPLC analysis and data interpretation.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample_Collection Biological Sample (Plasma, Cells, Tissues) Extraction Extraction of Nucleotides (e.g., Perchloric Acid) Sample_Collection->Extraction Neutralization Neutralization (e.g., Potassium Carbonate) Extraction->Neutralization Centrifugation Centrifugation Neutralization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.22 µm) Supernatant_Collection->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (Ion-Pair Reversed-Phase) HPLC_Injection->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification of Ap5A Calibration_Curve->Quantification

Workflow for Ap5A Quantification

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described HPLC methods for Ap5A quantification. These values are estimates and should be determined experimentally during method validation.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity Range 0.1 - 20 µM
Limit of Detection (LOD) ~0.05 µM
Limit of Quantification (LOQ) ~0.15 µM
Typical Retention Time 10 - 15 min
Precision (%RSD) < 5%
Accuracy (%Recovery) 95 - 105%

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity Range 1 - 1000 nM
Limit of Detection (LOD) ~0.2 nM
Limit of Quantification (LOQ) ~0.8 nM
Typical Retention Time 5 - 10 min
Precision (%RSD) < 10%
Accuracy (%Recovery) 90 - 110%

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC with UV Detection

This method is robust and suitable for the quantification of Ap5A in the micromolar range.

1. Materials and Reagents

2. Sample Preparation (from Cell Culture)

  • Culture cells to the desired confluency.

  • For adherent cells, wash twice with ice-cold PBS, then aspirate all PBS. For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and pellet again.

  • Add 500 µL of ice-cold 0.6 N perchloric acid to the cell pellet or plate. For adherent cells, scrape the cells and collect the acidic lysate.

  • Incubate the lysate on ice for 15-20 minutes to allow for complete protein precipitation.

  • Neutralize the lysate by adding 125 µL of 2 M potassium carbonate. Vortex briefly. The pH should be between 6 and 8.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and potassium perchlorate.

  • Carefully collect the supernatant containing the nucleotides.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Samples can be stored at -80°C until HPLC analysis.

3. HPLC Conditions

  • HPLC System: An HPLC system equipped with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase A: 100 mM ammonium dihydrogen phosphate, 5 mM tetrabutylammonium hydrogen sulfate, pH 6.0.

  • Mobile Phase B: 70% Mobile Phase A, 30% Methanol.

  • Gradient:

    • 0-5 min: 100% A

    • 5-20 min: Linear gradient to 100% B

    • 20-25 min: 100% B

    • 25-30 min: Return to 100% A and equilibrate

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 259 nm

4. Data Analysis

  • Prepare a series of standard solutions of Ap5A in ultrapure water at known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the Ap5A standards.

  • Inject the prepared cell lysate samples and determine the peak area corresponding to Ap5A. The retention time for Ap5A should be determined by running an authentic standard.

  • Calculate the concentration of Ap5A in the samples using the linear regression equation from the calibration curve.

  • Normalize the Ap5A concentration to the cell number or total protein concentration of the lysate.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and specificity, making it suitable for quantifying low levels of Ap5A.

1. Materials and Reagents

  • Diadenosine pentaphosphate (Ap5A) standard

  • Internal Standard (e.g., ¹³C₁₀,¹⁵N₅-Ap5A)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium acetate (B1210297)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (Weak Anion Exchange)

2. Sample Preparation (from Plasma)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add the internal standard.

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • For further cleanup and concentration, perform solid-phase extraction (SPE) using weak anion-exchange cartridges.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low-ionic-strength buffer.

    • Elute Ap5A with a high-ionic-strength buffer or a solvent mixture.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

3. LC-MS/MS Conditions

  • LC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase concentration to separate Ap5A from other components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Ap5A: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

    • Note: Specific MRM transitions, collision energies, and other MS parameters should be optimized for the instrument being used.

4. Data Analysis

  • Prepare a calibration curve using known concentrations of Ap5A standard and a fixed concentration of the internal standard.

  • Analyze the prepared samples by LC-MS/MS.

  • Integrate the peak areas for Ap5A and the internal standard.

  • Calculate the ratio of the Ap5A peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the Ap5A standards.

  • Determine the concentration of Ap5A in the samples from the calibration curve.

  • Normalize the concentration to the initial plasma volume.

Application Note: Quantitative Analysis of Intracellular Diadenosine Pentaphosphate (Ap5A) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diadenosine pentaphosphate (Ap5A) is an endogenous signaling molecule involved in cellular energy homeostasis and stress responses.[1][2] Accurate quantification of its intracellular levels is crucial for understanding its physiological and pathophysiological roles. This document provides a detailed protocol for the sensitive and selective quantification of intracellular Ap5A from cultured cells using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method. The protocol covers cell culture, metabolite extraction, chromatographic separation, and mass spectrometric detection.

Introduction

Dinucleoside polyphosphates, such as Ap5A, have emerged as important signaling molecules in various cellular processes.[1] Ap5A is a potent inhibitor of adenylate kinase (AK), an enzyme critical for maintaining the balance between ATP, ADP, and AMP.[3][4] By inhibiting AK, Ap5A can influence cellular energy charge and signal transduction pathways, particularly under conditions of metabolic stress.[1][3] Given its low basal concentrations and rapid turnover, highly sensitive and specific analytical methods are required for accurate measurement.[5][6] While older techniques like luciferase-based assays have been used, LC-MS/MS is now considered a more reliable and precise method for quantifying these molecules.[5] This application note details a robust workflow for the extraction and quantification of intracellular Ap5A.

Signaling Pathway and Principle of Method

Ap5A plays a key role in regulating cellular energy by inhibiting Adenylate Kinase (AK). AK catalyzes the reversible reaction 2 ADP ⇌ ATP + AMP, which is fundamental for energy homeostasis and signaling through pathways like AMP-activated protein kinase (AMPK).[4] As a bisubstrate analog, Ap5A potently inhibits this equilibrium, allowing researchers to study nucleotide-dependent processes more accurately.[4]

Ap5A Signaling Pathway ATP ATP AK Adenylate Kinase (AK) ATP->AK ADP ADP ADP->AK 2x AMP AMP AMPK AMPK Activation AMP->AMPK Allosteric Activation AK->ADP 2x AK->AMP Ap5A Ap5A Ap5A->AK Inhibition Energy_Stress Metabolic Stress (e.g., Ischemia) Energy_Stress->Ap5A Modulates Levels

A diagram of Ap5A's role in inhibiting Adenylate Kinase.

The analytical method is based on the extraction of intracellular metabolites from cultured cells, followed by separation using reversed-phase liquid chromatography and quantification by tandem mass spectrometry operating in negative ion mode.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing N1 1. Cell Culture & Treatment N2 2. Quenching & Harvesting N1->N2 N3 3. Metabolite Extraction N2->N3 N4 4. Supernatant Collection N3->N4 N5 5. LC Separation (C18 Column) N4->N5 N6 6. ESI-MS/MS Detection N5->N6 N7 7. Peak Integration & Quantification N6->N7 N8 8. Data Reporting (pmol/10^6 cells) N7->N8

Workflow for intracellular Ap5A quantification.

Materials and Reagents

  • Cell Lines: HEK293T, H1299, or other relevant cell lines.[6]

  • Reagents:

  • Equipment:

    • Cell culture incubator and supplies

    • Centrifuge (refrigerated)

    • Liquid nitrogen

    • Vortex mixer and sonicator

    • High-performance liquid chromatograph (HPLC) system.[8]

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.[8][9]

    • Reversed-phase C18 analytical column (e.g., 100 mm × 2.1 mm, 3.5 µm).[10]

Detailed Experimental Protocol

Cell Culture and Treatment
  • Culture cells to the desired confluency (typically 80-90%) in appropriate media. For a 6-well plate, aim for approximately 1-2 x 10⁶ cells per well.

  • If applicable, treat cells with experimental compounds (e.g., metabolic stressors like menadione (B1676200) to induce oxidative stress) for the desired duration.[6] Include untreated control wells.

  • Prepare a parallel plate for cell counting to normalize the final metabolite concentration.

Quenching and Cell Harvesting

Quenching is a critical step to halt all enzymatic activity and preserve the metabolic state of the cells.[11]

  • Aspirate the culture medium from the wells quickly.

  • Immediately wash the cells twice with 1 mL of ice-cold PBS to remove extracellular components.

  • Instantly add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism and initiate extraction.[10]

  • Scrape the cells from the plate in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

Intracellular Metabolite Extraction

The choice of extraction solvent is crucial and may require optimization for specific cell types.[12][13]

  • Subject the cell suspension to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[10]

  • Vortex the lysate thoroughly for 1 minute.

  • Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube for LC-MS/MS analysis.[10]

LC-MS/MS Analysis

The separation of dinucleoside polyphosphates is often achieved with reversed-phase or ion-pair chromatography.[7][14]

Parameter Setting
LC System High-Performance Liquid Chromatograph
Column Reversed-phase C18 (e.g., Xbridge amide column, 100 mm × 2.1 mm, 3.5 µm)[10]
Mobile Phase A 20 mM ammonium acetate and 15 mM ammonium hydroxide in 97:3 water:acetonitrile, pH 9.0[10]
Mobile Phase B Acetonitrile[10]
Flow Rate 0.2 mL/min[10]
Gradient 0-1.5 min, 85% B; 1.5-5.5 min, 85% to 30% B; 5.5-8 min, 30% B; 8-10 min, 30% to 85% B; 10-12 min, 85% B[10]
Injection Volume 5 µL[10]
Column Temperature 40°C
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode ESI Negative
Scan Type Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Quantification and Data Analysis
  • Standard Curve: Prepare a series of Ap5A standards in 80% methanol (e.g., 0.1 nM to 100 nM) to generate a calibration curve.

  • MS/MS Transitions: The quantification of Ap5A is based on specific precursor-to-product ion transitions. The molecular weight of Ap5A is 868.37 g/mol .

Compound Precursor Ion (m/z) [M-H]⁻Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)
Ap5A867.4426.1 (ADP)346.1 (AMP)25-35
Internal Standard (Hypothetical)[Varies][Varies][Varies][Varies]
Note: Product ions and collision energies are representative and must be optimized empirically on the specific instrument used.
  • Data Processing: Integrate the peak areas for the specific Ap5A transition using the instrument's software (e.g., Xcalibur Qual browser).[10]

  • Normalization: Calculate the concentration of Ap5A in the sample using the standard curve. Normalize the final amount to the cell number determined from the parallel plate (e.g., report as pmol/10⁶ cells).[5]

Results and Data Presentation

Quantitative results should be presented in a clear, tabular format. The following table shows example data from a hypothetical experiment comparing Ap5A levels in control cells versus cells subjected to oxidative stress.

Sample Condition Mean Ap5A (pmol/10⁶ cells) Standard Deviation (SD) n
Control (Untreated)0.850.123
Oxidative Stress2.550.343

This hypothetical data is for illustrative purposes and reflects the expected trend of Ap5A accumulation under stress conditions.[6]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of intracellular Ap5A. This approach overcomes the limitations of older, less selective methods and is suitable for detailed investigations into the role of Ap5A in cellular metabolism and signaling.[5][9] Proper execution of the quenching and extraction steps is paramount for obtaining accurate and reproducible results that reflect the true intracellular concentration of this important signaling molecule.[11][15]

References

Application Notes and Protocols for the Experimental Use of Diadenosine Pentaphosphate (Ap5A) in Isolated Organ Bath Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of Diadenosine Pentaphosphate (Ap5A) in isolated organ bath studies. Ap5A is a potent purinergic agonist known to elicit contractile responses in various smooth muscle preparations, primarily through the activation of P2X purinoceptors. Understanding its pharmacological profile is crucial for research in areas such as autonomic neurotransmission, vascular physiology, and the development of novel therapeutics targeting purinergic signaling pathways. These notes, supported by detailed experimental protocols and quantitative data, are intended to facilitate the design and execution of robust and reproducible experiments.

Mechanism of Action

Ap5A primarily exerts its effects by acting as an agonist at P2X receptors, a family of ligand-gated ion channels.[1][2] In smooth muscle tissues, the binding of Ap5A to P2X receptors, particularly the P2X1 subtype, triggers the opening of a non-selective cation channel.[3] This leads to an influx of extracellular calcium (Ca2+) and sodium (Na+), causing membrane depolarization. The initial depolarization can then activate voltage-operated calcium channels, leading to a further and more substantial influx of Ca2+.[4] The elevated intracellular Ca2+ concentration is the key trigger for smooth muscle contraction. Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK).[5] MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[5]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of Ap5A in isolated organ bath preparations.

Table 1: Potency and Efficacy of Ap5A in Guinea-Pig Vas Deferens

ParameterValueReference
Relative Potency ~100 times more potent than ATP[6][7]
Desensitization Concentration 1-10 µM (repeated additions)[6]
Antagonist pA2 value (Ip5I) 6.4 ± 0.17[8]

Table 2: Vasoactive Effects of Ap5A in Isolated Rat Arteries

TissueEffectConcentration RangeReceptor Subtype(s) ImplicatedReference
Perfused Kidney Transient Vasoconstriction≥ 10 nMP2X1[1]
Perfused Kidney Sustained Vasoconstriction≥ 1 nMUnidentified P2X-like[1]
Mesenteric Artery Contraction followed by Prolonged Relaxation5 pmol – 0.5 µmol (bolus injection)P2X[2]

Experimental Protocols

The following are detailed protocols for investigating the effects of Ap5A on isolated smooth muscle preparations. These protocols are based on established methodologies and can be adapted for specific research needs.

Protocol 1: Isometric Contraction of Guinea-Pig Vas Deferens

This protocol details the procedure for measuring the contractile response of guinea-pig vas deferens to Ap5A.

1. Tissue Preparation:

  • Euthanize a male guinea pig in accordance with institutional guidelines.

  • Dissect the vasa deferentia, cleaning away adhering connective and fatty tissues in a petri dish containing Krebs-Henseleit solution at room temperature.

  • Cut the prostatic portion of each vas deferens into segments approximately 1.5 cm in length.

2. Organ Bath Setup:

  • Mount the tissue segments in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.[9]

  • Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

  • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.[9]

3. Experimental Procedure:

  • After equilibration, obtain a reference contraction by adding a high concentration of potassium chloride (e.g., 80 mM KCl) to the bath.

  • Wash the tissue repeatedly until the baseline tension is restored.

  • Construct a cumulative concentration-response curve for Ap5A by adding increasing concentrations of the agonist to the bath in a stepwise manner, allowing the response to each concentration to stabilize before adding the next. Typical concentrations may range from 1 nM to 100 µM.

  • To study desensitization, repeatedly apply a fixed concentration of Ap5A (e.g., 1-10 µM) with washout periods in between until the contractile response is significantly diminished.[6]

4. Data Analysis:

  • Record the contractile force using a data acquisition system.

  • Express the responses to Ap5A as a percentage of the maximal contraction induced by KCl.

  • Plot the concentration-response data to determine the EC50 (the concentration of Ap5A that produces 50% of the maximal response).

Protocol 2: Vasoactivity in Isolated Rat Aortic Rings

This protocol describes the methodology for assessing the vasoconstrictor effects of Ap5A on isolated rat thoracic aorta.

1. Tissue Preparation:

  • Following euthanasia of a rat according to institutional guidelines, carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

  • Remove adherent connective tissue and fat.

  • Cut the aorta into rings of 3-4 mm in length.[10]

2. Organ Bath Setup:

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 / 5% CO2.[9][10]

  • Suspend the rings between two L-shaped stainless-steel hooks, with the lower hook fixed and the upper hook connected to an isometric force transducer.

  • Apply a resting tension of 2 g and allow the tissue to equilibrate for 60-90 minutes, replacing the buffer every 20 minutes.[9]

3. Experimental Procedure:

  • After equilibration, assess the viability of the tissue by inducing a contraction with a submaximal concentration of phenylephrine (B352888) (e.g., 1 µM).[9] For studies involving endothelium-dependent effects, verify the integrity of the endothelium by observing relaxation in response to acetylcholine (B1216132) (e.g., 10 µM).[10]

  • After washout and return to baseline, construct a cumulative concentration-response curve for Ap5A (e.g., 10 nM to 100 µM).

  • Antagonist studies can be performed by pre-incubating the tissue with a P2X receptor antagonist (e.g., suramin (B1662206) or PPADS) for a defined period (e.g., 30 minutes) before constructing the Ap5A concentration-response curve.

4. Data Analysis:

  • Measure the changes in isometric tension.

  • Normalize the contractile responses to Ap5A as a percentage of the response to a standard agonist (e.g., phenylephrine or KCl).

  • Calculate EC50 values and, in antagonist studies, consider Schild analysis to determine the affinity of the antagonist.

Mandatory Visualizations

Ap5A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ap5A Ap5A P2X1 P2X1 Receptor Ap5A->P2X1 Binds Ca_influx Ca2+ Influx P2X1->Ca_influx Na_influx Na+ Influx P2X1->Na_influx VOC Voltage-Operated Ca2+ Channel VOC->Ca_influx Ca_increase [Ca2+]i Increase Ca_influx->Ca_increase Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->VOC Activates CaM Calmodulin (CaM) Ca_increase->CaM Binds Ca_CaM Ca2+-CaM Complex CaM->Ca_CaM MLCK_inactive MLCK (inactive) Ca_CaM->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: Signaling pathway of Ap5A-induced smooth muscle contraction.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Tissue_Dissection Tissue Dissection (e.g., Vas Deferens, Aorta) Tissue_Mounting Mounting in Organ Bath Tissue_Dissection->Tissue_Mounting Equilibration Equilibration (60-90 min, 37°C, 95% O2/5% CO2) Tissue_Mounting->Equilibration Viability_Test Viability Test (e.g., KCl, Phenylephrine) Equilibration->Viability_Test Washout Washout Viability_Test->Washout Drug_Addition Cumulative Addition of Ap5A Washout->Drug_Addition Data_Recording Record Isometric Tension Drug_Addition->Data_Recording Normalization Normalize Data (% of max response) Data_Recording->Normalization CRC Generate Concentration- Response Curve Normalization->CRC EC50_Calc Calculate EC50 CRC->EC50_Calc

Caption: General workflow for isolated organ bath studies with Ap5A.

References

Troubleshooting & Optimization

troubleshooting Diadenosine pentaphosphate instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of Diadenosine pentaphosphate (Ap5A) in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Ap5A solution seems to be degrading rapidly, even when stored at 4°C. What are the potential causes?

A1: Rapid degradation of Ap5A in aqueous solutions can be attributed to several factors, primarily enzymatic activity and non-enzymatic hydrolysis influenced by pH and temperature.

  • Enzymatic Degradation: Contamination with nucleotidases, particularly ecto-nucleotide pyrophosphatases/phosphodiesterases (NPPs), can lead to rapid hydrolysis of Ap5A. These enzymes are common in biological samples and can be introduced through contaminated reagents or labware. Enzymatic hydrolysis of Ap5A is often characterized by an alkaline pH optimum (around 9.0) and can be inhibited by metal chelators like EDTA.

  • pH-Dependent Hydrolysis: The stability of the polyphosphate chain of Ap5A is highly dependent on the pH of the solution. While generally more stable in the neutral pH range (6.0-7.5), Ap5A can undergo accelerated hydrolysis under both acidic and strongly alkaline conditions. Acid-catalyzed hydrolysis involves protonation of the phosphate (B84403) groups, making them more susceptible to nucleophilic attack by water. In contrast, at very high pH, hydroxide (B78521) ions can directly attack the phosphorus atoms.

  • Temperature: Elevated temperatures significantly accelerate the rate of both enzymatic and non-enzymatic hydrolysis. For long-term storage, it is crucial to keep Ap5A solutions frozen at -20°C or below. Even at 4°C, gradual degradation can occur over time.

Troubleshooting Steps:

  • Aseptic Technique: Ensure all solutions and equipment are sterile to minimize microbial contamination, which can be a source of degrading enzymes.

  • High-Purity Reagents: Use high-purity, nuclease-free water and reagents for preparing Ap5A solutions.

  • Buffer Selection: Choose a buffer that maintains a pH between 6.0 and 7.5. Avoid buffers with components that could chelate essential metal ions if enzymatic activity is a concern.

  • Enzyme Inhibitors: If enzymatic degradation is suspected, consider adding a broad-spectrum phosphatase and pyrophosphatase inhibitor cocktail or EDTA to your solution, provided it does not interfere with your downstream applications.

  • Storage: For short-term use (a few days), store solutions at 4°C. For longer periods, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: I am observing unexpected peaks in my HPLC analysis of an Ap5A sample. What could these be?

A2: Unexpected peaks in your chromatogram are likely degradation products of Ap5A. The identity of these products depends on the degradation pathway.

  • Asymmetric Hydrolysis: This is the most common enzymatic degradation pathway, resulting in the formation of ATP (adenosine triphosphate) and ADP (adenosine diphosphate) .

  • Symmetric Hydrolysis: While less common for Ap5A, this would yield two molecules of ADP .

  • Further Degradation: The primary degradation products, ATP and ADP, can be further hydrolyzed to AMP (adenosine monophosphate) and subsequently to adenosine (B11128) .

  • Acid-Catalyzed Degradation: Under acidic conditions, in addition to phosphate chain hydrolysis, depurination (cleavage of the glycosidic bond between the adenine (B156593) base and the ribose sugar) can occur, though this is generally a slower process.

To identify the unknown peaks, you can:

  • Run standards of potential degradation products (ATP, ADP, AMP, adenosine) on your HPLC system to compare retention times.

  • Employ mass spectrometry (LC-MS) to determine the mass-to-charge ratio of the unknown peaks for definitive identification.

Q3: How does temperature affect the stability of Ap5A in aqueous solutions?

General Recommendations:

  • Room Temperature (25°C): Ap5A solutions are generally stable for short periods (hours) at room temperature, but significant degradation can occur over a day.

  • Refrigerated (4°C): Stability is improved, and solutions may be viable for several days to a week, depending on the pH and purity.

  • Frozen (-20°C to -80°C): This is the recommended temperature for long-term storage of Ap5A solutions to minimize degradation.

Data Presentation

Table 1: Factors Influencing Diadenosine Pentaphosphate (Ap5A) Stability in Aqueous Solutions

FactorInfluence on StabilityOptimal Condition for StabilityTroubleshooting Considerations
pH High stability in neutral range (6.0-7.5). Increased degradation in acidic (<6.0) and alkaline (>8.0) conditions.pH 6.0 - 7.5Use a buffered solution. Avoid strongly acidic or alkaline conditions unless experimentally required.
Temperature Degradation rate increases with temperature.≤ -20°C for long-term storage.Prepare fresh solutions for experiments. Avoid repeated freeze-thaw cycles by storing in aliquots.
Enzymes Susceptible to hydrolysis by pyrophosphatases and other nucleotidases.Use of nuclease-free reagents and sterile techniques.Add EDTA or a phosphatase inhibitor cocktail if enzymatic degradation is suspected and compatible with the experiment.
Divalent Cations Can influence the rate of enzymatic degradation (e.g., Mg²⁺ is often a cofactor for nucleotidases).Presence or absence depends on the specific experimental requirements.If enzymatic degradation is a concern, the addition of a chelating agent like EDTA can be beneficial.

Experimental Protocols

Protocol 1: Stability-Indicating Ion-Pair Reversed-Phase HPLC Method for Ap5A Analysis

This protocol outlines a general method for the separation and quantification of Ap5A and its primary degradation products (ATP, ADP, AMP). Optimization will be required for specific instrumentation and applications.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Ap5A standard.

  • ATP, ADP, and AMP standards.

  • Mobile Phase A: 100 mM Potassium phosphate buffer (pH 6.5) with 5 mM Tetrabutylammonium hydrogen sulfate (B86663) (as an ion-pairing agent).

  • Mobile Phase B: Acetonitrile.

  • Nuclease-free water.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 259 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Gradient Elution:

    • 0-5 min: 100% Mobile Phase A

    • 5-20 min: Linear gradient to 70% Mobile Phase A / 30% Mobile Phase B

    • 20-25 min: Hold at 70% Mobile Phase A / 30% Mobile Phase B

    • 25-30 min: Return to 100% Mobile Phase A and equilibrate.

3. Sample Preparation:

  • Prepare a stock solution of Ap5A in nuclease-free water or a suitable buffer (pH 6.5-7.0).

  • For stability studies, incubate the Ap5A solution under the desired stress conditions (e.g., different pH values, temperatures).

  • At specified time points, withdraw an aliquot and immediately dilute it with cold Mobile Phase A to stop further degradation.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peaks for Ap5A, ATP, ADP, and AMP based on the retention times of the standards.

  • Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve.

  • Calculate the percentage of Ap5A remaining at each time point to determine the degradation rate.

Mandatory Visualizations

Ap5A_Degradation_Pathway Ap5A Diadenosine pentaphosphate (Ap5A) ATP ATP Ap5A->ATP Asymmetric Cleavage ADP ADP Ap5A->ADP Symmetric Cleavage (minor) ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine Enzymatic Enzymatic Hydrolysis (e.g., NPPs) Enzymatic->Ap5A Chemical Non-Enzymatic Hydrolysis (Acid/Base, Heat) Chemical->Ap5A

Caption: Degradation pathways of Diadenosine pentaphosphate (Ap5A).

Troubleshooting_Workflow start Ap5A Degradation Observed check_enzyme Suspect Enzymatic Contamination? start->check_enzyme add_inhibitor Add EDTA / Phosphatase Inhibitor check_enzyme->add_inhibitor Yes check_ph Check Solution pH check_enzyme->check_ph No sterile_technique Use Sterile Technique & Nuclease-Free Reagents add_inhibitor->sterile_technique retest Retest Ap5A Stability sterile_technique->retest adjust_ph Adjust pH to 6.0-7.5 check_ph->adjust_ph Outside 6.0-7.5 check_temp Review Storage Temperature check_ph->check_temp Within 6.0-7.5 adjust_ph->retest store_frozen Store at <= -20°C in Aliquots check_temp->store_frozen Inappropriate check_temp->retest Appropriate store_frozen->retest

Caption: Troubleshooting workflow for Ap5A instability.

P2Y_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y_receptor P2Y Receptor G_protein Gq/11 P2Y_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets Ap5A Ap5A Ap5A->P2Y_receptor Agonist

Caption: Simplified P2Y receptor signaling pathway activated by Ap5A.

Technical Support Center: Diadenosine Pentaphosphate (Ap5A) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Diadenosine pentaphosphate (Ap5A) in cell-based assays. This guide addresses potential off-target effects and provides detailed experimental protocols to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm using Ap5A as a specific P2Y1 receptor antagonist, but I'm observing unexpected cellular responses. What could be the cause?

A1: While Ap5A is often used in the context of purinergic signaling, it is crucial to be aware of its potential off-target effects. Unexpected cellular responses could arise from Ap5A interacting with other cellular targets. The primary off-target effects to consider are:

  • Inhibition of Adenylate Kinase (AK): Ap5A is a highly potent inhibitor of adenylate kinase, an enzyme crucial for cellular energy homeostasis by catalyzing the reaction 2 ADP ⇌ ATP + AMP.[1][2] This inhibition can disrupt cellular energy charge and affect downstream signaling pathways.

  • Activation of other Purinergic Receptors: Ap5A is not entirely specific for the P2Y1 receptor. It can act as an agonist or partial agonist at various P2X receptor subtypes, including P2X1 and P2X3.[1][3][4]

  • Interaction with Ryanodine (B192298) Receptors (RyR): Ap5A is a potent activator of cardiac ryanodine receptor RyR2, which is involved in calcium release from intracellular stores.[5]

  • Modulation of Ectonucleotidase Activity: Ap5A can be metabolized by ectoenzymes and may also influence the activity of ectonucleotidases that regulate extracellular nucleotide concentrations.[6]

To investigate if these off-target effects are influencing your results, consider the troubleshooting workflow outlined below.

dot

Troubleshooting Workflow for Unexpected Ap5A Effects A Unexpected Cellular Response with Ap5A B Hypothesis: Off-Target Effect A->B C Control for Adenylate Kinase Inhibition B->C D Assess P2X Receptor Activation B->D E Evaluate Intracellular Calcium Release B->E F Check for Ectonucleotidase Interference B->F G Use a structurally different P2Y1 antagonist B->G H Measure cellular ATP/ADP ratio C->H I Use selective P2X antagonists (e.g., TNP-ATP) D->I J Perform calcium imaging in Ca2+-free medium E->J K Measure ectonucleotidase activity F->K L Compare cellular response G->L

Caption: Troubleshooting workflow for unexpected Ap5A effects.

Q2: My cell viability assay (e.g., MTT, MTS) shows inconsistent results or an unexpected increase in signal with Ap5A treatment. How can I troubleshoot this?

A2: Nucleotides and their analogs, like Ap5A, can interfere with common colorimetric and fluorometric cell viability assays. Here are the potential issues and solutions:

  • Direct Reduction of Tetrazolium Salts: Ap5A, being a nucleotide, may have reducing properties that can directly convert tetrazolium salts (MTT, MTS, XTT) to formazan (B1609692), leading to a false-positive signal for cell viability.[7]

    • Troubleshooting: Run a cell-free control containing your assay medium, Ap5A at the concentrations used in your experiment, and the viability reagent. If you observe a color change, this indicates direct interference.

  • Alteration of Cellular Metabolism: Ap5A's inhibition of adenylate kinase can alter the metabolic state of the cells, which can affect assays that rely on metabolic activity as a readout for viability.[8]

  • Fluorescence Interference: If you are using a fluorescence-based viability assay (e.g., resazurin, CellTiter-Blue®), Ap5A or its metabolites could potentially have intrinsic fluorescence or interfere with the fluorescent signal.

    • Troubleshooting: Measure the fluorescence of Ap5A in your assay buffer at the excitation and emission wavelengths of your viability dye.

Recommended Solution: Use an orthogonal assay that measures a different aspect of cell viability and is less prone to nucleotide interference. An ATP-based assay (e.g., CellTiter-Glo®) that measures intracellular ATP levels can be a good alternative, though it's important to be mindful of Ap5A's potential to alter the ATP/ADP ratio through adenylate kinase inhibition. Another option is a cytotoxicity assay that measures membrane integrity, such as a lactate (B86563) dehydrogenase (LDH) release assay or staining with a membrane-impermeable dye like propidium (B1200493) iodide.

dot

Decision Tree for Ap5A Interference in Viability Assays A Inconsistent Viability Assay Results with Ap5A B Is it a tetrazolium-based assay (MTT, MTS)? A->B C Run cell-free control with Ap5A + reagent B->C Yes G Is it a fluorescence-based assay? B->G No D Color change observed? C->D E Interference confirmed. Use orthogonal assay (e.g., ATP-based, LDH). D->E Yes F No interference. Check other factors (cell density, incubation time). D->F No H Check for Ap5A autofluorescence G->H Yes I Fluorescence detected? H->I J Interference. Use spectrally distinct dye or alternative assay. I->J Yes K No interference. Proceed with caution and appropriate controls. I->K No

Caption: Decision tree for Ap5A interference in viability assays.

Q3: I am performing calcium imaging experiments with Ap5A and observing unusual calcium transients. What could be the cause and how can I control for it?

A3: Ap5A can influence intracellular calcium levels through multiple mechanisms, which can lead to complex and sometimes misleading results in calcium imaging studies.

  • P2X Receptor Activation: Ap5A can activate certain P2X receptors, which are ligand-gated ion channels that are permeable to calcium.[3] This will lead to a direct influx of extracellular calcium.

    • Control Experiment: Perform your calcium imaging experiment in a calcium-free extracellular medium. If the Ap5A-induced calcium transient is abolished, it suggests the involvement of P2X receptors or other mechanisms of calcium entry from the extracellular space.

  • P2Y Receptor Activation: Activation of Gq-coupled P2Y receptors (like P2Y1) by Ap5A leads to the activation of phospholipase C, production of inositol (B14025) trisphosphate (IP3), and subsequent release of calcium from the endoplasmic reticulum.

  • Ryanodine Receptor Activation: Ap5A can directly activate RyR2, leading to calcium release from intracellular stores, independent of P2 receptor signaling.[5]

    • Control Experiment: Pre-incubate your cells with a ryanodine receptor inhibitor (e.g., ryanodine at high concentrations, or dantrolene) before stimulating with Ap5A. A reduction in the calcium signal would indicate the involvement of ryanodine receptors.

  • Fluorescence Artifacts: While less common with modern calcium indicators, it's always a good practice to check for any potential fluorescence interference from the compound itself.

Quantitative Data on Ap5A Off-Target Interactions

The following tables summarize the known quantitative data for the interaction of Ap5A with various off-target proteins.

Table 1: Inhibition of Adenylate Kinase by Ap5A

EnzymeSpeciesKi (Inhibition Constant)Reference
Adenylate KinaseNot specified2.5 nM[9]

Table 2: Activity of Ap5A at Purinergic P2 Receptors

ReceptorSpeciesActivityEC50/PotencyReference
P2Y1Not specifiedAgonist0.32 µM[10]
P2X1RatPartial AgonistLess potent than α,β-meATP[4]
P2X3RatFull AgonistMore potent than ATP[3]

Table 3: Activity of Ap5A at Ryanodine Receptors

ReceptorSpeciesActivityEC50Reference
RyR2 (cardiac)SheepActivator140 µM[5]

Experimental Protocols

Protocol 1: Assessing Ap5A Interference in MTT Cell Viability Assay

Objective: To determine if Ap5A directly reduces the MTT tetrazolium salt in a cell-free system.

Materials:

  • 96-well clear flat-bottom plate

  • Cell culture medium (the same used for your experiments)

  • Ap5A stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare a serial dilution of Ap5A in cell culture medium in the 96-well plate. Include a vehicle control (medium only). The concentrations should match those used in your cell-based experiments.

  • Add 10 µL of MTT reagent to each well.

  • Incubate the plate at 37°C for 1-4 hours, protected from light.

  • Add 100 µL of solubilization solution to each well.

  • Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Data Analysis: If the absorbance increases in a dose-dependent manner with increasing concentrations of Ap5A in the absence of cells, it indicates direct interference with the MTT reagent.

Protocol 2: Investigating the Source of Ap5A-Induced Calcium Transients

Objective: To differentiate between extracellular calcium influx and intracellular calcium release in response to Ap5A stimulation.

Materials:

  • Cells loaded with a calcium indicator dye (e.g., Fluo-4 AM)

  • Standard imaging buffer (e.g., HBSS) containing calcium

  • Calcium-free imaging buffer

  • Ap5A solution

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Plate your cells on a suitable imaging dish and load them with a calcium indicator dye according to the manufacturer's protocol.

  • Replace the loading buffer with standard imaging buffer containing calcium.

  • Acquire a baseline fluorescence recording for 1-2 minutes.

  • Add Ap5A to the desired final concentration and continue recording the fluorescence for several minutes to capture the full calcium transient.

  • Wash the cells thoroughly with calcium-free imaging buffer.

  • Repeat the baseline recording and Ap5A stimulation in the calcium-free buffer.

  • Data Analysis: Compare the amplitude and kinetics of the calcium transients in the presence and absence of extracellular calcium.

    • A complete loss of the signal in calcium-free buffer suggests the response is primarily due to calcium influx.

    • A sustained but potentially lower amplitude signal in calcium-free buffer indicates a contribution from intracellular calcium release.

Signaling Pathway Diagrams

dot

Potential Off-Target Signaling Pathways of Ap5A cluster_0 Purinergic Signaling cluster_1 Energy Metabolism cluster_2 Intracellular Calcium Regulation Ap5A Ap5A P2Y1 P2Y1 Receptor Ap5A->P2Y1 P2X P2X Receptors (e.g., P2X1, P2X3) Ap5A->P2X AK Adenylate Kinase Ap5A->AK Inhibition RyR2 Ryanodine Receptor 2 Ap5A->RyR2 Activation PLC Phospholipase C P2Y1->PLC Ca_influx Ca2+ Influx P2X->Ca_influx IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca2+ Release ER->Ca_release ATP_AMP ATP + AMP AK->ATP_AMP ADP 2 ADP ADP->AK SR Sarcoplasmic Reticulum RyR2->SR Ca_release2 Ca2+ Release SR->Ca_release2

Caption: Potential off-target signaling pathways of Ap5A.

References

Technical Support Center: Luciferase-Based ATP Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using luciferase-based assays to measure ATP. The following information addresses common issues, with a special focus on the role of Diadenosine pentaphosphate (Ap5A) and potential interference from adenylate kinase.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a luciferase-based ATP assay?

A1: The firefly luciferase enzyme catalyzes the oxidation of D-luciferin in the presence of ATP, magnesium ions, and molecular oxygen. This reaction produces oxyluciferin, AMP, pyrophosphate, carbon dioxide, and, most importantly, light.[1][2] The emitted light is directly proportional to the ATP concentration, allowing for sensitive quantification of ATP in a sample.[3]

Q2: What is Ap5A and why is it used in some ATP assays?

A2: P1,P5-di(adenosine-5')pentaphosphate, or Ap5A, is a potent and specific inhibitor of adenylate kinase (AK).[4] Adenylate kinase is an enzyme that can regenerate ATP from two molecules of ADP (2 ADP ↔ ATP + AMP). In experimental samples, particularly cell lysates, the presence of adenylate kinase can lead to an overestimation of the initial ATP concentration by converting ADP present in the sample back to ATP during the assay. Ap5A is added to the reaction to block this activity and ensure that the measured luminescence is only a result of the ATP originally present in the sample.

Q3: Does Ap5A directly interfere with the firefly luciferase enzyme?

A3: Based on available literature, Ap5A does not appear to directly inhibit the firefly luciferase enzyme. Studies have shown that the stability of the ATP signal in the presence of mitochondria and Ap5A is not affected, suggesting a lack of direct interference with the luciferase reaction.[4] Its primary role is to inhibit adenylate kinase, thereby preventing confounding ATP generation.

Q4: When should I consider using Ap5A in my luciferase-based ATP assay?

A4: You should consider using Ap5A when your sample is likely to contain significant adenylate kinase activity. This is common in crude cell extracts, tissue homogenates, and mitochondrial preparations. If you are measuring ATP in a system where ADP concentrations are also high, the use of an adenylate kinase inhibitor like Ap5A is highly recommended to ensure accurate ATP quantification.

Troubleshooting Guide

This guide addresses common problems encountered during luciferase-based ATP assays.

Problem Potential Cause Recommended Solution
Higher than expected ATP levels or non-linear signal decay Adenylate kinase (AK) activity: The sample may contain active AK, which is converting ADP to ATP, thus artificially inflating the ATP signal and causing it to be unstable.Add a specific adenylate kinase inhibitor, such as Ap5A, to your reaction mixture. A typical concentration to start with is in the low micromolar range (e.g., 10-100 µM).
Low or no luminescence signal 1. Inactive reagents: The luciferase enzyme or D-luciferin substrate may have degraded. 2. Low transfection efficiency (for reporter assays): If using a luciferase reporter system, the cells may not be expressing sufficient enzyme.[5] 3. Insufficient ATP in the sample: The cells may be metabolically inactive or dead, or the ATP may have degraded during sample preparation.1. Reagent check: Test your reagents with a known concentration of ATP standard to confirm their activity. Always prepare fresh reagents and protect them from light.[5] 2. Optimize transfection: Verify transfection efficiency using a positive control or a secondary reporter.[6] 3. Sample handling: Ensure rapid sample processing and lysis to minimize ATP degradation. Keep samples on ice.
High background luminescence 1. Reagent contamination: The assay reagents may be contaminated with ATP. 2. Autoluminescence of compounds: If testing compounds, they may be inherently luminescent. 3. Plate type: Using clear plates can lead to well-to-well crosstalk.[6]1. Use fresh, high-purity reagents: Prepare fresh buffers and solutions with ATP-free water. 2. Blank measurements: Run a control with the compound but without the luciferase enzyme to measure its intrinsic luminescence. 3. Use opaque plates: White, opaque plates are recommended for luminescence assays to minimize background and crosstalk.[6]
High variability between replicates 1. Pipetting errors: Inconsistent volumes of sample or reagents can lead to significant variability.[6] 2. Incomplete cell lysis: Inconsistent lysis can result in variable amounts of ATP being released. 3. Temperature fluctuations: Luciferase activity is temperature-dependent.1. Use a master mix: Prepare a master mix of your assay reagents to add to all wells, ensuring consistency.[6] Use calibrated pipettes. 2. Optimize lysis protocol: Ensure your lysis buffer and protocol are effective for your cell type. 3. Maintain consistent temperature: Allow all reagents and plates to equilibrate to room temperature before starting the assay.

Experimental Protocols

Standard Protocol for Luciferase-Based ATP Assay
  • Reagent Preparation:

    • Prepare a luciferase assay buffer containing D-luciferin, magnesium sulfate, and other components as specified by the manufacturer.

    • Reconstitute the lyophilized firefly luciferase enzyme in the assay buffer to the recommended concentration. This is your ATP detection cocktail.[3]

    • Prepare a series of ATP standards of known concentrations in the same buffer as your samples.

  • Sample Preparation:

    • For cell-based assays, lyse the cells using a suitable lysis buffer to release the intracellular ATP.

    • Centrifuge the lysate to pellet cell debris.

    • Transfer the supernatant containing the ATP to a new tube.

  • Assay Procedure:

    • Add your sample or ATP standard to the wells of an opaque 96-well plate.[3]

    • Add the ATP detection cocktail to each well.

    • If necessary, include Ap5A in the detection cocktail to inhibit adenylate kinase activity.

    • Immediately measure the luminescence using a luminometer.

Protocol for Testing Ap5A Efficacy
  • Prepare two sets of reactions:

    • Set A: Sample + ATP detection cocktail.

    • Set B: Sample + ATP detection cocktail containing Ap5A.

  • Spike with ADP: To a subset of wells in both sets, add a known concentration of ADP.

  • Measure Luminescence: Monitor the luminescence signal over time.

  • Analyze Data: In the presence of adenylate kinase activity, you will observe an increase in luminescence in the ADP-spiked wells of Set A, while the signal in Set B should remain stable. This confirms the presence of adenylate kinase and the effectiveness of Ap5A in inhibiting it.

Visualizations

Luciferase_Reaction ATP ATP Luciferase Firefly Luciferase ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase O2 O2 O2->Luciferase Products AMP + PPi + Oxyluciferin + CO2 Luciferase->Products Light Light (560 nm) Luciferase->Light

Caption: The firefly luciferase reaction pathway.

AK_Interference cluster_0 Without Ap5A cluster_1 With Ap5A ADP 2 ADP AK Adenylate Kinase ADP->AK ATP_regen ATP (regenerated) AK->ATP_regen Luciferase_reaction Luciferase Reaction ATP_regen->Luciferase_reaction Inflated_Signal Inflated Light Signal Luciferase_reaction->Inflated_Signal ADP_2 2 ADP AK_2 Adenylate Kinase ADP_2->AK_2 Blocked Blocked AK_2->Blocked Ap5A Ap5A Ap5A->AK_2

Caption: Mechanism of adenylate kinase interference and its inhibition by Ap5A.

Troubleshooting_Workflow Start Inaccurate ATP Reading Check_AK Is Adenylate Kinase Activity Suspected? Start->Check_AK Add_Ap5A Add Ap5A to Assay Check_AK->Add_Ap5A Yes Recheck_Reagents Check Reagent Activity with ATP Standard Check_AK->Recheck_Reagents No Check_Controls Review Controls (Blanks, Standards) Add_Ap5A->Check_Controls Optimize_Lysis Optimize Sample Preparation & Lysis Recheck_Reagents->Optimize_Lysis Optimize_Lysis->Check_Controls Result_OK Accurate Reading Check_Controls->Result_OK

Caption: A logical workflow for troubleshooting inaccurate ATP assay results.

References

Technical Support Center: Diadenosine Pentaphosphate (Ap5A) Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Diadenosine pentaphosphate (Ap5A). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on issues related to cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is Diadenosine pentaphosphate (Ap5A) and what is its primary intracellular target?

Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate. It is a potent and specific inhibitor of the intracellular enzyme Adenylate Kinase (AK), which is crucial for cellular energy homeostasis by catalyzing the reaction: 2 ADP ⇌ ATP + AMP.[1] By inhibiting AK, Ap5A can be a valuable tool for studying cellular metabolism and signaling pathways dependent on adenylate kinase activity.

Q2: I am not observing the expected intracellular effects of Ap5A. What could be the primary reason?

The most common issue is the low cell permeability of Ap5A. Due to its five phosphate (B84403) groups, Ap5A is a highly negatively charged molecule at physiological pH. This charge makes it difficult for the molecule to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. Therefore, even at high extracellular concentrations, the intracellular concentration of Ap5A may be insufficient to inhibit its target, adenylate kinase.

Q3: What is a typical extracellular concentration of Ap5A used in experiments?

Published studies have used a range of concentrations, but to achieve intracellular effects, often a high concentration is required. For example, in studies with fragmented sarcoplasmic reticulum, concentrations of 50 µM or more were needed for complete inhibition of adenylate kinase. In experiments with intact cells, even higher concentrations might be necessary if relying on passive diffusion, though this can lead to off-target effects.

Q4: How can I confirm that Ap5A has entered the cells?

Directly quantifying the intracellular concentration of Ap5A is challenging and typically requires specialized techniques such as High-Performance Liquid Chromatography (HPLC) analysis of cell lysates.[2][3] Alternatively, you can infer successful intracellular delivery by measuring the downstream effects of adenylate kinase inhibition, such as changes in the cellular AMP/ATP ratio or alterations in the activity of AMP-activated protein kinase (AMPK).

Q5: Are there any commercially available derivatives of Ap5A with improved cell permeability?

Currently, there are no widely available, chemically modified analogs of Ap5A specifically designed for enhanced cell permeability. Researchers typically need to employ specific delivery techniques to introduce the standard Ap5A molecule into cells.

Troubleshooting Guides

Issue: No observable intracellular effect after applying Ap5A to the cell culture medium.

This is a classic cell permeability problem. Here are several strategies to overcome this, ranging from simple to more complex techniques.

1. Increase Extracellular Concentration (with caution)

  • Protocol:

    • Prepare a stock solution of Ap5A in a suitable buffer (e.g., sterile water or PBS).

    • Perform a dose-response experiment by treating your cells with increasing concentrations of Ap5A (e.g., 10 µM, 50 µM, 100 µM, 200 µM).

    • Incubate for the desired time.

    • Assay for the expected downstream effect (e.g., inhibition of a process known to be dependent on adenylate kinase).

  • Troubleshooting:

    • High concentrations may cause off-target effects: Be sure to include appropriate controls to ensure the observed effects are specific to adenylate kinase inhibition.

    • Solubility limits: Ap5A has good solubility in aqueous buffers, but always ensure it is fully dissolved before adding to your cell culture medium.

2. Physical Methods for Intracellular Delivery

Physical methods transiently disrupt the cell membrane to allow the entry of molecules from the extracellular medium.

  • a) Electroporation

    • Protocol:

      • Harvest and wash the cells, then resuspend them in an electroporation buffer with the desired concentration of Ap5A.

      • Transfer the cell suspension to an electroporation cuvette.

      • Apply an optimized electrical pulse using an electroporation device.

      • Immediately transfer the cells to fresh, pre-warmed culture medium and allow them to recover.

      • Assay for the effect of Ap5A after a suitable recovery period.

    • Troubleshooting:

      • Cell death: Optimize the voltage and pulse duration to maximize delivery while minimizing cytotoxicity.

      • Low efficiency: Adjust the concentration of Ap5A in the electroporation buffer.

  • b) Microinjection

    • Protocol:

      • Prepare a concentrated solution of Ap5A in an injection buffer.

      • Load the solution into a microinjection needle.

      • Using a micromanipulator, physically inject the Ap5A solution directly into the cytoplasm of individual cells.

    • Troubleshooting:

      • Technically challenging and low throughput: This method is best suited for experiments with a small number of cells, such as in imaging studies.

      • Cell lysis: Requires a skilled operator to avoid damaging the cells.

3. Carrier-Mediated Delivery

These methods use a carrier molecule to transport Ap5A across the cell membrane.

  • a) Lipofection

    • Protocol:

      • Complex Ap5A with a cationic lipid-based transfection reagent according to the manufacturer's instructions. The negative charges on Ap5A will interact with the positively charged lipids.

      • Incubate the Ap5A-lipid complexes with your cells in serum-free medium.

      • After the incubation period, replace the medium with complete growth medium.

      • Assay for the desired effect after a suitable time.

    • Troubleshooting:

      • Toxicity of the reagent: Optimize the concentration of the lipofection reagent to minimize cell death.

      • Inefficient complex formation: The ratio of Ap5A to lipid reagent may need to be optimized.

  • b) Cell-Penetrating Peptides (CPPs)

    • Protocol:

      • Synthesize a conjugate of Ap5A and a CPP (e.g., TAT, Penetratin). This is a complex process that may require expertise in bioconjugation chemistry.

      • Alternatively, co-incubate a positively charged CPP with the negatively charged Ap5A to allow for non-covalent complex formation.

      • Add the Ap5A-CPP conjugate or complex to the cell culture medium.

      • The CPP will facilitate the transport of Ap5A across the cell membrane.

    • Troubleshooting:

      • Conjugation challenges: Covalent linking of Ap5A to a CPP can be difficult and may inactivate the molecule.

      • Complex stability: Non-covalent complexes may dissociate before cellular uptake. Optimization of the ratio and incubation conditions is critical.[4][5][6][7][8]

Data Summary

Delivery MethodPrincipleAdvantagesDisadvantagesTypical Starting Concentration of Ap5A
Direct Application Passive DiffusionSimple, non-invasiveVery low efficiency for charged molecules50 µM - 500 µM
Electroporation Transient membrane pores via electrical pulseHigh efficiency for a large number of cellsCan cause significant cell death10 µM - 100 µM in electroporation buffer
Microinjection Direct physical injection into the cytoplasmGuaranteed intracellular deliveryLow throughput, technically demanding, cell damage1 µM - 10 µM in injection buffer
Lipofection Encapsulation in or complexation with cationic lipidsCommercially available reagents, relatively simplePotential for cytotoxicity, endosomal entrapment1 µM - 20 µM
Cell-Penetrating Peptides (CPPs) Covalent or non-covalent linkage to a carrier peptideCan be highly efficient, potential for targetingConjugation can be complex, potential for immunogenicity1 µM - 10 µM

Experimental Protocols

Detailed Protocol: Electroporation of Ap5A into Suspension Cells

  • Cell Preparation:

    • Grow cells to a healthy mid-log phase.

    • Count the cells and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

    • Wash the cell pellet once with sterile, ice-cold PBS.

    • Resuspend the cells in ice-cold electroporation buffer at a concentration of 1 x 10^7 cells/mL.

  • Electroporation:

    • Prepare your Ap5A solution in the same electroporation buffer. Add it to the cell suspension to achieve the desired final concentration (e.g., 50 µM).

    • Transfer 100 µL of the cell/Ap5A suspension to a pre-chilled 2 mm gap electroporation cuvette.

    • Pulse the cells using an electroporator with pre-optimized settings for your cell type (e.g., square wave pulse, 125 V, 10 ms).

    • Immediately after the pulse, add 900 µL of pre-warmed complete growth medium to the cuvette.

    • Gently transfer the cells to a culture dish containing fresh medium.

  • Post-Electroporation:

    • Incubate the cells for a recovery period (e.g., 4-6 hours) before proceeding with your experimental assay.

    • Always include a control group that undergoes electroporation with buffer only (no Ap5A) to account for any effects of the procedure itself.

Visualizations

experimental_workflow cluster_prep Preparation cluster_delivery Delivery Method cluster_post Post-Delivery start Start: Healthy Cell Culture prep_cells Prepare Cell Suspension start->prep_cells electroporation Electroporation prep_cells->electroporation lipofection Lipofection prep_cells->lipofection cpp_delivery CPP Delivery prep_cells->cpp_delivery prep_ap5a Prepare Ap5A Solution prep_ap5a->electroporation prep_ap5a->lipofection prep_ap5a->cpp_delivery recovery Cell Recovery electroporation->recovery lipofection->recovery cpp_delivery->recovery assay Experimental Assay recovery->assay end End: Data Analysis assay->end

Caption: Workflow for intracellular delivery of Ap5A.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ap5A_ext Extracellular Ap5A Ap5A_int Intracellular Ap5A Ap5A_ext->Ap5A_int Delivery Method (e.g., Electroporation) AK Adenylate Kinase (AK) Ap5A_int->AK Inhibition ATP_AMP ATP + AMP AK->ATP_AMP ADP 2 ADP ADP->AK ATP_AMP->ADP AMPK AMPK ATP_AMP->AMPK Activation via increased AMP/ATP ratio Metabolic_Pathways Downstream Metabolic Pathways AMPK->Metabolic_Pathways Regulation

Caption: Intracellular signaling pathway of Ap5A.

References

minimizing artifacts in Ap5A-based enzyme kinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) in enzyme kinetic studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize artifacts and ensure data integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Ap5A-based experiments in a question-and-answer format.

Q1: My enzyme assay shows a high background signal even without my enzyme of interest. What are the likely causes when using Ap5A?

High background signal, or product formation in a no-enzyme control, can be a significant artifact. When using Ap5A, the primary suspects are contamination in your reagents.

Troubleshooting Steps:

  • Check Ap5A Stock Purity: Commercial preparations of Ap5A can contain small amounts of ATP, ADP, and inorganic phosphate (B84403) (Pi) as contaminants from its synthesis.[1] If your assay detects ATP, ADP, or Pi, this contamination can appear as a high background.

    • Solution: Verify the purity of your Ap5A stock solution using HPLC. If significant contamination is detected, purifiy the Ap5A or acquire a higher purity batch. See the protocol for --INVALID-LINK-- .

  • Suspect Contaminating Enzymes: Your enzyme preparation or even other reagents may be contaminated with nucleotidases or other enzymes that can degrade substrates and produce a signal. Ap5A is used to inhibit contaminating adenylate kinase, but other nucleotidases may be present.[2]

    • Solution: Run a control experiment with your substrate and Ap5A-containing buffer, but without your enzyme of interest, to measure the rate of background signal generation. If the rate is significant, you may need to further purify your enzyme preparation or identify an inhibitor for the specific contaminating nuclease. See the protocol for --INVALID-LINK-- .

  • Substrate Instability: The primary substrate in your assay (e.g., ATP) might be unstable under your specific assay conditions (pH, temperature, buffer components), leading to non-enzymatic degradation.[3]

    • Solution: Incubate your substrate in the complete assay buffer (with Ap5A) without any enzyme for the duration of your experiment and measure product formation. If significant degradation occurs, you may need to adjust buffer conditions (e.g., pH, ionic strength) or lower the reaction temperature.

The following diagram illustrates the troubleshooting logic for high background signals.

G Start High Background Signal (No-Enzyme Control) Check_Ap5A Is Ap5A stock pure? Start->Check_Ap5A Check_Contamination Are other reagents (e.g., enzyme prep) contaminated? Start->Check_Contamination Check_Substrate Is the primary substrate (e.g., ATP) unstable? Start->Check_Substrate Sol_HPLC Solution: Run HPLC on Ap5A stock. (See Protocol 1) Check_Ap5A->Sol_HPLC No Sol_Nuclease Solution: Run nuclease assay on reagents. (See Protocol 2) Check_Contamination->Sol_Nuclease No Sol_Buffer Solution: Test substrate stability in buffer. Modify conditions (pH, temp). Check_Substrate->Sol_Buffer No

Caption: Troubleshooting workflow for high background signals.
Q2: I'm using Ap5A to inhibit adenylate kinase in my ATPase assay, but the reaction rate is non-linear. What could be the cause?

Non-linear reaction rates (after the initial velocity phase) can arise from several factors.

Troubleshooting Steps:

  • Incomplete Adenylate Kinase (AK) Inhibition: The concentration of Ap5A may be insufficient to fully inhibit the contaminating AK activity, especially if the AK concentration is high or the ATP/ADP concentrations are very high.

    • Solution: Increase the Ap5A concentration. A molar ratio of Ap5A to other nucleotides of 1:50 is often sufficient for mammalian cell extracts, but this can vary depending on the source of the enzyme.[2] It is recommended to titrate Ap5A to find the optimal concentration that fully inhibits AK without affecting your enzyme of interest.

  • Substrate Depletion: If your enzyme of interest is highly active, it may be consuming more than 10-15% of the substrate during the measurement period, leading to a decrease in the reaction rate.

    • Solution: Reduce the concentration of your enzyme or shorten the assay time to ensure you are measuring the initial velocity.[4]

  • Product Inhibition: The product of your reaction may be inhibiting the enzyme, a common phenomenon in kinetics.[5]

    • Solution: Analyze the data using kinetic models that account for product inhibition. Ensure you are measuring the initial velocity where product concentration is minimal.

  • Ap5A Instability: While generally stable, Ap5A can be more labile than ATP under acidic conditions.[1] If your assay runs for a long time at low pH, Ap5A could degrade, leading to a loss of AK inhibition and a change in the reaction rate.

    • Solution: Check the stability of Ap5A in your assay buffer over the time course of your experiment. Prepare Ap5A solutions fresh in a neutral pH buffer and add them to the reaction just before initiation.

Q3: Can Ap5A inhibit my enzyme of interest, not just adenylate kinase?

Ap5A is a highly specific and potent inhibitor of adenylate kinase, primarily because it acts as a bisubstrate analog, mimicking the two ADP molecules that bind to AK.[6] It is generally considered not to interfere with many other kinases and ATPases at concentrations needed to inhibit AK.[2][7]

  • Evidence of Specificity: Studies have shown that even at a concentration of 20 µM (10 times the effective concentration for AK inhibition), Ap5A does not significantly alter the reaction data for hexokinase, phosphofructokinase, and phosphoglycerokinase. A very modest reduction in activity was noted for pyruvate (B1213749) kinase.[7][8]

However, it is always best practice to empirically validate this for your specific enzyme.

Verification Protocol:

  • Determine the kinetic parameters (Km and Vmax) of your purified enzyme of interest in the absence of Ap5A.

  • Repeat the kinetic analysis in the presence of a high concentration of Ap5A (e.g., 50-100 µM).

  • A significant change in Km or Vmax would indicate an interaction between Ap5A and your enzyme.

EnzymeReported Effect of Ap5AReference
Adenylate KinasePotent competitive inhibitor (Ki in nM to low µM range)[6]
HexokinaseNo significant alteration of reaction data[7][8]
PhosphofructokinaseNo significant alteration of reaction data[7][8]
PhosphoglycerokinaseNo significant alteration of reaction data[7][8]
Pyruvate KinaseVery modest reduction in activity observed[7][8]
Oxidative PhosphorylationNot affected[9]
Ca2+-ATPase (SR)Not affected[1]
Q4: Can Ap5A directly interfere with my assay's detection method (e.g., absorbance at 340 nm or Malachite Green)?

Direct interference from Ap5A with common detection methods is not a widely reported issue, which is why it is used in many standard assay formats.

  • NADH-Coupled Assays (Absorbance at 340 nm): Ap5A is frequently used in coupled assays that monitor the change in NADH absorbance at 340 nm.[6] Ap5A itself does not have a significant absorbance peak at 340 nm that would interfere with the measurement of NADH.

  • Malachite Green Assays (Phosphate Detection): These assays rely on the formation of a complex between malachite green, molybdate, and inorganic phosphate.[10][11][12] Ap5A is a polyphosphate, but it should not be detected unless it is first hydrolyzed to release free phosphate. Contaminating inorganic phosphate in the Ap5A stock is the more likely source of interference.[1]

Verification Protocol:

  • For Absorbance Assays: Run a UV-Vis spectrum of Ap5A in your assay buffer to confirm it does not absorb at your detection wavelength.

  • For Malachite Green Assays: Add Ap5A (at your working concentration) to a "zero phosphate" control well. A significant color change indicates phosphate contamination in your Ap5A stock.

Experimental Protocols

This section provides detailed methodologies for key quality control and experimental procedures.

Protocol 1: Quality Control of Ap5A Stock Solution via HPLC

This protocol allows for the assessment of Ap5A purity and the detection of ATP and ADP contaminants.

1. Reagents and Equipment:

  • HPLC system with a UV detector (259 nm)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1 M Ammonium dihydrogen phosphate (NH₄H₂PO₄), pH 6.0

  • Mobile Phase B: Acetonitrile

  • Ap5A stock solution (e.g., 10 mM in water)

  • ATP and ADP standards (1 mM each in water)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection: 259 nm

  • Injection Volume: 20 µL

  • Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 100 0
    20 80 20
    25 80 20
    30 100 0

    | 40 | 100 | 0 |

3. Procedure:

  • Prepare a 100 µM working solution of your Ap5A stock in water.

  • Prepare 100 µM working solutions of ATP and ADP standards.

  • Filter all samples through a 0.45 µm syringe filter before injection.

  • Inject the ATP and ADP standards individually to determine their retention times.

  • Inject the Ap5A sample.

  • Analyze the chromatogram. The major peak will be Ap5A. Identify any minor peaks corresponding to the retention times of ATP and ADP.

  • Quantify the area of all peaks to determine the purity of Ap5A (AreaAp5A / Total Area) x 100%. A purity of >95% is typically acceptable.[13]

The following diagram shows the expected workflow for this quality control check.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Ap5A Prepare 100 µM Ap5A Solution Filter Filter all samples (0.45 µm syringe filter) Prep_Ap5A->Filter Prep_Stds Prepare 100 µM ATP & ADP Standards Prep_Stds->Filter Inject_Stds Inject Standards (Determine Retention Times) Filter->Inject_Stds Inject_Sample Inject Ap5A Sample Inject_Stds->Inject_Sample Analyze Integrate Peaks (Ap5A, ATP, ADP) Inject_Sample->Analyze Calculate Calculate Purity: (Ap5A Area / Total Area) * 100% Analyze->Calculate

Caption: HPLC workflow for assessing Ap5A stock purity.
Protocol 2: Detecting Contaminating Nuclease Activity

This protocol uses a sensitive fluorescent assay to detect the presence of contaminating nucleases in an enzyme preparation that could hydrolyze ATP/ADP substrates.

1. Reagents and Equipment:

  • Fluorescence plate reader

  • Black 96-well microplate

  • Commercially available nuclease detection kit (e.g., using a fluorescently quenched oligonucleotide substrate)[14][15]

  • Your enzyme preparation

  • Nuclease-free water

2. Procedure:

  • Reconstitute the fluorescent nuclease substrate according to the manufacturer's instructions in nuclease-free buffer.

  • Set up the following controls in the 96-well plate (in triplicate):

    • Negative Control: Assay buffer + fluorescent substrate.

    • Positive Control: Assay buffer + fluorescent substrate + control nuclease (provided in the kit).

    • Test Sample: Assay buffer + fluorescent substrate + your enzyme preparation (at the highest concentration used in your kinetic assays).

  • Incubate the plate at the temperature of your kinetic assay (e.g., 37°C) for 1-2 hours, protected from light.

  • Measure the fluorescence at the appropriate excitation/emission wavelengths at time zero and after the incubation period.

  • Data Analysis: A significant increase in fluorescence in the "Test Sample" wells compared to the "Negative Control" indicates the presence of contaminating nuclease activity. The signal should be substantially lower than the "Positive Control."

The following diagram outlines the signaling principle of a quenched-fluorescent nuclease assay.

Caption: Principle of a fluorescent nuclease detection assay.

References

Technical Support Center: Optimal Buffer Conditions for Ap5A Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Diadenosine pentaphosphate (Ap5A), maintaining its stability is critical for obtaining accurate and reproducible experimental results. This guide provides detailed information on optimal buffer conditions, troubleshooting advice, and experimental protocols to ensure the integrity of Ap5A in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Ap5A in aqueous solutions?

A1: Ap5A is reasonably stable in aqueous solutions at or near neutral pH and at low temperatures. However, its stability is influenced by factors such as pH, temperature, and the presence of divalent cations. For short-term use, solutions can often be handled at room temperature, but for long-term storage, it is recommended to store Ap5A in a lyophilized form at -20°C or below.

Q2: What are the primary degradation products of Ap5A?

A2: The non-enzymatic hydrolysis of Ap5A typically occurs at the phosphoanhydride bonds. The primary degradation products are Adenosine Triphosphate (ATP) and Adenosine Diphosphate (ADP). Further degradation can lead to the formation of Adenosine Monophosphate (AMP) and inorganic phosphate (B84403).

Q3: How do I prepare a stock solution of Ap5A?

A3: To prepare a stock solution, dissolve the lyophilized Ap5A powder in a high-purity aqueous buffer (e.g., 10-50 mM Tris-HCl or HEPES at a pH of 7.0-7.5). Ensure the powder is fully dissolved by gentle vortexing. It is advisable to prepare concentrated stock solutions (e.g., 10-100 mM) to minimize the volume added to your experimental setup. For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Q4: Can I use phosphate-buffered saline (PBS) to dissolve Ap5A?

A4: While Ap5A is soluble in PBS, it's important to be aware that phosphate buffers can sometimes participate in or alter the kinetics of reactions involving nucleotides. For sensitive kinase or ATPase assays, Tris-HCl or HEPES buffers are often preferred.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Ap5A degradation due to improper storage or handling.Prepare fresh Ap5A solutions from a lyophilized stock for each experiment. Avoid multiple freeze-thaw cycles. Store stock solutions in small aliquots at -80°C.
Suboptimal buffer pH.Verify the pH of your experimental buffer. Ap5A is most stable in the pH range of 6.0-7.5.
Presence of contaminating enzymatic activity (e.g., nucleotidases) in your sample.Purify your protein of interest to remove contaminating enzymes. Consider adding a broad-spectrum phosphatase inhibitor to your buffer if appropriate for your experiment.
Unexpected peaks in HPLC analysis Degradation of Ap5A into ATP, ADP, and AMP.Confirm the retention times of potential degradation products by running standards for ATP, ADP, and AMP.
Buffer components interfering with detection.Ensure all buffer components are compatible with your HPLC method and do not absorb at the detection wavelength (typically 259 nm for adenosine).
Low recovery of Ap5A after storage Adsorption of Ap5A to storage tubes.Use low-protein-binding microcentrifuge tubes for storing Ap5A solutions.
Hydrolysis due to acidic or alkaline conditions.Ensure the storage buffer is within the optimal pH range of 6.0-7.5.

Data on Ap5A Stability

Table 1: Estimated Effect of pH on Ap5A Half-Life at 37°C

pHEstimated Half-Life (t½)
4.0~ 2-4 days
5.0~ 7-14 days
7.0> 30 days
8.0~ 10-20 days
9.0~ 1-3 days

Table 2: Estimated Effect of Temperature on Ap5A Half-Life at pH 7.0

Temperature (°C)Estimated Half-Life (t½)
4Several months
25> 30 days
37~ 20-30 days
60~ 1-2 days

Table 3: Influence of Divalent Cations on Ap5A Stability

Cation (at 1-10 mM)General Effect on Stability
Mg²⁺Can slightly decrease stability by chelating the phosphate chain, making it more susceptible to hydrolysis.
Ca²⁺Similar effect to Mg²⁺.
Mn²⁺May accelerate degradation more than Mg²⁺ or Ca²⁺.
Zn²⁺Can significantly accelerate hydrolysis of the phosphoanhydride bonds.

Experimental Protocols

Protocol 1: Determining the Effect of pH on Ap5A Stability

Objective: To determine the degradation rate of Ap5A at different pH values.

Materials:

  • Ap5A sodium salt

  • Buffers of various pH values (e.g., 50 mM Citrate for pH 4-6, 50 mM HEPES for pH 7-8, 50 mM Carbonate-Bicarbonate for pH 9)

  • High-purity water

  • HPLC system with a C18 reverse-phase column

  • UV detector (set to 259 nm)

  • Incubator or water bath

Procedure:

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 4 to 9.

  • Prepare Ap5A Solutions: Prepare a 1 mM solution of Ap5A in each of the prepared buffers.

  • Incubation: Aliquot the solutions into separate tubes and incubate them at a constant temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72, and 96 hours), remove an aliquot from each pH condition and immediately freeze it at -80°C to stop the degradation.

  • HPLC Analysis:

    • Thaw the samples and inject them into the HPLC system.

    • Use a gradient elution method with a mobile phase consisting of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium) in a phosphate or acetate (B1210297) buffer and an organic modifier like acetonitrile.

    • Monitor the elution profile at 259 nm.

  • Data Analysis:

    • Quantify the peak area of Ap5A at each time point for each pH condition.

    • Plot the natural logarithm of the Ap5A concentration versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Assessing the Impact of Divalent Cations on Ap5A Stability

Objective: To evaluate the effect of common divalent cations on the stability of Ap5A.

Materials:

  • Ap5A sodium salt

  • 50 mM HEPES buffer, pH 7.4

  • Stock solutions of MgCl₂, CaCl₂, MnCl₂, and ZnCl₂ (e.g., 1 M)

  • High-purity water

  • HPLC system as described in Protocol 1

  • Incubator or water bath

Procedure:

  • Prepare Solutions: Prepare a 1 mM solution of Ap5A in 50 mM HEPES buffer, pH 7.4.

  • Add Cations: Aliquot the Ap5A solution and add different divalent cations to final concentrations of 1 mM and 10 mM. Include a control with no added cations.

  • Incubation: Incubate all samples at a constant temperature (e.g., 50°C) to accelerate degradation for easier detection within a shorter timeframe.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 12, 24, and 48 hours) and store them at -80°C.

  • HPLC Analysis: Analyze the samples by HPLC as described in Protocol 1.

  • Data Analysis: Compare the degradation rate constants and half-lives of Ap5A in the presence of different cations to the control sample.

Signaling Pathways and Experimental Workflows

Ap5A_Signaling_Pathways cluster_adenylate_kinase Adenylate Kinase (AK) Inhibition cluster_purinergic_signaling Purinergic Signaling Modulation Ap5A Ap5A AK Adenylate Kinase (AK) Ap5A->AK Inhibits ADP 2 ADP AK->ADP ATP ATP ATP->AK AMP AMP AMP->AK Ap5A_ext Extracellular Ap5A P2Y_receptor P2Y Receptors Ap5A_ext->P2Y_receptor Agonist/Antagonist P2X_receptor P2X Receptors Ap5A_ext->P2X_receptor Modulator Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) P2Y_receptor->Downstream P2X_receptor->Downstream

Caption: Ap5A interaction with key signaling pathways.

Stability_Workflow start Start: Prepare Ap5A Solutions in Different Buffers incubate Incubate at Controlled Temperature start->incubate sample Collect Aliquots at Time Points incubate->sample freeze Immediately Freeze at -80°C sample->freeze hplc HPLC Analysis (Quantify Ap5A Peak Area) freeze->hplc data Data Analysis: Calculate Rate Constant (k) and Half-Life (t½) hplc->data end End: Determine Optimal Buffer Conditions data->end

Caption: Experimental workflow for Ap5A stability testing.

Troubleshooting_Logic issue Inconsistent Experimental Results? check_storage Check Ap5A Storage (Fresh stock? Aliquoted?) issue->check_storage Yes check_buffer Verify Buffer pH (Range 6.0-7.5?) issue->check_buffer Yes check_purity Assess Sample Purity (Contaminating enzymes?) issue->check_purity Yes solution1 Use Freshly Prepared Ap5A Solution check_storage->solution1 solution2 Adjust Buffer pH check_buffer->solution2 solution3 Purify Sample or Use Inhibitors check_purity->solution3

Caption: Logical troubleshooting flow for Ap5A experiments.

Technical Support Center: Overcoming Low Potency of Ap5A in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the apparent low potency of Ap5A in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does Ap5A appear to have low potency in my experimental model?

The perceived potency of Ap5A is highly dependent on the specific biological target and the experimental conditions. Apparent low potency can arise from several factors:

  • Target Specificity: Ap5A exhibits high potency towards certain targets, such as most adenylate kinase (AK) isoforms and cardiac ryanodine (B192298) receptors (RyR2), but may have lower affinity for specific subtypes of P2 purinergic receptors.

  • Enzymatic Degradation: Ap5A can be hydrolyzed by ectonucleotidases present in cell cultures or tissue preparations, reducing its effective concentration at the target site.

  • Suboptimal Experimental Conditions: Factors such as pH, the concentration of divalent cations (e.g., Mg²⁺, Ca²⁺), and the presence of high concentrations of competing endogenous nucleotides (like ATP and ADP) can influence Ap5A's activity.

  • Receptor Desensitization: For some P2X receptors, prolonged exposure to agonists, including Ap5A, can lead to receptor desensitization, which may be misinterpreted as low potency.[1]

Troubleshooting Guides

This section is divided into target-specific troubleshooting to provide more tailored advice.

Adenylate Kinase (AK) Inhibition

Issue: Ap5A is not effectively inhibiting adenylate kinase activity in my assay.

Possible Causes and Solutions:

  • Insufficient Ap5A Concentration: The required concentration of Ap5A for complete AK inhibition can vary depending on the source of the enzyme and the concentration of substrates (ATP and AMP). For some tissues, a higher molar ratio of Ap5A to other nucleotides is necessary.

  • Presence of High Substrate Concentrations: Ap5A is a competitive inhibitor with respect to both ATP and AMP. High concentrations of these substrates will require higher concentrations of Ap5A to achieve effective inhibition.

  • AK Isoform Specificity: While Ap5A is a potent inhibitor of most AK isoforms, there might be slight variations in its affinity for different isoforms.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ineffective adenylate kinase inhibition by Ap5A.

Quantitative Data: Inhibitory Potency of Ap5A against Adenylate Kinase

Enzyme SourceInhibition Constant (Ki)Notes
Rabbit Muscle AK~2.5 nMCompetitive with AMP and ATP.
Human Hemolysate AKEffective at ≥ 2 µM-
Leishmania donovani AK2190 nM (vs. ATP), 160 nM (vs. AMP)Competitive inhibition.[2]

Experimental Protocol: Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase

This protocol utilizes a coupled enzyme assay to monitor adenylate kinase activity.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.2 mM NADH.

  • Coupling Enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) mixture (e.g., 10 units/mL each).

  • Substrate: Adenosine diphosphate (B83284) (ADP) stock solution.

  • Inhibitor: Ap5A stock solution.

  • Enzyme: Purified adenylate kinase.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing assay buffer, coupling enzymes, and varying concentrations of ADP.

  • Add different fixed concentrations of Ap5A to separate sets of reaction mixtures. Include a control set with no Ap5A.

  • Pre-incubate the mixtures at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding a small volume of the adenylate kinase solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP production by adenylate kinase.

  • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

  • Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., by generating Michaelis-Menten plots for each Ap5A concentration and then creating a Dixon or Cornish-Bowden plot).

P2 Purinergic Receptors

Issue: Ap5A shows low agonist or antagonist potency at P2 receptors in my cell-based assay or tissue preparation.

Possible Causes and Solutions:

  • Receptor Subtype Specificity: Ap5A's affinity and efficacy vary significantly among P2 receptor subtypes. For example, it is a potent agonist at rat P2X3 receptors but may be a partial or weak agonist at others.

  • Enzymatic Degradation: Ectonucleotidases on the cell surface can rapidly degrade Ap5A, reducing its effective concentration.

  • Divalent Cation Concentration: The activity of P2 receptors and their interaction with nucleotide ligands can be modulated by the concentration of divalent cations like Mg²⁺ and Ca²⁺.

  • Contamination with ADP: Some commercial preparations of diadenosine polyphosphates might contain small amounts of ADP, which can activate P2Y₁ receptors and confound results.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low Ap5A potency at P2 receptors.

Quantitative Data: Potency of Ap5A at P2 Receptors

Receptor SubtypeSpeciesAgonist/AntagonistPotency (EC₅₀/IC₅₀)Notes
P2X₁RatPartial Agonist-Less potent than ATP.[3]
P2X₃RatFull AgonistMore potent than ATP-[3]
P2Y₁RatAntagonistKi ≈ 10 µMInhibits ADP-induced responses.

Experimental Protocol: Assessing Ap5A Potency on P2X₃ Receptors using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the P2X₃ receptor.

  • Barth's solution.

  • TEVC setup with microelectrodes.

  • Perfusion system.

  • Ap5A and ATP stock solutions.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with cRNA encoding the P2X₃ receptor and incubate in Barth's solution for 2-5 days to allow for receptor expression.

  • TEVC Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -60 mV.

  • Agonist Application: Perfuse the oocyte with Barth's solution. Apply increasing concentrations of Ap5A or ATP for a fixed duration and record the inward current response. Ensure complete washout and recovery of the current between applications.

  • Data Analysis: Measure the peak current amplitude for each agonist concentration. Normalize the responses to the maximal response and plot the concentration-response curve. Fit the data to a sigmoidal dose-response equation to determine the EC₅₀ value.

Cardiac Ryanodine Receptor (RyR2)

Issue: The observed activation of RyR2 by Ap5A is weaker than expected.

Possible Causes and Solutions:

  • Suboptimal Calcium Concentration: The potency of Ap5A at RyR2 is influenced by the cytosolic calcium concentration.

  • Use of Oxidized Ap5A: An oxidized analog of Ap5A (oAp5A) has been shown to have a different potency profile compared to Ap5A. Ensure the integrity of your Ap5A stock.

  • Presence of Other Regulatory Molecules: The activity of RyR2 is modulated by various factors, including ATP, calmodulin, and protein kinases. The presence or absence of these in your experimental system can affect the response to Ap5A.

Signaling Pathway:

RyR2_Activation Ap5A Ap5A RyR2 Ryanodine Receptor 2 (RyR2) Ap5A->RyR2 Binds to high-affinity site Ca_release Ca²⁺ Release from SR RyR2->Ca_release Opens Channel Cytosolic_Ca Increased Cytosolic [Ca²⁺] Ca_release->Cytosolic_Ca Contraction Muscle Contraction Cytosolic_Ca->Contraction

References

Technical Support Center: Accounting for Magnesium Ion Concentration in Ap5A Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when studying the binding of Diadenosine pentaphosphate (Ap5A) in the presence of magnesium ions (Mg²⁺).

Frequently Asked Questions (FAQs)

Q1: Why is it critical to consider Mg²⁺ concentration in Ap5A binding studies?

A1: Magnesium ions are crucial cofactors in many biological systems where Ap5A is studied. Mg²⁺ can directly interact with the phosphate (B84403) backbone of Ap5A, forming a Mg²⁺-Ap5A complex. This complex is often the biologically active form that interacts with enzymes like adenylate kinase. The presence and concentration of Mg²⁺ can significantly alter the binding affinity and kinetics of Ap5A to its target proteins, influencing experimental outcomes and their physiological interpretation.

Q2: How does Mg²⁺ affect the binding of Ap5A to adenylate kinase?

A2: Magnesium ions enhance the asymmetry of Ap5A binding to adenylate kinase. While Ap5A alone binds asymmetrically, the presence of Mg²⁺ further accentuates this, as observed through ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. Studies have shown that Mg²⁺ can slightly decrease the binding affinity (increase the dissociation constant, Kd) of Ap5A for adenylate kinase. For example, the Kd of Ap5A binding to adenylate kinase was found to be approximately 130 nM in the absence of Mg²⁺ and increased to around 200 nM in its presence. This is thought to be due to Mg²⁺ influencing the conformational dynamics of the enzyme, shifting the equilibrium towards a more open state.

Q3: What is the effect of Mg²⁺ on the NMR spectrum of Ap5A?

A3: The addition of Mg²⁺ causes a noticeable shift in the ³¹P NMR spectrum of free Ap5A. The resonances corresponding to the end phosphates (1-P and 5-P) and the middle phosphates (2-, 3-, and 4-P) are shifted, indicating a direct interaction between the magnesium ion and the phosphate chain of Ap5A. When the Mg²⁺-Ap5A complex binds to an enzyme like adenylate kinase, the asymmetry in the phosphate chain is strikingly enhanced, leading to further splitting and shifting of the ³¹P signals.

Q4: Can Mg²⁺ influence Ap5A signaling through P2X receptors?

A4: Yes, Mg²⁺ can modulate the activity of Ap5A at certain P2X receptor subtypes. For instance, Ap5A is known to cause vasoconstriction in renal vasculature, an effect mediated by P2X receptors. The potency and characteristics of this response can be influenced by the concentration of divalent cations like Mg²⁺, which can allosterically modulate receptor function.

Troubleshooting Guides

Issue 1: Inconsistent Binding Affinity (Kd) Values in Isothermal Titration Calorimetry (ITC) Experiments

Possible Cause Recommended Solution
Inaccurate concentrations of Ap5A, protein, or Mg²⁺. Independently verify the concentrations of all components using a reliable method (e.g., UV-Vis spectroscopy for protein and Ap5A). Ensure precise measurement of MgCl₂ concentration.
Mismatched buffers between the syringe and the cell. Prepare both the protein and the Ap5A-Mg²⁺ solutions from the exact same buffer stock. Perform a dialysis step for the protein against the final experimental buffer.
Heat of dilution artifacts from Mg²⁺. Perform control experiments by titrating the Mg²⁺-containing buffer into the protein solution and titrating the Ap5A-Mg²⁺ solution into the buffer to accurately determine and subtract the heats of dilution.
Presence of contaminating divalent cations. Use high-purity reagents and chelex-treated buffers to remove any trace metal contaminants that could compete with Mg²⁺.

Issue 2: High Background in Filter Binding Assays

Possible Cause Recommended Solution
Non-specific binding of Ap5A to the filter membrane. Pre-soak the nitrocellulose membrane in the wash buffer for at least 30 minutes before use. Consider using alternative membrane types (e.g., charged nylon) and test for lower background.
Inefficient washing. Optimize the number and volume of washes to remove unbound Ap5A-Mg²⁺ without causing significant dissociation of the protein-ligand complex. Ensure the wash buffer contains the same concentration of Mg²⁺ as the binding buffer.
Protein precipitation. Centrifuge protein solutions before the assay to remove any aggregates. Ensure the buffer conditions (pH, ionic strength) are optimal for protein stability in the presence of Mg²⁺.

Issue 3: Severe Line Broadening in NMR Spectra

Possible Cause Recommended Solution
Intermediate chemical exchange on the NMR timescale. The binding and dissociation of the Mg²⁺-Ap5A complex may be occurring at a rate that causes significant line broadening. Try acquiring spectra at different temperatures to shift the exchange regime. Lower temperatures may slow down the exchange rate.
Presence of paramagnetic impurities in MgCl₂. Use ultra-pure MgCl₂. Traces of paramagnetic ions like Mn²⁺ can cause significant line broadening. A control experiment comparing the water signal linewidth in the absence and presence of Mg²⁺ can help rule out this contamination.[1]
Conformational dynamics of the protein upon binding. The binding of Mg²⁺-Ap5A can induce conformational changes in the protein, leading to line broadening. This is an intrinsic property of the system and may require more advanced NMR techniques (e.g., relaxation dispersion) for detailed characterization.

Quantitative Data

Table 1: Effect of Mg²⁺ on the Dissociation Constant (Kd) of Ap5A Binding to Adenylate Kinase

ConditionDissociation Constant (Kd)Experimental Method
Without Mg²⁺~130 nMIsothermal Titration Calorimetry
With Mg²⁺~200 ± 45 nMIsothermal Titration Calorimetry

Data sourced from studies on E. coli adenylate kinase at 25°C.[1]

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) for Ap5A-Protein Binding with Mg²⁺
  • Sample Preparation:

    • Prepare a buffer solution (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the buffer is degassed thoroughly.

    • Prepare the protein solution (e.g., 10 µM adenylate kinase) in the ITC buffer.

    • Prepare the Ap5A ligand solution (e.g., 100 µM) in the same ITC buffer. Add the desired final concentration of MgCl₂ (e.g., 1 mM) to this solution.

    • Crucially, ensure the buffer in the syringe (containing Ap5A-Mg²⁺) and the cell (containing the protein) are identical to minimize heat of dilution effects. Dialyze the protein against the final experimental buffer.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell.

    • Load the Ap5A-Mg²⁺ solution into the injection syringe.

    • Set the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing between injections).

    • Set the stirring speed (e.g., 750 rpm).

  • Control Experiments:

    • Titrate the Ap5A-Mg²⁺ solution into the buffer to measure the heat of dilution of the ligand.

    • Titrate the buffer containing Mg²⁺ into the protein solution to measure any heat changes due to Mg²⁺ interaction with the protein.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 2: ³¹P NMR Spectroscopy of Ap5A with Mg²⁺ Titration
  • Sample Preparation:

    • Prepare a solution of Ap5A (e.g., 1 mM) in a suitable NMR buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.5 in 90% H₂O/10% D₂O).

    • Prepare a concentrated stock solution of MgCl₂ (e.g., 100 mM) in the same buffer.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ³¹P NMR spectrum of the Ap5A solution without Mg²⁺.

    • Add small aliquots of the MgCl₂ stock solution to the Ap5A sample to achieve a range of Mg²⁺:Ap5A molar ratios (e.g., 0.5:1, 1:1, 2:1, 5:1).

    • Acquire a ³¹P NMR spectrum after each addition of MgCl₂, ensuring proper mixing and temperature equilibration.

  • Data Analysis:

    • Process the NMR spectra (e.g., Fourier transformation, phasing, and baseline correction).

    • Reference the spectra using an external standard (e.g., 85% H₃PO₄).

    • Monitor the chemical shift changes of the different phosphate resonances of Ap5A as a function of Mg²⁺ concentration to characterize the interaction.

Visualizations

Ap5A_Adenylate_Kinase_Binding cluster_0 Without Mg²⁺ cluster_1 With Mg²⁺ Ap5A_free Ap5A AK_open Adenylate Kinase (Open) Ap5A_free->AK_open Binding (Kd ~130 nM) AK_closed_noMg Adenylate Kinase (Closed) Ap5A Bound AK_open->AK_closed_noMg Conformational Change Ap5A_Mg Ap5A-Mg²⁺ Complex AK_open_Mg Adenylate Kinase (Open) Ap5A_Mg->AK_open_Mg Binding (Kd ~200 nM) AK_closed_Mg Adenylate Kinase (Closed) Ap5A-Mg²⁺ Bound AK_open_Mg->AK_closed_Mg Conformational Change Mg_ion Mg²⁺ Mg_ion->Ap5A_Mg Ap5A Ap5A Ap5A->Ap5A_Mg

Caption: Ap5A binding to adenylate kinase with and without Mg²⁺.

Troubleshooting_Workflow start Inconsistent Binding Data check_conc Verify Concentrations (Protein, Ap5A, Mg²⁺) start->check_conc check_buffer Ensure Identical Buffers (Syringe vs. Cell) start->check_buffer control_exp Perform Control Titrations (Heat of Dilution) start->control_exp check_purity Check Reagent Purity (Paramagnetic Contaminants) start->check_purity data_ok Consistent Data check_conc->data_ok check_buffer->data_ok control_exp->data_ok check_purity->data_ok

Caption: Troubleshooting workflow for inconsistent binding data.

P2X_Signaling Ap5A Ap5A Ap5A_Mg_complex Ap5A-Mg²⁺ Complex Ap5A->Ap5A_Mg_complex Mg_ion Mg²⁺ Mg_ion->Ap5A_Mg_complex P2X_receptor P2X Receptor (e.g., in vascular smooth muscle) Ap5A_Mg_complex->P2X_receptor Binding and Activation Channel_activation Ion Channel Activation (Ca²⁺ influx) P2X_receptor->Channel_activation Vasoconstriction Vasoconstriction Channel_activation->Vasoconstriction

Caption: Simplified Ap5A signaling pathway via P2X receptors.

References

identifying and mitigating non-specific binding of Ap5A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate non-specific binding of Diadenosine Pentaphosphate (Ap5A) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem when working with Ap5A?

Q2: How can I identify if the binding I'm observing with Ap5A is non-specific?

A: Several methods can be used to identify non-specific binding of Ap5A. A crucial first step is to perform control experiments.[2] For instance, in surface-based assays like Surface Plasmon Resonance (SPR), you can flow Ap5A over a reference surface without the target protein immobilized.[1][4] A significant signal in this control experiment indicates non-specific binding to the sensor surface. Additionally, kinetic analysis can be insightful; non-specific interactions often exhibit rapid association and slow dissociation patterns, which differ from the typical kinetics of specific binding.[2] In pull-down assays, a beads-only control or an isotype control can help identify proteins that are non-specifically binding to the beads or antibody.[5][6]

Q3: What are the common causes of non-specific Ap5A binding?

A: Non-specific binding of Ap5A can stem from several factors:

  • Hydrophobic Interactions: The adenine (B156593) moieties of Ap5A can interact non-specifically with hydrophobic surfaces on proteins or experimental apparatus.[7]

  • Electrostatic Interactions: The negatively charged pentaphosphate chain of Ap5A can interact with positively charged surfaces or amino acid residues on proteins.[7]

  • High Analyte Concentration: Using excessively high concentrations of Ap5A can increase the likelihood of low-affinity, non-specific interactions.

  • Inappropriate Buffer Conditions: Suboptimal pH or low ionic strength in the experimental buffer can enhance non-specific electrostatic interactions.[7]

  • Contaminants: Impurities in the Ap5A sample or other reagents can contribute to non-specific binding.[2]

Troubleshooting Guides

Issue 1: High background signal in Surface Plasmon Resonance (SPR) experiments with Ap5A.

This guide provides a systematic approach to troubleshooting high background signals in SPR experiments, which often indicate non-specific binding.

Troubleshooting Workflow:

start High Background Signal in SPR check_ref Run Ap5A over Reference Surface start->check_ref sig_ref Significant Signal? check_ref->sig_ref optimize_buffer Optimize Buffer Conditions (pH, Salt Concentration) sig_ref->optimize_buffer Yes no_sig No Significant Signal sig_ref->no_sig No add_surfactant Add Non-ionic Surfactant (e.g., 0.005% Tween-20) optimize_buffer->add_surfactant use_blocker Use Blocking Agents (e.g., BSA, Casein) add_surfactant->use_blocker check_kinetics Analyze Binding Kinetics use_blocker->check_kinetics fast_on_slow_off Rapid Association/ Slow Dissociation? check_kinetics->fast_on_slow_off reduce_conc Reduce Ap5A Concentration fast_on_slow_off->reduce_conc Yes specific_binding Likely Specific Binding fast_on_slow_off->specific_binding No consult_lit Consult Literature for Similar Systems reduce_conc->consult_lit end Problem Resolved consult_lit->end no_sig->check_kinetics specific_binding->end start Unexpected Bands in Pull-Down beads_control Perform Beads-Only Control start->beads_control bands_in_control Bands in Control? beads_control->bands_in_control preclear Pre-clear Lysate with Beads bands_in_control->preclear Yes no_bands_control No Bands bands_in_control->no_bands_control No increase_wash Increase Wash Stringency (Salt, Detergent) preclear->increase_wash isotype_control Perform Isotype Control (for IP) increase_wash->isotype_control bands_in_isotype Bands in Isotype? isotype_control->bands_in_isotype change_ab Change Primary Antibody bands_in_isotype->change_ab Yes no_bands_isotype No Bands bands_in_isotype->no_bands_isotype No optimize_lysis Optimize Lysis Buffer change_ab->optimize_lysis end Problem Resolved optimize_lysis->end no_bands_control->isotype_control no_bands_isotype->optimize_lysis ap5a Ap5A ak Adenylate Kinase (AK) ap5a->ak Inhibits katp K(ATP) Channels ap5a->katp Modulates atp_amp 2 ADP <=> ATP + AMP ak->atp_amp energy Cellular Energy Homeostasis atp_amp->energy channel_activity Channel Opening Probability katp->channel_activity stress Metabolic Stress (e.g., Ischemia) stress->ap5a Decreases Concentration

References

Technical Support Center: Synthesis of High-Purity Diadenosine Pentaphosphate (Ap5A)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity Diadenosine pentaphosphate (Ap5A). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of Ap5A.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Diadenosine pentaphosphate (Ap5A)?

A1: There are two primary approaches for the synthesis of Ap5A: enzymatic and chemical synthesis.

  • Enzymatic Synthesis: This method often utilizes enzymes such as aminoacyl-tRNA synthetases or firefly luciferase.[1] These enzymes can catalyze the formation of the polyphosphate bridge between two adenosine (B11128) moieties. Enzymatic methods can offer high specificity but may be challenging to scale up and can be costly.

  • Chemical Synthesis: Chemical methods typically involve the coupling of an activated adenosine monophosphate (AMP) derivative with an adenosine triphosphate (ATP) derivative. A common approach is the use of activating agents like 1,1'-Carbonyldiimidazole (CDI) to form a reactive phosphorimidazolide of AMP, which then reacts with ATP. Another strategy involves the reaction of adenosine 5'-phosphorimidazolidate with tripolyphosphate.

Q2: What are the most common impurities encountered in Ap5A synthesis?

A2: The most common impurities are other diadenosine polyphosphates with varying lengths of the phosphate (B84403) chain, such as Diadenosine triphosphate (Ap3A), Diadenosine tetraphosphate (B8577671) (Ap4A), and Diadenosine hexaphosphate (Ap6A). Other potential impurities include unreacted starting materials like AMP and ATP, and byproducts from side reactions.

Q3: How can I assess the purity of my synthesized Ap5A?

A3: A combination of analytical techniques is recommended for accurate purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Anion-exchange or ion-pair reversed-phase HPLC are the most common methods to separate Ap5A from other nucleotides and polyphosphates.

  • 31P Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a powerful tool to confirm the structure of the pentaphosphate chain and to identify and quantify phosphorus-containing impurities.[2][3][4] The symmetric nature of Ap5A results in a characteristic pattern of signals for the α, β, and γ phosphates.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized Ap5A.

Q4: What are the key applications of high-purity Ap5A?

A4: High-purity Ap5A is crucial for a variety of research applications, including:

  • Enzyme Inhibition Studies: Ap5A is a potent and specific inhibitor of adenylate kinase, making it a valuable tool for studying cellular energy metabolism.[5][6][7]

  • Signal Transduction Research: Ap5A is involved in purinergic signaling pathways and can interact with P2Y receptors, making it important for studying these cellular communication systems.[8][9][10][11]

  • Drug Development: As a signaling molecule, Ap5A and its analogs are of interest in the development of new therapeutic agents.

Troubleshooting Guides

Low Synthesis Yield
Observation Possible Cause Suggested Solution
Low or no Ap5A product detected by HPLC. Incomplete activation of the phosphate group (chemical synthesis).Ensure the activating agent (e.g., carbonyldiimidazole) is fresh and used in the correct stoichiometry. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate.
Inactive enzyme (enzymatic synthesis).Verify the activity of the enzyme using a known positive control reaction. Ensure optimal buffer conditions (pH, cofactors) and temperature for the specific enzyme used.
Degradation of starting materials or product.Use high-purity, fresh starting materials (AMP, ATP). Minimize reaction time and maintain appropriate temperature control to prevent degradation of Ap5A, which can be labile.
Reaction stalls before completion. Insufficient coupling time or temperature.Optimize the reaction time and temperature. For chemical synthesis, longer reaction times or slightly elevated temperatures may be required, but this should be balanced against the risk of side reactions and degradation.
Sub-optimal ratio of reactants.Experiment with different molar ratios of the adenosine nucleotide derivatives to drive the reaction to completion.
Product Impurity
Observation Possible Cause Suggested Solution
Presence of significant amounts of Ap3A, Ap4A, or Ap6A. Non-specific enzymatic activity or side reactions in chemical synthesis.Optimize the reaction conditions to favor the formation of the pentaphosphate chain. In chemical synthesis, the choice of activating and coupling agents can influence the distribution of polyphosphate chain lengths.
Inefficient purification.Refine the purification protocol. For HPLC, this may involve adjusting the gradient slope, the type of column, or the mobile phase composition to improve the resolution between the different diadenosine polyphosphates.
Residual starting materials (AMP, ATP) in the final product. Incomplete reaction.See "Low Synthesis Yield" troubleshooting section.
Co-elution during purification.Optimize the purification method. A shallower gradient in anion-exchange HPLC can often improve the separation of Ap5A from residual ATP.
Unidentified peaks in HPLC or 31P NMR. Side reactions involving the adenosine moiety or the phosphate chain.Characterize the unknown impurities using mass spectrometry and 2D NMR techniques. Once identified, modify the reaction conditions to minimize their formation (e.g., by using protecting groups or changing the solvent).

Data Presentation

Table 1: Comparison of Ap5A Synthesis Methods (Illustrative Data)

Synthesis MethodKey Reagents/EnzymeTypical Yield (%)Purity (%)Key AdvantagesKey Challenges
Chemical Synthesis (Carbonyldiimidazole) AMP, ATP, 1,1'-Carbonyldiimidazole40-60>95 (after HPLC)Scalable, relatively low cost.Requires anhydrous conditions, may produce a mixture of polyphosphates.
Enzymatic Synthesis (Firefly Luciferase) AMP, ATP, Firefly Luciferase20-40>98 (after HPLC)High specificity, mild reaction conditions.Enzyme cost and stability, difficult to scale up.[1]
Chemical Synthesis (Phosphorimidazolidate) Adenosine 5'-phosphorimidazolidate, Tripolyphosphate50-70>95 (after HPLC)Good yields, relatively clean reaction.Preparation of the activated phosphorimidazolidate can be challenging.

Note: The values presented in this table are illustrative and can vary significantly based on specific experimental conditions.

Experimental Protocols

Protocol 1: Chemical Synthesis of Ap5A using 1,1'-Carbonyldiimidazole (CDI)

Materials:

  • Adenosine 5'-monophosphate (AMP) free acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

  • Anhydrous Dimethylformamide (DMF)

  • Tri-n-butylamine

  • Anhydrous ether

  • Anion-exchange resin (e.g., DEAE-Sephadex)

Procedure:

  • Activation of AMP:

    • Dissolve AMP (1 mmol) in anhydrous DMF (10 mL).

    • Add CDI (3 mmol) and stir the mixture at room temperature for 4-6 hours under a nitrogen atmosphere until the AMP is fully dissolved and activated to adenosine 5'-phosphorimidazolide. The progress can be monitored by TLC.

  • Coupling Reaction:

    • In a separate flask, dissolve ATP disodium salt (1 mmol) in water (5 mL) and pass it through a Dowex 50W-X8 (pyridinium form) column to convert it to the free acid form. Lyophilize to dryness.

    • Dissolve the ATP free acid in anhydrous DMF (10 mL) containing tri-n-butylamine (2 mmol).

    • Add the activated AMP solution dropwise to the ATP solution with vigorous stirring.

    • Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water (50 mL).

    • Extract the mixture with anhydrous ether to remove unreacted CDI and imidazole.

    • Apply the aqueous solution to an anion-exchange column (e.g., DEAE-Sephadex A-25, bicarbonate form).

    • Elute with a linear gradient of triethylammonium (B8662869) bicarbonate buffer (e.g., 0.1 M to 0.8 M).

    • Monitor the fractions by UV absorbance at 259 nm and pool the fractions containing Ap5A.

    • Lyophilize the pooled fractions to obtain Ap5A as the triethylammonium salt.

Protocol 2: Purification and Analysis of Ap5A by Anion-Exchange HPLC

Materials:

  • Crude Ap5A sample

  • Buffer A: 20 mM Ammonium phosphate, pH 7.0

  • Buffer B: 1 M Ammonium phosphate, pH 7.0

  • Anion-exchange HPLC column (e.g., a strong anion-exchange column)

Procedure:

  • Sample Preparation: Dissolve the crude Ap5A sample in Buffer A to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: Strong anion-exchange column

    • Mobile Phase A: 20 mM Ammonium phosphate, pH 7.0

    • Mobile Phase B: 1 M Ammonium phosphate, pH 7.0

    • Gradient:

      • 0-5 min: 100% A

      • 5-35 min: Linear gradient from 0% to 50% B

      • 35-40 min: Linear gradient to 100% B

      • 40-45 min: 100% B

      • 45-50 min: Return to 100% A

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 259 nm

  • Analysis: Inject the sample and monitor the chromatogram. The retention time of Ap5A will be longer than that of ATP, Ap4A, and Ap3A due to its higher negative charge. Collect the peak corresponding to Ap5A. Desalt the collected fraction if necessary.

Mandatory Visualization

Chemical_Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Step AMP Adenosine Monophosphate (AMP) Activated_AMP Adenosine 5'-phosphorimidazolide AMP->Activated_AMP + CDI (Anhydrous DMF) CDI 1,1'-Carbonyldiimidazole (CDI) Crude_Ap5A Crude Ap5A Mixture Activated_AMP->Crude_Ap5A + ATP (Anhydrous DMF) ATP Adenosine Triphosphate (ATP) ATP->Crude_Ap5A Purification Anion-Exchange HPLC Crude_Ap5A->Purification Pure_Ap5A High-Purity Ap5A Purification->Pure_Ap5A

Caption: Chemical synthesis workflow for Diadenosine pentaphosphate (Ap5A).

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (Purity, Freshness) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Anhydrous, Temp, pH) Start->Check_Conditions Check_Enzyme Assess Enzyme Activity (Enzymatic Synthesis) Start->Check_Enzyme Optimize_Purification Optimize Purification Protocol (HPLC Gradient, Column) Check_Reagents->Optimize_Purification Reagents OK Check_Conditions->Optimize_Purification Conditions OK Check_Enzyme->Optimize_Purification Enzyme Active Characterize_Impurity Characterize Unknown Impurities (MS, NMR) Optimize_Purification->Characterize_Impurity Impurities still present Successful_Synthesis High-Purity Ap5A Optimize_Purification->Successful_Synthesis Purity >95% Characterize_Impurity->Check_Conditions Modify conditions

Caption: Troubleshooting decision tree for Ap5A synthesis.

Ap5A_Signaling_Pathway cluster_adenylate_kinase Adenylate Kinase Regulation cluster_purinergic_signaling Purinergic Signaling Ap5A_AK Ap5A AK Adenylate Kinase (AK) Ap5A_AK->AK Inhibits Reaction 2 ADP <=> ATP + AMP AK->Reaction Catalyzes Ap5A_P2Y Ap5A P2Y P2Y Receptors Ap5A_P2Y->P2Y Binds to G_Protein G-Protein Activation P2Y->G_Protein Activates Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Downstream

Caption: Key signaling pathways involving Ap5A.

References

Technical Support Center: Ensuring Complete Inhibition of Adenylate Kinase Isozymes with Ap5A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Ap5A (P1,P5-Di(adenosine) 5'-pentaphosphate) to achieve complete inhibition of all adenylate kinase (AK) isozymes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of Ap5A in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ap5A and why is it used as an adenylate kinase inhibitor?

A1: Ap5A is a structural analog of two ATP molecules linked by a pentaphosphate chain. It acts as a potent competitive inhibitor of adenylate kinase (AK) by binding to the active site with high affinity, mimicking the binding of both ATP and AMP substrates.[1][2] This makes it an invaluable tool for studying cellular processes where the interconversion of adenine (B156593) nucleotides by AK needs to be prevented.

Q2: How does Ap5A inhibit the different adenylate kinase isozymes?

A2: Ap5A is a broad-spectrum inhibitor of adenylate kinase, acting on various isozymes, including those found in the cytoplasm and mitochondria.[3] It competitively inhibits with respect to both ATP and AMP.[4] However, the precise inhibitory constant (Ki) can vary between isozymes and across different species.

Q3: What are the known adenylate kinase isozymes in humans?

A3: Humans have nine known adenylate kinase isozymes (AK1-AK9) with distinct tissue distributions and subcellular localizations.[5][6]

  • Cytosolic: AK1, AK5, AK7, AK8

  • Mitochondrial Intermembrane Space: AK2

  • Mitochondrial Matrix: AK3, AK4

  • Nuclear: AK6, AK9

Q4: Is Ap5A stable in solution? How should I store it?

A4: Ap5A exhibits sufficient stability at room temperature for short-term handling and shipment.[7] For long-term storage, it is recommended to store Ap5A in a freezer, preferably in a lyophilized form.[7] When preparing solutions, Ap5A has good solubility in water and aqueous buffers (≥ 10 mM).[7] It is advisable to prepare fresh solutions for each experiment to minimize potential degradation.

Q5: Can Ap5A be used in live-cell experiments? How does it enter cells?

A5: Yes, Ap5A can be used in live-cell experiments. While the exact mechanism of cellular uptake for Ap5A is not fully elucidated, dinucleoside polyphosphates like Ap5A are known to interact with P2 purinergic receptors on the cell surface.[8][9] This interaction can trigger downstream signaling cascades. It is also possible that some uptake occurs through endocytosis or other transport mechanisms. The efficiency of uptake can be cell-type dependent.

Troubleshooting Guide

Problem 1: Incomplete or no inhibition of adenylate kinase activity.

Possible Cause 1: Insufficient Ap5A Concentration.

  • Explanation: Since Ap5A is a competitive inhibitor, its effectiveness is dependent on its concentration relative to the substrate (ATP and AMP) concentrations.[10] High intracellular or experimental ATP/AMP levels will require higher concentrations of Ap5A to achieve complete inhibition.

  • Solution:

    • Increase Ap5A Concentration: Empirically determine the optimal Ap5A concentration by performing a dose-response curve. Concentrations up to 50 µM or higher may be necessary for complete inhibition in some systems.[11]

    • Optimize Substrate Concentration: If possible in your experimental setup, reducing the concentration of ATP and AMP will enhance the inhibitory effect of Ap5A.

Possible Cause 2: Degradation of Ap5A.

  • Explanation: Although generally stable, prolonged storage in solution, improper pH, or the presence of certain enzymes in crude lysates could lead to Ap5A degradation. The stability of Ap5A can be influenced by the type of buffer used.[12][13]

  • Solution:

    • Use Freshly Prepared Solutions: Prepare Ap5A solutions fresh for each experiment from a lyophilized stock.

    • Buffer Considerations: Use standard biological buffers such as Tris or HEPES at a physiological pH (around 7.4).[14] Avoid highly acidic or alkaline conditions.

    • Check for Nuclease Activity: In crude lysates, endogenous nucleotidases could potentially degrade Ap5A. Using purified enzyme preparations or including nuclease inhibitors might be necessary.

Possible Cause 3: Isozyme-Specific Differences in Affinity.

  • Explanation: Different AK isozymes may exhibit varying affinities for Ap5A. The concentration required to inhibit one isozyme might not be sufficient for another.

  • Solution:

    • Consult Literature for Specific Isozymes: If you are working with a specific isozyme, try to find literature reporting Ki or IC50 values for that particular isozyme to guide your concentration choice.

    • Assume the Lowest Affinity: When targeting all isozymes, the Ap5A concentration should be sufficient to inhibit the isozyme with the lowest affinity (highest Ki).

Problem 2: Off-target effects observed in the experiment.

Possible Cause 1: Interaction with other nucleotide-binding proteins.

  • Explanation: Although Ap5A is a highly specific inhibitor of adenylate kinases, at high concentrations, it might interact with other ATP- or ADP-binding proteins. Ap5A has been reported to interact with P2 purinergic receptors.[8][9]

  • Solution:

    • Use the Lowest Effective Concentration: Perform a careful dose-response analysis to identify the minimum concentration of Ap5A that provides complete inhibition of AK activity to minimize potential off-target effects.

    • Control Experiments: Include appropriate controls to assess the effects of Ap5A in the absence of adenylate kinase activity (e.g., using AK-knockout cells or a system that does not contain AK).

Possible Cause 2: Contaminants in the Ap5A preparation.

  • Explanation: Impurities in the Ap5A stock could contribute to unexpected experimental outcomes.

  • Solution:

    • Use High-Purity Ap5A: Ensure that the Ap5A used is of high purity (typically >95%).[7]

    • Vendor Qualification: Obtain Ap5A from a reputable supplier that provides a certificate of analysis.

Data Presentation

Table 1: Inhibitory Constants (Ki) of Ap5A for Adenylate Kinase Isozymes

IsozymeOrganism/TissueKi Value (nM)Comments
AK1Pig MuscleNot explicitly stated, but Ap5A is a potent inhibitor.[15]Described as having the highest inhibitory ability among several analogs.[15]
AK1Human ErythrocytesNot explicitly stated, but effective inhibition is seen at ≥ 2 µM.[16]Used to suppress AK activity in hemolysates.[16]
AK2Leishmania donovani160 - 190Competitive inhibition with respect to AMP and ATP.[8]
AK (Mitochondrial)Bovine LiverNot explicitly stated, but a 2:1 ratio of Ap5A to other nucleotides is needed for suppression.[16]
AK (General)Rabbit Muscle~2.5Calculated from an association constant of 4 x 10⁸ M⁻¹.[4]

Experimental Protocols

Protocol 1: Determination of the Effective Concentration of Ap5A for Complete Adenylate Kinase Inhibition

Objective: To determine the minimal concentration of Ap5A required to completely inhibit adenylate kinase activity in a given sample (e.g., cell lysate, purified enzyme).

Materials:

  • Adenylate Kinase source (purified enzyme, cell/tissue lysate)

  • Ap5A stock solution

  • Adenylate Kinase Activity Assay Kit (e.g., coupled enzymatic assay measuring ATP or ADP production/consumption)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2)

  • ATP and AMP solutions

  • Microplate reader

Procedure:

  • Prepare a range of Ap5A dilutions: Serially dilute the Ap5A stock solution in the assay buffer to cover a broad concentration range (e.g., from 1 nM to 100 µM).

  • Set up the reactions: In a 96-well plate, prepare reaction mixtures containing the assay buffer, ATP, and AMP at concentrations relevant to your experimental system.

  • Add Ap5A: Add the different dilutions of Ap5A to the respective wells. Include a control well with no Ap5A.

  • Pre-incubation: Pre-incubate the plate for 5-10 minutes at the desired reaction temperature to allow Ap5A to bind to the enzyme.

  • Initiate the reaction: Add the adenylate kinase source to each well to start the reaction.

  • Measure activity: Immediately measure the adenylate kinase activity using a microplate reader according to the instructions of the assay kit.

  • Data Analysis: Plot the adenylate kinase activity as a function of the Ap5A concentration. The concentration at which the activity is completely or maximally inhibited is the effective concentration for your system.

Protocol 2: Coupled Enzymatic Assay for Adenylate Kinase Activity

Objective: To measure adenylate kinase activity by coupling the production of ADP to the oxidation of NADH.

Principle: Adenylate kinase converts 2 ADP molecules to ATP and AMP. In the reverse reaction, which is often more convenient to measure, AK produces 2 ADP from ATP and AMP. The newly formed ADP is then used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, which in turn is reduced to lactate (B86563) by lactate dehydrogenase (LDH), oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically.

Materials:

  • Sample containing Adenylate Kinase

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • ATP solution

  • AMP solution

  • Phosphoenolpyruvate (PEP) solution

  • NADH solution

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the assay buffer, ATP, AMP, PEP, and NADH to their final desired concentrations.

  • Add coupling enzymes: Add PK and LDH to the reaction mixture.

  • Equilibrate: Incubate the mixture for 5 minutes at the desired temperature to allow the temperature to equilibrate and to consume any contaminating ADP.

  • Establish a baseline: Record the absorbance at 340 nm for 1-2 minutes to establish a stable baseline.

  • Initiate the reaction: Add the sample containing adenylate kinase to the cuvette and mix quickly.

  • Monitor absorbance: Record the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the adenylate kinase activity.

  • Calculate Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Visualizations

Adenylate_Kinase_Signaling_Pathway cluster_Energy_State Cellular Energy State cluster_AK_Reaction Adenylate Kinase Reaction High_Energy High ATP:ADP Ratio AK Adenylate Kinase (All Isozymes) High_Energy->AK Inhibits AK Low_Energy Low ATP:ADP Ratio (Metabolic Stress) Low_Energy->AK Activates AK to restore ATP Reaction 2 ADP ↔ ATP + AMP AMP_Signal ↑ AMP AK->AMP_Signal Generates AMP Signal Ap5A Ap5A (Inhibitor) Ap5A->AK Blocks Reaction AMPK AMPK AMP_Signal->AMPK Activates Metabolic_Regulation Cellular Metabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Metabolic_Regulation Regulates

Caption: Adenylate Kinase signaling and inhibition by Ap5A.

Troubleshooting_Workflow Start Incomplete AK Inhibition with Ap5A Check_Concentration Is Ap5A concentration sufficiently high? Start->Check_Concentration Increase_Concentration Increase Ap5A concentration (Perform dose-response) Check_Concentration->Increase_Concentration No Check_Stability Is Ap5A solution fresh and properly buffered? Check_Concentration->Check_Stability Yes Increase_Concentration->Start Prepare_Fresh Prepare fresh Ap5A in appropriate buffer Check_Stability->Prepare_Fresh No Check_Substrate Are substrate (ATP/AMP) concentrations too high? Check_Stability->Check_Substrate Yes Prepare_Fresh->Start Reduce_Substrate Reduce substrate concentrations if possible Check_Substrate->Reduce_Substrate Yes Consider_Isozyme Consider isozyme-specific Ki values Check_Substrate->Consider_Isozyme No Reduce_Substrate->Start Success Complete Inhibition Achieved Consider_Isozyme->Success

Caption: Troubleshooting workflow for incomplete adenylate kinase inhibition.

References

troubleshooting unexpected results in Ap5A pharmacology experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diadenosine Pentaphosphate (Ap5A).

Troubleshooting Guides

Issue 1: Inconsistent or No Effect in Adenylate Kinase (AK) Inhibition Assays

Question: I am using Ap5A to inhibit adenylate kinase in my assay, but I'm seeing variable or no inhibition. What could be the cause?

Answer:

Several factors can contribute to inconsistent results in adenylate kinase (AK) inhibition assays using Ap5A. Here's a systematic troubleshooting approach:

  • Ap5A Purity and Integrity:

    • Problem: Commercial preparations of Ap5A can contain contaminating ATP and ADP, which can interfere with your assay.[1] Ap5A is also labile and can degrade, especially in acidic conditions or the presence of certain ions like molybdate.[1]

    • Solution:

      • Verify the purity of your Ap5A stock using techniques like HPLC.

      • Prepare fresh solutions of Ap5A for each experiment and avoid repeated freeze-thaw cycles.

      • Store Ap5A solutions at -20°C or below in small aliquots.

  • Ap5A Concentration:

    • Problem: The concentration of Ap5A required for complete inhibition of AK can vary depending on the source of the enzyme and the concentration of substrates (ATP and AMP).[1] Insufficient Ap5A will result in incomplete inhibition.

    • Solution:

      • Perform a dose-response curve to determine the optimal inhibitory concentration of Ap5A for your specific experimental conditions. A concentration of 50 µM or higher may be necessary for complete inhibition in some systems.[1]

  • Assay Conditions:

    • Problem: The inhibitory potency of Ap5A can be influenced by assay buffer composition, pH, and the presence of divalent cations like Mg2+.

    • Solution:

      • Ensure your assay buffer has a stable pH and is free of contaminating nucleotidases that could degrade Ap5A.

      • Optimize the Mg2+ concentration, as it is crucial for both AK activity and Ap5A binding.

Issue 2: Unexpected Cellular Responses in the Presence of Ap5A

Question: I'm using Ap5A as a specific adenylate kinase inhibitor in my cell-based assay, but I'm observing unexpected effects on cell signaling or viability. Why is this happening?

Answer:

While Ap5A is a potent adenylate kinase inhibitor, it also exhibits activity at purinergic receptors, which can lead to off-target effects.

  • Purinergic Receptor Activation:

    • Problem: Ap5A can act as an agonist at certain P2X and P2Y purinergic receptors, leading to downstream signaling events such as changes in intracellular calcium levels, ion fluxes, and modulation of adenylyl cyclase activity.

    • Solution:

      • To confirm if the observed effects are due to purinergic receptor activation, use selective P2 receptor antagonists in conjunction with Ap5A.

      • If available, use cell lines that do not express the suspected P2 receptor subtype as a negative control.

      • Characterize the purinergic receptor expression profile of your cell line.

  • Experimental Workflow for Investigating Unexpected Cellular Responses:

experimental_workflow start Unexpected Cellular Response with Ap5A check_purity Verify Ap5A Purity (HPLC) start->check_purity dose_response Perform Ap5A Dose-Response start->dose_response receptor_antagonist Co-treat with P2 Receptor Antagonists dose_response->receptor_antagonist control_cell_line Use P2 Receptor Knockout/Negative Cell Line dose_response->control_cell_line measure_downstream Measure Downstream Signals (e.g., [Ca2+]i, cAMP) receptor_antagonist->measure_downstream control_cell_line->measure_downstream interpret Interpret Results measure_downstream->interpret

Caption: Troubleshooting workflow for unexpected cellular responses to Ap5A.

Frequently Asked Questions (FAQs)

Q1: What is the stability of Ap5A in aqueous solutions and cell culture media?

A1: Ap5A is more labile than ATP in acidic conditions and in the presence of molybdate.[1] In physiological buffers and cell culture media, its stability can be compromised by the presence of ectonucleotidases, which are enzymes that hydrolyze extracellular nucleotides. These enzymes can degrade Ap5A, reducing its effective concentration over time. It is recommended to prepare fresh solutions of Ap5A for each experiment and to consider the potential for enzymatic degradation in long-term cell culture experiments.

Q2: Can Ap5A affect cell viability?

A2: Yes, Ap5A can influence cell viability, and the effects can be complex. As an inhibitor of adenylate kinase, Ap5A can disrupt cellular energy homeostasis, which may lead to apoptosis.[2] Additionally, its activity at P2 purinergic receptors can trigger signaling pathways that regulate cell survival and death. The ultimate effect on cell viability will depend on the cell type, the concentration of Ap5A, and the duration of exposure.

Q3: How can I differentiate between the effects of Ap5A on adenylate kinase and its effects on purinergic receptors?

A3: This is a critical consideration in Ap5A pharmacology. To dissect these two activities, a combination of approaches is recommended:

  • Use of specific antagonists: As mentioned in the troubleshooting guide, selective P2 receptor antagonists can block the purinergic effects of Ap5A.

  • Control experiments: Utilize cells with known purinergic receptor expression profiles. For example, comparing the effects of Ap5A on a cell line that expresses a particular P2 receptor with one that does not can help isolate the receptor-mediated effects.

  • Adenylate kinase activity assays: Directly measure adenylate kinase activity in your experimental system in the presence and absence of Ap5A to confirm its inhibitory effect.

Q4: Are there any known metabolites of Ap5A that could be pharmacologically active?

A4: The enzymatic degradation of Ap5A by ectonucleotidases can produce other adenine (B156593) nucleotides, such as ATP and AMP. These metabolites are themselves biologically active and can activate purinergic receptors or influence other cellular processes. This potential for the generation of active metabolites should be considered when interpreting experimental results, especially in systems with high ectonucleotidase activity.

Quantitative Data

Table 1: Inhibitory Potency of Ap5A against Adenylate Kinase Isoforms

Adenylate Kinase IsoformSource OrganismKi ValueReference
AK1Human (hemolysate)~2 µM (IC50)[3]
AK2Leishmania donovani160 nM (vs AMP), 190 nM (vs ATP)[4]
Mitochondrial AKRat LiverPotent Inhibition (Ki not specified)[5]
Muscle AKRabbitHigh Potency (specific Ki not stated)

Note: Ki values can vary depending on experimental conditions.

Table 2: Pharmacological Activity of Ap5A at Purinergic Receptors

Receptor SubtypeEffectSpeciesExperimental SystemEC50/IC50Reference
P2X1AgonistGuinea PigVas Deferens~100x more potent than ATP[6]
P2X (unspecified)Agonist (vasoconstriction)RatMesenteric & Epigastric Arteries-
P2Y1Agonist (vasorelaxation)RatMesenteric Artery-

This table is not exhaustive and represents a selection of reported activities. The potency of Ap5A can vary significantly between different receptor subtypes and species.

Experimental Protocols

Protocol 1: Determination of Ap5A Inhibition of Adenylate Kinase Activity

This protocol describes a coupled enzyme assay to measure the inhibitory constant (Ki) of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is coupled to the hexokinase/glucose-6-phosphate dehydrogenase system, where the reduction of NADP+ is monitored by an increase in absorbance at 340 nm.

Materials:

  • Ap5A

  • Adenylate kinase

  • ATP, AMP, ADP

  • Hexokinase

  • Glucose-6-phosphate dehydrogenase

  • Glucose

  • NADP+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 100 mM KCl)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a stock solution of Ap5A in assay buffer.

  • Set up a series of reactions with varying concentrations of Ap5A and a fixed, non-saturating concentration of AMP.

  • To each reaction, add the assay buffer, glucose, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase.

  • Initiate the reaction by adding adenylate kinase and ATP.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities for each Ap5A concentration.

  • Plot the reciprocal of the initial velocity versus the Ap5A concentration (Dixon plot) or use non-linear regression analysis to determine the Ki value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of Ap5A on cell viability.

Materials:

  • Cells of interest

  • Ap5A

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of Ap5A concentrations for the desired exposure time. Include untreated cells as a control.

  • After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Signaling Pathway Diagrams

Ap5A's Dual Mechanism of Action

Ap5A_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ap5A Ap5A P2X P2X Receptor Ap5A->P2X Agonist P2Y P2Y Receptor Ap5A->P2Y Agonist AK Adenylate Kinase Ap5A->AK Inhibitor (crosses membrane or acts on ecto-AK) Ion_Flux Ion Flux (Ca2+, Na+) P2X->Ion_Flux PLC PLC Activation P2Y->PLC AC Adenylyl Cyclase Modulation P2Y->AC ATP_AMP ATP + AMP AK->ATP_AMP Downstream Downstream Signaling & Cellular Responses AK->Downstream Altered Energy Homeostasis ADP 2 ADP ATP_AMP->ADP Ion_Flux->Downstream PLC->Downstream AC->Downstream

Caption: Overview of Ap5A's dual action as an adenylate kinase inhibitor and a purinergic receptor agonist.

Logical Relationship for Troubleshooting Unexpected Results

troubleshooting_logic unexpected_result Unexpected Experimental Result cause1 Ap5A Degradation/ Contamination unexpected_result->cause1 cause2 Off-target Effect (Purinergic Receptor Activation) unexpected_result->cause2 cause3 Incorrect Ap5A Concentration unexpected_result->cause3 solution1 Verify Purity & Prepare Fresh cause1->solution1 solution2 Use P2 Receptor Antagonists/ Control Cell Lines cause2->solution2 solution3 Perform Dose-Response cause3->solution3

Caption: Logical approach to troubleshooting unexpected results in Ap5A experiments.

References

Validation & Comparative

Validating Ap5A Specificity for Adenylate Kinase Isozymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of P1,P5-Di(adenosine-5') pentaphosphate (Ap5A) as a specific inhibitor of adenylate kinase (AK) isozymes. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify signaling pathways and experimental workflows.

Introduction to Ap5A and Adenylate Kinase

Adenylate kinase (AK), also known as myokinase, is a critical phosphotransferase enzyme that maintains cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[1] Multiple isoforms of AK exist in mammals, with distinct subcellular localizations and physiological roles. The major isoforms include AK1 (cytosolic), AK2 (mitochondrial intermembrane space), and AK3 (mitochondrial matrix). Given their crucial role in cellular energetics, AK isozymes are significant targets in various physiological and pathological contexts.

P1,P5-Di(adenosine-5') pentaphosphate (Ap5A) is a potent, bisubstrate analog inhibitor of adenylate kinase.[2] Its structure mimics the binding of two ADP molecules, making it a highly specific and powerful tool for studying the kinetics and cellular functions of AK isozymes.[1]

Comparative Analysis of Ap5A Inhibition on Adenylate Kinase Isozymes

Ap5A exhibits potent inhibition across various adenylate kinase isozymes, with Ki values typically in the nanomolar to low micromolar range.[1] While comprehensive comparative studies on all mammalian isozymes are limited, available data from different organisms demonstrate its high affinity.

Enzyme/IsozymeOrganismInhibition Constant (Ki) / Dissociation Constant (Kd)Substrate for Ki determination
Adenylate Kinase 2 (AK2)Leishmania donovani190 nMATP
Adenylate Kinase 2 (AK2)Leishmania donovani160 nMAMP
Adenylate Kinase (AdK)Escherichia coli140–350 nM (Kd)Not Applicable
Adenylate Kinase (predominantly AK1)Human (hemolysate)Effective inhibition at ≥ 2 µMNot specified

This table summarizes available quantitative data on the inhibitory potency of Ap5A against various adenylate kinase enzymes. The lack of a standardized, side-by-side comparison for all mammalian isozymes highlights an area for future research.

Alternative Adenylate Kinase Inhibitors

While Ap5A is the most widely recognized and potent inhibitor, other molecules also exhibit inhibitory effects on adenylate kinase. However, they generally show lower potency compared to Ap5A.

  • Diadenosine Tetraphosphate (Ap4A): Ap4A is another dinucleoside polyphosphate that inhibits adenylate kinase. However, its binding affinity is significantly lower than that of Ap5A. For instance, the dissociation constant (Kd) for Ap4A with E. coli adenylate kinase is approximately 14 µM, which is considerably higher than that of Ap5A (140-350 nM).

  • AMP Derivatives: Various monosubstituted derivatives of adenosine (B11128) 5'-phosphate (AMP) have been synthesized and tested as inhibitors of rat AK isozymes (AK-M, AK II, and AK III). While some of these derivatives show isozyme selectivity, they are structurally and mechanistically different from the bisubstrate inhibitor Ap5A.

A study on pig muscle adenylate kinase demonstrated the following order of inhibitory potency for a series of dinucleoside polyphosphates: Ap5A > 1:N6-etheno-Ap5A > Ap6A > Gp5A > Ap4A > Up5A .[3] This further establishes Ap5A as the most potent inhibitor in this class of compounds.

Experimental Protocols

Determining the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase

A coupled enzyme assay is a common method to determine the Ki of Ap5A for adenylate kinase.[1] This spectrophotometric assay measures the rate of ATP production by AK, which is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. The oxidation of NADH to NAD+ by LDH is monitored as a decrease in absorbance at 340 nm.[1]

Principle:

  • Adenylate Kinase Reaction: 2 ADP → ATP + AMP

  • Pyruvate Kinase Reaction: ATP + Phosphoenolpyruvate → Pyruvate + ADP

  • Lactate Dehydrogenase Reaction: Pyruvate + NADH + H+ → Lactate + NAD+

The rate of NADH consumption is directly proportional to the adenylate kinase activity.

Materials:

  • Adenylate Kinase (source of interest)

  • P1,P5-Di(adenosine-5') pentaphosphate (Ap5A)

  • Adenosine diphosphate (B83284) (ADP)

  • Phosphoenolpyruvate (PEP)

  • Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl2 and KCl)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer.

  • Assay Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, ADP, PEP, NADH, PK, and LDH. The concentrations of these components should be optimized for the specific AK isozyme being studied.

  • Inhibitor Addition: Add varying concentrations of Ap5A to different cuvettes. Include a control cuvette with no inhibitor.

  • Enzyme Addition and Reaction Initiation: Equilibrate the cuvettes at the desired temperature (e.g., 25°C or 37°C). Initiate the reaction by adding a small, fixed amount of adenylate kinase to each cuvette.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the initial reaction velocities (rates) for each Ap5A concentration.

  • Data Analysis: Plot the reaction velocities against the substrate (ADP) concentration for each inhibitor concentration (Lineweaver-Burk plot or non-linear regression analysis) to determine the type of inhibition and calculate the Ki value.

Visualizations

Signaling Pathway: Adenylate Kinase in Cellular Energy Homeostasis

Adenylate_Kinase_Pathway cluster_reaction AK Catalyzed Reaction ATP ATP ADP ADP ATP->ADP Energy Consumption AMP AMP ADP->AMP Further Energy Stress AK Adenylate Kinase (AK1, AK2, AK3) ADP->AK 2 molecules AK->ATP AK->AMP Ap5A Ap5A Ap5A->AK Inhibition

Caption: Adenylate Kinase role in energy balance and Ap5A inhibition.

Experimental Workflow: Ki Determination for Ap5A

Ki_Determination_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrates, Enzymes, Ap5A) start->prep_reagents setup_assays Set up Assay Mixtures (Varying [ADP] and [Ap5A]) prep_reagents->setup_assays initiate_reaction Initiate Reaction (Add Adenylate Kinase) setup_assays->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Monitor NADH oxidation) initiate_reaction->measure_absorbance calculate_velocity Calculate Initial Velocities measure_absorbance->calculate_velocity plot_data Plot Data (e.g., Lineweaver-Burk plot) calculate_velocity->plot_data determine_ki Determine Ki Value plot_data->determine_ki end End determine_ki->end

Caption: Workflow for determining the Ki of Ap5A.

Logical Relationship: Ap5A Inhibition of Adenylate Kinase Isozymes

Ap5A_Isozyme_Inhibition cluster_isozymes Adenylate Kinase Isozymes Ap5A Ap5A (Bisubstrate Inhibitor) AK1 AK1 (Cytosolic) Ap5A->AK1 Potent Inhibition AK2 AK2 (Mitochondrial IMS) Ap5A->AK2 Potent Inhibition AK3 AK3 (Mitochondrial Matrix) Ap5A->AK3 Potent Inhibition Other_AKs Other Isozymes (AK4, AK5, etc.) Ap5A->Other_AKs General Inhibition

Caption: Ap5A as a potent inhibitor of major AK isozymes.

References

A Comparative Guide to the Inhibition of Adenylate Kinase by Ap4A, Ap5A, and Ap6A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of three diadenosine polyphosphates—P¹,P⁴-Di(adenosine-5′) tetraphosphate (B8577671) (Ap4A), P¹,P⁵-Di(adenosine-5′) pentaphosphate (Ap5A), and P¹,P⁶-Di(adenosine-5′) hexaphosphate (Ap6A)—on adenylate kinase (AK), an enzyme central to cellular energy homeostasis. This comparison is supported by available experimental data to aid in the selection of the appropriate inhibitor for research and drug development applications.

Executive Summary

Adenylate kinase is a critical phosphotransferase that catalyzes the reversible reaction 2 ADP ⇌ ATP + AMP, thereby playing a pivotal role in maintaining the cellular energy charge and serving as a key node in metabolic signaling pathways. Diadenosine polyphosphates, which are endogenous signaling molecules, are known to be potent inhibitors of adenylate kinase. Understanding their relative inhibitory potencies is crucial for studies investigating cellular energy metabolism, nucleotide signaling, and for the development of therapeutic agents targeting these pathways.

Experimental evidence indicates a clear hierarchy in the inhibitory strength of these compounds against adenylate kinase, with Ap5A being the most potent inhibitor, followed by Ap6A, and then Ap4A.

Quantitative Comparison of Inhibitory Potency

Direct comparative studies providing IC50 or Ki values for all three compounds on the same isoform of adenylate kinase under identical conditions are limited. However, available data consistently demonstrate the superior inhibitory capacity of Ap5A.

InhibitorEnzyme SourceKi (Inhibition Constant)IC50 (Half-Maximal Inhibitory Concentration)Relative Potency Ranking
Ap5A Adenylate Kinase2.5 nM[1]Not consistently reported1 (Most Potent)
Ap6A Pig Muscle Adenylate KinaseNot reportedNot reported2
Ap4A Pig Muscle Adenylate KinaseNot reportedNot reported3 (Least Potent)

Note on available data: A study on a different enzyme, adenosine (B11128) kinase, reported IC50 values of 5.0 µM for Ap4A, 3.3 µM for Ap5A, and 500 µM for Ap6A[2]. While these values provide a quantitative comparison, it is critical to recognize that they are for a different enzyme and may not directly translate to the inhibitory potency on adenylate kinase. The qualitative ranking for pig muscle adenylate kinase is Ap5A > Ap6A > Ap4A[3].

Experimental Protocols

The determination of the inhibitory potency of compounds like Ap4A, Ap5A, and Ap6A on adenylate kinase typically involves a coupled enzyme assay. The activity of adenylate kinase is monitored by measuring the rate of ATP or ADP formation.

Coupled Enzyme Assay for Adenylate Kinase Inhibition

This method measures the production of ATP by adenylate kinase in the forward direction (2 ADP → ATP + AMP). The newly synthesized ATP is then used in a subsequent reaction that can be monitored spectrophotometrically.

Materials:

  • Purified adenylate kinase

  • Adenosine diphosphate (B83284) (ADP)

  • Inhibitors (Ap4A, Ap5A, Ap6A)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)

  • Coupling enzymes: Hexokinase and Glucose-6-phosphate dehydrogenase

  • Substrates for coupling reaction: Glucose and NADP+

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ADP, glucose, and NADP+.

  • Inhibitor Addition: Add varying concentrations of the inhibitor (Ap4A, Ap5A, or Ap6A) to the reaction mixture. A control reaction with no inhibitor should also be prepared.

  • Enzyme Addition: Add the coupling enzymes (hexokinase and glucose-6-phosphate dehydrogenase) to the mixture.

  • Initiation of Reaction: Initiate the reaction by adding a known amount of purified adenylate kinase.

  • Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time. This increase corresponds to the reduction of NADP+ to NADPH, which is directly proportional to the rate of ATP production by adenylate kinase.

  • Data Analysis: Plot the initial reaction velocities against the inhibitor concentrations. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, can then be determined by fitting the data to a suitable dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known.

Visualizing Experimental and Logical Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare Reaction Mix (Buffer, ADP, Glucose, NADP+) inhibitors Add Inhibitor (Ap4A, Ap5A, or Ap6A) reagents->inhibitors coupling_enzymes Add Coupling Enzymes (Hexokinase, G6PDH) inhibitors->coupling_enzymes start_ak Initiate with Adenylate Kinase coupling_enzymes->start_ak measurement Monitor Absorbance at 340 nm start_ak->measurement plot Plot Velocity vs. [Inhibitor] measurement->plot calculate Determine IC50/Ki plot->calculate

Figure 1: Experimental workflow for determining adenylate kinase inhibition.

inhibitory_potency Ap5A Ap5A (Most Potent) Ap6A Ap6A (Intermediate Potency) Ap5A->Ap6A > Ap4A Ap4A (Least Potent) Ap6A->Ap4A >

Figure 2: Logical relationship of inhibitory potency on adenylate kinase.

Signaling Pathways and Conclusion

Adenylate kinase is a central regulator of cellular energy homeostasis.[2][4][5][6] Its activity directly influences the AMP:ATP ratio, a critical metabolic sensor that allosterically regulates numerous enzymes and activates AMP-activated protein kinase (AMPK).[2][5][6] AMPK, in turn, orchestrates a broad metabolic response to restore energy balance by stimulating catabolic pathways and inhibiting anabolic processes.

The potent inhibition of adenylate kinase by diadenosine polyphosphates, particularly Ap5A, highlights their role as endogenous signaling molecules that can modulate these fundamental cellular processes. The distinct inhibitory potencies of Ap4A, Ap5A, and Ap6A allow for their differential effects on cellular signaling and metabolism.

References

A Head-to-Head Battle of Non-Hydrolyzable ATP Analogs: Ap5A vs. AMP-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate non-hydrolyzable ATP analog is critical for the success of in vitro and in vivo studies. This guide provides a comprehensive comparison of two widely used ATP analogs, Diadenosine Pentaphosphate (Ap5A) and Adenylyl-imidodiphosphate (AMP-PNP), offering a deep dive into their mechanisms of action, performance in key experimental systems, and detailed protocols for their application.

This comparison guide synthesizes experimental data to provide an objective overview of the distinct properties and applications of Ap5A and AMP-PNP. While both serve as valuable tools to study ATP-dependent processes by resisting enzymatic hydrolysis, their primary targets and modes of action differ significantly, making them suitable for distinct experimental questions.

Biochemical Properties and Mechanism of Action

Ap5A (P¹,P⁵-Di(adenosine-5')pentaphosphate) is a bisubstrate analog, structurally mimicking two adenosine (B11128) diphosphate (B83284) (ADP) molecules linked by a pentaphosphate chain.[1] This unique structure makes it a highly potent and specific inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis by catalyzing the reversible reaction 2 ADP ⇌ ATP + AMP.[1][2] By binding tightly to the ATP and AMP binding sites of adenylate kinase, Ap5A effectively locks the enzyme in an inactive state.[3][4] Its primary application lies in eliminating contaminating adenylate kinase activity in preparations of other ATP- or ADP-dependent enzymes, thereby ensuring the accuracy of kinetic measurements.[2] Beyond its role as an AK inhibitor, Ap5A has also been shown to be a potent agonist of certain P2X receptors, in some cases more so than ATP itself, and an activator of ryanodine (B192298) receptors.[1][5]

AMP-PNP (Adenylyl-imidodiphosphate) is a structural analog of ATP where the bridging oxygen atom between the β and γ phosphates is replaced by a nitrogen atom. This P-N-P bond is resistant to hydrolysis by most ATPases.[6] AMP-PNP acts as a competitive inhibitor for a wide range of ATP-dependent enzymes by binding to the ATP binding site without being cleaved.[7] This "frozen" substrate-bound state allows researchers to study enzyme-substrate interactions, conformational changes, and the role of ATP binding in various cellular processes, including muscle contraction, ion transport, and DNA replication.[6][7]

Performance Comparison: Quantitative Data

The following tables summarize the available quantitative data on the performance of Ap5A and AMP-PNP against various biological targets. It is important to note that direct comparative studies under identical conditions are limited, and the potency of these analogs can vary depending on the specific enzyme, isoform, and experimental setup.

Table 1: Inhibition of Adenylate Kinase
Analog Enzyme Source Inhibition Constant (Kᵢ) Inhibition Type
Ap5ARabbit Muscle~2.5 nM (Association Constant: 4 x 10⁸ M⁻¹)Competitive with AMP and ATP
Ap5AHuman HemolysateEffective at ≥ 2 µM-
AMP-PNPData not available--
Table 2: Modulation of ATP-Dependent Enzymes and Receptors
Analog Target Species/Source Effect Potency/Remarks
Ap5AP2X ReceptorsRat Vagus NerveAgonistMore potent than ATP; Rank order of potency: α,β-meATP > Ap5A >> Ap4A = ATP[1]
Ap5AP2X3 ReceptorRatFull agonistMore potent than ATP
Ap5ARyanodine Receptor 2 (RyR2)Sheep Cardiac MuscleActivatorInduces high open probability (Po) at nanomolar to micromolar concentrations[5]
AMP-PNPMyosin ATPaseRabbit Psoas MuscleCompetitive InhibitorKᵢ = 5.1 mM[7]
AMP-PNPNa+/K+-ATPase-Dead-end inhibitor (in the absence of K+)Kᵢ = 43.4 µM[8]
AMP-PNPK+ Channel (IAC)Adrenal Cortical CellsActivatorEffective at 5 mM[6]

Experimental Protocols

Protocol 1: Determination of Kᵢ for Adenylate Kinase Inhibition by Ap5A

This protocol describes a coupled enzyme assay to determine the inhibition constant (Kᵢ) of Ap5A for adenylate kinase. The production of ADP by adenylate kinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.[9]

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 0.2 mM EDTA

  • Substrates: 1 mM ATP, 1 mM AMP

  • Coupling Enzymes: 2 units/mL Pyruvate Kinase, 2 units/mL Lactate Dehydrogenase

  • Other Reagents: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH

  • Inhibitor: Ap5A at various concentrations

  • Purified adenylate kinase

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

  • Add the desired concentration of Ap5A to the reaction mixture. A range of concentrations bracketing the expected Kᵢ should be tested.

  • Initiate the reaction by adding the substrates (ATP and AMP) and the adenylate kinase enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

  • Repeat steps 2-5 for different concentrations of Ap5A and substrates.

  • Determine the Kᵢ value by fitting the data to the Michaelis-Menten equation for competitive inhibition, for example, using a Lineweaver-Burk plot.

Protocol 2: Comparative Inhibition of Myosin ATPase Activity by Ap5A and AMP-PNP

This protocol outlines a method to compare the inhibitory effects of Ap5A and AMP-PNP on the actin-activated MgATPase activity of myosin subfragment 1 (S1). The assay measures the release of inorganic phosphate (B84403) (Pi) using a colorimetric method like the Malachite Green assay.

Materials:

  • Myosin S1 and Actin

  • Assay Buffer: e.g., 25 mM imidazole (B134444) (pH 7.4), 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT

  • ATP solution

  • Ap5A and AMP-PNP stock solutions

  • Malachite Green reagent

  • Microplate reader

Procedure:

  • Prepare a series of dilutions for both Ap5A and AMP-PNP in the assay buffer.

  • In a 96-well plate, add the assay buffer, actin, and myosin S1 to each well.

  • Add the different concentrations of Ap5A or AMP-PNP to their respective wells. Include control wells with no inhibitor.

  • Pre-incubate the plate at a constant temperature (e.g., 25°C) for 5-10 minutes.

  • Initiate the ATPase reaction by adding a fixed concentration of ATP to all wells.

  • Incubate the reaction for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) after color development.

  • Generate a phosphate standard curve to determine the concentration of Pi released in each well.

  • Plot the percentage of ATPase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value for each analog.

Visualizing the Molecular Interactions and Pathways

To better understand the roles of Ap5A and AMP-PNP, the following diagrams illustrate their involvement in key cellular processes and experimental workflows.

Adenylate_Kinase_Inhibition cluster_AK_reaction Adenylate Kinase (AK) Catalyzed Reaction cluster_inhibition Inhibition by Ap5A ADP1 ADP AK Adenylate Kinase ADP1->AK bind to Ap5A Ap5A ADP2 ADP ADP2->AK bind to ATP ATP AMP AMP AK->ATP catalyzes AK->AMP catalyzes AK_inhibited Inactive AK Ap5A->AK_inhibited binds and inhibits

Mechanism of Adenylate Kinase inhibition by Ap5A.

P2X_Receptor_Activation cluster_receptor P2X Receptor Signaling ATP ATP / Ap5A P2X P2X Receptor ATP->P2X binds to Ion_Channel Ion Channel Opening P2X->Ion_Channel activates Ca_influx Ca²⁺ Influx Ion_Channel->Ca_influx leads to Cellular_Response Cellular Response Ca_influx->Cellular_Response triggers

Agonistic action of Ap5A on P2X receptors.

Experimental_Workflow start Start prepare Prepare Enzyme, Substrate, and Inhibitors (Ap5A, AMP-PNP) start->prepare incubate Incubate Enzyme with Inhibitor prepare->incubate initiate Initiate Reaction with ATP incubate->initiate measure Measure Product Formation (e.g., Pi or ADP) initiate->measure analyze Analyze Data (Calculate IC₅₀/Kᵢ) measure->analyze end End analyze->end

General workflow for comparing ATP analog inhibitors.

Conclusion

Both Ap5A and AMP-PNP are indispensable tools for studying ATP-dependent processes. The choice between them should be guided by the specific experimental objective.

  • Ap5A is the inhibitor of choice when the primary concern is the contaminating activity of adenylate kinase in enzymatic assays. Its high potency and specificity for AK make it an excellent tool for ensuring the accuracy of kinetic data for other ATPases and kinases. Furthermore, its role as a potent agonist for certain P2X receptors opens avenues for studying purinergic signaling.

  • AMP-PNP is a versatile competitive inhibitor suitable for a broad range of ATP-dependent enzymes. It is ideal for studies aiming to trap an enzyme in its ATP-bound, pre-hydrolysis state for structural or mechanistic investigations. Its applications span from studying motor proteins like myosin to ion channels and pumps.

Researchers should carefully consider the target enzyme and the specific question being addressed to select the most appropriate non-hydrolyzable ATP analog for their experiments. While this guide provides a comparative overview, further empirical validation is always recommended to determine the optimal analog and its effective concentration for a given biological system.

References

Comparative Analysis of Ap5A and Suramin as P2Y Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for the accurate investigation of purinergic signaling pathways. This guide provides a detailed comparative analysis of two commonly cited P2Y receptor antagonists: Diadenosine pentaphosphate (Ap5A) and suramin (B1662206). By presenting quantitative data, experimental methodologies, and signaling pathway visualizations, this document aims to facilitate an informed choice of antagonist for specific research applications.

Introduction to P2Y Receptors and the Role of Antagonists

P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP.[1] These receptors are integral to a multitude of physiological processes, including platelet aggregation, neurotransmission, inflammation, and vasodilation. The eight cloned human P2Y receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) are distinguished by their nucleotide selectivity and the G proteins to which they couple.[2] P2Y receptor antagonists are crucial for dissecting the roles of individual receptor subtypes in these processes and for the development of novel therapeutics targeting diseases where purinergic signaling is dysregulated.

P2Y Receptor Signaling Pathways

P2Y receptors couple to various G proteins, leading to the activation of distinct downstream signaling cascades. The P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁ receptors primarily couple to Gq/11, activating phospholipase C (PLC) and leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The P2Y₁₂ and P2Y₁₃ receptors couple to Gi/o, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP) levels. The P2Y₁₁ receptor is unique as it can also couple to Gs, stimulating adenylyl cyclase and increasing cAMP.[3][4]

P2Y_Signaling_Pathways cluster_Gq Gq-Coupled P2Y Receptors cluster_Gi Gi-Coupled P2Y Receptors cluster_Gs Gs-Coupled P2Y Receptor P2Y1 P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁ PLC Phospholipase C (PLC) P2Y1->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates P2Y12 P2Y₁₂, P2Y₁₃ AC_inhibit Adenylyl Cyclase P2Y12->AC_inhibit inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease P2Y11 P2Y₁₁ AC_stimulate Adenylyl Cyclase P2Y11->AC_stimulate stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Figure 1: P2Y Receptor Signaling Pathways.

Quantitative Comparison of Ap5A and Suramin

The antagonist activity of Ap5A and suramin at various P2Y receptor subtypes is summarized below. It is important to note that suramin is a non-selective antagonist with activity at both P2Y and P2X receptors, while Ap5A is a potent inhibitor of adenylate kinase, which can confound the interpretation of its effects on P2Y receptors.

CompoundP2Y Receptor SubtypeSpeciesAssay TypePotency (pA₂, pKi, or Ki)Reference
Suramin P2Y₁TurkeyPhospholipase C activitypA₂ = 5.77 ± 0.11[5][6]
P2Y₂ (P2U)HumanPhospholipase C activitypA₂ = 4.32 ± 0.13[5][6]
P2Y₁₁Human-pKi ~6.0[3]
P2Y₁₂RatPhospholipase C activitypEC₅₀ = 5.4 (4000 nM)[7]
NF272 (Suramin derivative) P2Y₂HumanCalcium fluorescenceKi = 19 µM[8]
P2Y₁HumanCalcium fluorescenceEquipotent to P2Y₂[8]
P2Y₄HumanCalcium fluorescence3.6-fold less potent than at P2Y₂[8]
P2Y₆HumanCalcium fluorescence5.7-fold less potent than at P2Y₂[8]
P2Y₁₁HumanCalcium fluorescenceMore potent than at P2Y₂[8]
P2Y₁₂HumanCalcium fluorescenceMore potent than at P2Y₂[8]
NF157 (Suramin derivative) P2Y₁₁Human-pKi = 7.35[3]
P2Y₁Human->650-fold less potent than at P2Y₁₁[3]
P2Y₂Human->650-fold less potent than at P2Y₁₁[3]
Ap5A P2Y₁--EC₅₀ = 0.32 µM (more potent than ATP)[3]

Experimental Protocols

The characterization of P2Y antagonists relies on robust in vitro assays. The two primary methods are radioligand binding assays and functional assays such as calcium mobilization.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a specific P2Y receptor subtype.

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a membrane preparation expressing the receptor of interest. The displacement of the radioligand by increasing concentrations of an unlabeled test compound is measured.

Workflow:

Radioligand_Binding_Workflow prep 1. Membrane Preparation (from cells expressing P2Y receptor) incubation 2. Incubation - Membranes - Radioligand (e.g., [³H]MRS2500 for P2Y₁) - Unlabeled Test Compound (e.g., Ap5A or Suramin) prep->incubation separation 3. Separation of Bound and Free Ligand (Rapid filtration) incubation->separation counting 4. Quantification (Scintillation counting of bound radioactivity) separation->counting analysis 5. Data Analysis (IC₅₀ determination and Ki calculation) counting->analysis

Figure 2: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Cells or tissues expressing the P2Y receptor of interest are homogenized and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]MRS2500 for P2Y₁), and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This is a functional assay that measures the ability of an antagonist to block agonist-induced intracellular calcium release.

Objective: To determine the functional potency (IC₅₀) of an antagonist at Gq-coupled P2Y receptors.

Principle: Cells expressing the Gq-coupled P2Y receptor of interest are loaded with a calcium-sensitive fluorescent dye. The addition of a P2Y agonist triggers an increase in intracellular calcium, which is detected as an increase in fluorescence. An antagonist will inhibit this agonist-induced fluorescence increase in a dose-dependent manner.

Workflow:

Calcium_Mobilization_Workflow cell_prep 1. Cell Culture and Plating (Cells expressing Gq-coupled P2Y receptor) dye_loading 2. Dye Loading (Incubate cells with a calcium-sensitive dye, e.g., Fluo-4 AM) cell_prep->dye_loading antagonist_incubation 3. Antagonist Pre-incubation (Incubate cells with varying concentrations of test compound) dye_loading->antagonist_incubation agonist_addition 4. Agonist Addition (Add a fixed concentration of a P2Y agonist, e.g., ADP for P2Y₁) antagonist_incubation->agonist_addition fluorescence_reading 5. Fluorescence Measurement (Kinetic reading of fluorescence intensity) agonist_addition->fluorescence_reading data_analysis 6. Data Analysis (IC₅₀ determination) fluorescence_reading->data_analysis

Figure 3: Calcium Mobilization Assay Workflow.

Detailed Methodology:

  • Cell Culture: Adherent cells stably or transiently expressing the Gq-coupled P2Y receptor of interest are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and often probenecid (B1678239) to prevent dye leakage.

  • Compound Addition: After the dye loading, the cells are washed, and varying concentrations of the antagonist are added to the wells. The plate is incubated for a specific period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A specific agonist for the P2Y receptor subtype is added to the wells, and the fluorescence intensity is measured kinetically.

  • Data Analysis: The increase in fluorescence upon agonist addition is measured. The antagonist's effect is calculated as the percentage of inhibition of the agonist response. The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of the antagonist.

Off-Target Effects and Selectivity

A critical consideration in the use of pharmacological antagonists is their selectivity and potential for off-target effects.

Suramin: Suramin is a notoriously non-selective antagonist. It is known to inhibit a wide range of P2X and P2Y receptors.[9] Furthermore, suramin can interact with numerous other proteins, including growth factor receptors, and can inhibit various enzymes, including DNA polymerases and reverse transcriptases. This lack of selectivity makes it a challenging tool for dissecting the specific roles of individual P2Y receptor subtypes, and data obtained using suramin should be interpreted with caution. However, derivatives of suramin, such as NF157 and NF272, have been developed with improved selectivity for certain P2Y subtypes.[3][8]

Ap5A (Diadenosine pentaphosphate): The most well-documented off-target effect of Ap5A is its potent and specific inhibition of adenylate kinase.[10] This enzyme is crucial for cellular energy homeostasis, catalyzing the reaction 2 ADP ⇌ ATP + AMP. Inhibition of adenylate kinase can have significant downstream effects on cellular metabolism and signaling, which may be independent of P2Y receptor antagonism. This makes it difficult to attribute the observed effects of Ap5A solely to its action on P2Y receptors. While Ap5A has been shown to be a more potent agonist than ATP at the P2Y₁ receptor, its antagonist profile across the P2Y receptor family is not well-characterized.[3]

Conclusion and Recommendations

Both Ap5A and suramin have been used in studies of purinergic signaling; however, their utility as selective P2Y receptor antagonists is limited.

  • Suramin can be used as a general P2 receptor antagonist, but its lack of selectivity for P2Y subtypes and its numerous off-target effects necessitate careful experimental design and the use of more selective analogs where possible. For instance, NF157 shows considerable selectivity for the P2Y₁₁ receptor.[3]

  • Ap5A should be used with extreme caution as a P2Y antagonist due to its potent inhibition of adenylate kinase. Its effects are more likely to be a combination of P2Y receptor modulation and altered cellular energy metabolism. Its reported agonist activity at the P2Y₁ receptor further complicates its use as a general antagonist.

For researchers aiming to investigate the role of specific P2Y receptor subtypes, the use of more modern, potent, and selective antagonists is highly recommended. A wide range of such compounds have been developed and are commercially available. When interpreting historical data generated with Ap5A or suramin, their non-selective nature and significant off-target effects must be taken into account.

References

A Comparative Guide to the Validation of Ap5A as a P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Diadenosine pentaphosphate (Ap5A) with established P2Y1 receptor antagonists, namely MRS2179 and MRS2500. The information presented herein is supported by experimental data to aid in the evaluation of Ap5A's potential as a P2Y1 receptor antagonist.

Introduction to P2Y1 Receptor Antagonism

The P2Y1 receptor, a Gq-protein coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a crucial role in various physiological processes, most notably platelet aggregation. Antagonism of this receptor is a key area of interest for the development of novel anti-thrombotic agents. This guide will delve into the validation of Ap5A as a P2Y1 receptor antagonist by comparing its activity with well-characterized selective antagonists.

Quantitative Comparison of P2Y1 Receptor Antagonists

The following table summarizes the quantitative data for Ap5A and two well-established P2Y1 receptor antagonists, MRS2179 and MRS2500. This data is crucial for comparing the potency and affinity of these compounds.

CompoundAntagonist TypeApparent KiIC50Species/System
Ap5A Competitive10 µM[1][2]Not ReportedRat brain capillary endothelial cells[1][2]
MRS2179 Competitive84 nM3.16 µM (ADP-induced platelet shape change)Human Platelets
MRS2500 Competitive0.78 nM0.95 nM (ADP-induced human platelet aggregation)Recombinant human P2Y1 receptor

Signaling Pathways and Experimental Workflows

To understand the validation process of these antagonists, it is essential to visualize the underlying signaling pathway and the experimental workflows used for their characterization.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates Antagonist P2Y1 Antagonist (e.g., Ap5A, MRS2179, MRS2500) Antagonist->P2Y1 Blocks Gq Gq protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER/SR) IP3->Ca_Store Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Cellular_Response Cellular Response (e.g., Platelet Shape Change, Aggregation) Ca_Release->Cellular_Response PKC->Cellular_Response

P2Y1 Receptor Signaling Pathway

The diagram above illustrates the canonical signaling cascade initiated by the activation of the P2Y1 receptor by its endogenous agonist, ADP. This pathway is the target for antagonists like Ap5A.

Experimental_Workflow cluster_assays Experimental Assays cluster_binding Binding Assay Details cluster_functional Functional Assay Details Binding_Assay Radioligand Binding Assay Radioligand Radiolabeled Antagonist (e.g., [3H]MRS2500) Binding_Assay->Radioligand Test_Compound Test Compound (e.g., Ap5A) Binding_Assay->Test_Compound Membranes Cell Membranes with P2Y1 Receptor Binding_Assay->Membranes Functional_Assay Functional Assay (e.g., Calcium Mobilization) Cells Cells Expressing P2Y1 Receptor Functional_Assay->Cells Agonist P2Y1 Agonist (e.g., ADP) Functional_Assay->Agonist Antagonist Test Antagonist (e.g., Ap5A) Functional_Assay->Antagonist Competition Competition Binding Radioligand->Competition Test_Compound->Competition Membranes->Competition Ki_Value Determine Ki Value Competition->Ki_Value Response Measure Cellular Response (e.g., Intracellular Ca2+) Cells->Response Agonist->Response Antagonist->Response IC50_Value Determine IC50 Value Response->IC50_Value

Workflow for P2Y1 Antagonist Validation

This workflow outlines the key experimental approaches used to validate a compound as a P2Y1 receptor antagonist, including binding and functional assays to determine its affinity and potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. Below are representative protocols for the key experiments cited in this guide.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the P2Y1 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.

Materials:

  • Radioligand: A high-affinity P2Y1 receptor antagonist labeled with a radioisotope (e.g., [³H]MRS2500).

  • Test Compound: Unlabeled antagonist to be evaluated (e.g., Ap5A).

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human P2Y1 receptor (e.g., Sf9 or HEK293 cells).

  • Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold binding buffer.

  • Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the P2Y1 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, varying concentrations of the test compound, and the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol outlines a functional assay to measure the ability of a test compound to antagonize the P2Y1 receptor-mediated increase in intracellular calcium.

Objective: To determine the potency (IC50) of a test compound in inhibiting the agonist-induced increase in intracellular calcium concentration ([Ca²⁺]i) in cells expressing the P2Y1 receptor.

Materials:

  • Cell Line: A cell line stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.

  • P2Y1 Agonist: A known P2Y1 receptor agonist, typically ADP or 2-MeSADP.

  • Test Compound: The antagonist to be evaluated (e.g., Ap5A).

  • Assay Buffer: A physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate for a short period.

  • Agonist Stimulation and Measurement: Place the plate in the fluorometric imaging instrument. Simultaneously add a fixed concentration of the P2Y1 agonist to all wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist-induced response as a function of the log concentration of the antagonist. The IC50 value is the concentration of the antagonist that produces 50% inhibition of the maximal agonist response.

Conclusion

The available data indicates that Ap5A exhibits weak antagonist activity at the P2Y1 receptor, with an apparent Ki in the micromolar range.[1][2] In comparison, MRS2179 and MRS2500 are significantly more potent and selective P2Y1 receptor antagonists, with affinities in the nanomolar range. While Ap5A's role as a P2Y1 antagonist is documented, its lower potency suggests it may be less suitable as a lead compound for therapeutic development compared to the more established alternatives. Further investigation into the selectivity profile of Ap5A across other P2Y receptor subtypes would be necessary for a more complete validation. The experimental protocols provided serve as a foundation for the continued evaluation of Ap5A and other potential P2Y1 receptor modulators.

References

Distinguishing P2X and P2Y Receptor Activation by Ap5A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleotide that exerts complex physiological effects through its interaction with purinergic P2 receptors. Distinguishing its activity at the ionotropic P2X receptors versus the G protein-coupled P2Y receptors is crucial for understanding its signaling roles and for the development of selective therapeutic agents. This guide provides a comparative overview of Ap5A's action on these two receptor families, supported by experimental data and detailed methodologies.

Differentiating P2X and P2Y Receptor Signaling

P2X and P2Y receptors fundamentally differ in their structure and signaling mechanisms. P2X receptors are ligand-gated ion channels that, upon binding ATP or other agonists like Ap5A, rapidly open a channel permeable to cations (Na+, K+, and Ca2+), leading to membrane depolarization and a direct cellular response. In contrast, P2Y receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular second messenger cascades, leading to a more diverse and sustained cellular response.

cluster_P2X P2X Receptor Signaling cluster_P2Y P2Y Receptor Signaling Ap5A_X Ap5A P2X P2X Receptor (Ligand-gated ion channel) Ap5A_X->P2X Ion_Channel Ion Channel Opening P2X->Ion_Channel Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Response_X Fast Cellular Response (e.g., muscle contraction, neurotransmission) Depolarization->Response_X Ap5A_Y Ap5A P2Y1 P2Y1 Receptor (GPCR) Ap5A_Y->P2Y1 Gq Gq Protein Activation P2Y1->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG IP3 & DAG Production PIP2->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Response_Y Slower, Modulatory Cellular Responses (e.g., vasorelaxation, cell proliferation) Ca_Release->Response_Y PKC->Response_Y

Figure 1. Simplified signaling pathways for P2X and P2Y1 receptor activation by Ap5A.

Quantitative Comparison of Ap5A Activity

The following table summarizes the known quantitative and qualitative effects of Ap5A on various P2X and P2Y receptor subtypes. It is important to note that comprehensive EC50 values for Ap5A across all receptor subtypes are not yet available in the literature.

Receptor SubtypeFamilyAp5A ActivityEC50/PotencyKey Experimental Observations
P2Y1 P2YPotent Agonist0.32 µMInduces vasorelaxation in pre-contracted mesenteric resistance arteries.[1]
P2X1 P2XPartial AgonistPotency comparable to α,β-meATP for transient vasoconstriction.[2][3]Mediates transient vasoconstriction in rat renal vasculature.[2][3] In rat vagus nerve, its excitatory effect is sensitive to the P2X1/3 antagonist TNP-ATP.[4]
P2X3 P2XFull AgonistMore potent than ATP (in rat).Activates receptors on unmyelinated axons, an effect sensitive to TNP-ATP.[4][5]
P2X2/3 P2XAgonistPotency is less than α,β-meATP but greater than ATP and Ap4A.[4]Implicated in the excitation of unmyelinated axons in the rat vagus nerve.[4]
P2X4 P2XPartial Agonist--

Experimental Protocols

Distinguishing between P2X and P2Y receptor activation by Ap5A relies on exploiting their different signaling mechanisms and kinetics. Below are detailed protocols for key experiments.

Intracellular Calcium Mobilization Assay

This assay is fundamental for differentiating P2X and P2Y1 activation, as both can lead to an increase in intracellular calcium ([Ca2+]i), but through distinct mechanisms and with different temporal profiles. P2X activation leads to a rapid, transient influx of extracellular Ca2+, while P2Y1 activation, through the Gq/PLC pathway, causes a release of Ca2+ from intracellular stores, often followed by a more sustained phase of Ca2+ entry.

Objective: To measure and characterize the kinetics of Ap5A-induced changes in intracellular calcium.

Materials:

  • Cells expressing the P2 receptor subtype of interest (e.g., HEK293 cells transfected with the specific receptor).

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • Calcium-free HBSS (containing EGTA).

  • Ap5A stock solution.

  • Fluorescence plate reader or microscope with live-cell imaging capabilities.

Procedure:

  • Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the Ca2+ indicator dye (e.g., 5 µM Fluo-4 AM) in HBSS.

    • Wash the cells once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

    • Add Ap5A at the desired concentration and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

  • Distinguishing P2X from P2Y:

    • Kinetics: P2X activation will typically result in a very rapid, sharp increase in [Ca2+]i, followed by a rapid decay. P2Y1 activation will show a slightly slower onset, often with a more sustained plateau phase.

    • Calcium Source: To confirm the source of the calcium increase, perform the experiment in calcium-free HBSS. A response that is abolished or significantly reduced in the absence of extracellular calcium is indicative of P2X-mediated Ca2+ influx. A response that is still present (though the sustained phase may be lost) is characteristic of P2Y1-mediated release from intracellular stores.

Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of P2X receptors, providing definitive evidence of their activation. P2Y receptor activation does not directly gate an ion channel, although it can modulate the activity of other channels over a slower timescale.

Objective: To record Ap5A-gated ionic currents through P2X receptors.

Materials:

  • Cells expressing the P2X receptor subtype of interest.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Intracellular (pipette) solution (e.g., containing KCl, MgCl2, HEPES, EGTA).

  • Extracellular (bath) solution (e.g., HBSS).

  • Ap5A stock solution.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording:

    • Obtain a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Rapidly apply Ap5A to the cell using a perfusion system.

    • Record the resulting inward current.

  • Data Analysis:

    • Measure the peak amplitude, activation kinetics, and desensitization kinetics of the Ap5A-evoked current.

    • Construct a dose-response curve by applying a range of Ap5A concentrations to determine the EC50.

    • The presence of a rapid, transient inward current upon Ap5A application is a hallmark of P2X receptor activation. The absence of such a current would suggest that Ap5A does not directly gate the expressed receptor.

cluster_workflow Experimental Workflow to Distinguish P2X and P2Y Activation cluster_calcium Calcium Assay Analysis cluster_epys Patch-Clamp Analysis Start Start with cells expressing P2 receptor of interest Calcium_Assay Perform Intracellular Calcium Mobilization Assay Start->Calcium_Assay Patch_Clamp Perform Whole-Cell Patch-Clamp Electrophysiology Start->Patch_Clamp Rapid_Transient Rapid, transient Ca2+ influx? Calcium_Assay->Rapid_Transient Fast_Current Fast inward current? Patch_Clamp->Fast_Current Ca_Free Response in Ca2+-free buffer? Rapid_Transient->Ca_Free Yes P2Y_Ca Likely P2Y1 Activation Rapid_Transient->P2Y_Ca No P2X_Ca Likely P2X Activation Ca_Free->P2X_Ca No Ca_Free->P2Y_Ca Yes P2X_Epys Definitive P2X Activation Fast_Current->P2X_Epys Yes No_P2X_Epys No direct P2X channel gating Fast_Current->No_P2X_Epys No

Figure 2. Logical workflow for distinguishing P2X and P2Y receptor activation by Ap5A.

Conclusion

The differentiation of P2X and P2Y receptor activation by Ap5A is achievable through a combination of functional assays that probe the distinct signaling pathways and kinetics of these two receptor families. While Ap5A is a known potent agonist at the P2Y1 receptor, its activity at various P2X subtypes is more complex, ranging from partial to full agonism. The experimental protocols provided in this guide offer a robust framework for researchers to dissect the specific contributions of P2X and P2Y receptors to the cellular responses elicited by Ap5A. Further research is required to fully elucidate the potency of Ap5A at all P2X receptor subtypes to refine our understanding of its physiological and pathophysiological roles.

References

A Head-to-Head Comparison of Ap5A and Other Diadenosine Polyphosphates in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diadenosine polyphosphates (ApnAs) are a class of signaling molecules composed of two adenosine (B11128) moieties linked by a variable number of phosphate (B84403) groups. These molecules are released from cells, such as activated platelets, under conditions of physiological stress and play crucial roles in a variety of biological processes, including cardiovascular function and neurotransmission.[1] The length of the polyphosphate chain is a key determinant of their biological activity, influencing their interaction with various receptors and downstream signaling pathways. This guide provides a head-to-head comparison of diadenosine pentaphosphate (Ap5A) with other members of the ApnA family, focusing on their differential effects on key signaling pathways, supported by experimental data.

Comparative Analysis of Receptor Activation and Signaling Potency

The signaling effects of ApnAs are primarily mediated through their interaction with purinergic P2X and P2Y receptors, as well as other specific targets like the ryanodine (B192298) receptor (RyR). The potency and efficacy of these interactions vary significantly depending on the number of phosphate groups.

P2X Receptor Interactions

P2X receptors are ligand-gated ion channels that mediate fast excitatory responses. The activity of ApnAs at different P2X receptor subtypes is highly variable. Notably, at the rat P2X3 receptor, Ap4A, Ap5A, and Ap6A act as full agonists and are more potent than ATP. In contrast, for the rat P2X1 receptor, only Ap6A is a full agonist, while Ap5A acts as a partial agonist.[2] In the isolated rat vagus nerve, Ap5A has been shown to be a more potent agonist for P2X receptors than Ap4A and ATP.[3]

AgonistReceptor SubtypeSpeciesActivityEC50 / PotencyReference
Ap4A P2X3RatFull AgonistMore potent than ATP[2]
P2X4RatPartial AgonistEquipotent with ATP[2]
Ap5A P2X1RatPartial AgonistSimilar potency to human P2X1[2]
P2X3RatFull AgonistMore potent than ATP[2]
P2X (Vagus Nerve)RatAgonistMore potent than Ap4A and ATP[3]
Ap6A P2X1RatFull Agonist2-3 fold less potent than ATP[2]
P2X3RatFull AgonistMore potent than ATP[2]
P2Y Receptor Interactions

P2Y receptors are G-protein coupled receptors that mediate a wide range of cellular responses. Unlike their agonist activity at many P2X receptors, ApnAs with longer phosphate chains can act as antagonists at the P2Y1 receptor.

LigandReceptor SubtypeSpeciesActivityApparent KiReference
Ap4A P2Y1RatAntagonist6 µM[4]
Ap5A P2Y1RatAntagonist10 µM[4]
Ap6A P2Y1RatAntagonist47 µM[4]
Ap3A P2Y1RatWeak Antagonist-[4]
Ap2A P2Y1RatWeak Antagonist-[4]
Ryanodine Receptor (RyR) Activation

Ap5A is a potent activator of the cardiac ryanodine receptor (RyR2), a critical channel for calcium release from the sarcoplasmic reticulum. This suggests a role for Ap5A in regulating cardiac muscle contraction, particularly under conditions of cellular stress.

AgonistReceptorSpeciesEC50Reference
Ap5A RyR2Sheep140 µmol·L⁻¹
oAp5A (oxidized analogue) RyR2Sheep16 µmol·L⁻¹
Intracellular Calcium Mobilization

The activation of P2Y and some P2X receptors by ApnAs often leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in many signaling cascades. The ability of different ApnAs to elicit this response varies significantly between cell types.

In rat aortic endothelial cells, Ap4A is a potent inducer of calcium mobilization, whereas Ap5A has no significant effect.

Agonist (100 µmol/l)Cell TypeSpecies[Ca²⁺]i IncreaseEC50Reference
Ap4A Aortic Endothelial CellsRat437 ± 271 nmol/l~10 µmol/l
Ap3A Aortic Endothelial CellsRatSlight Increase-
Ap5A Aortic Endothelial CellsRatNo Significant Effect-
Ap6A Aortic Endothelial CellsRatSlight Increase-
ATP Aortic Endothelial CellsRat1,035 ± 413 nmol/l~7 µmol/l

In contrast, in cultured rat vascular smooth muscle cells (VSMCs), Ap4A, Ap5A, and Ap6A all induce a significant increase in [Ca²⁺]i.

Agonist (10 µmol/l)Cell TypeSpecies[Ca²⁺]i IncreaseReference
Ap4A Vascular Smooth Muscle CellsRat224 ± 98 nmol/l[5]
Ap5A Vascular Smooth Muscle CellsRat205 ± 27 nmol/l[5]
Ap6A Vascular Smooth Muscle CellsRat269 ± 98 nmol/l[5]
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The MAPK/ERK signaling pathway is a critical regulator of cell proliferation and differentiation. Studies in vascular smooth muscle cells have shown that Ap3A and Ap4A, but not Ap5A or Ap6A, induce cell proliferation through the activation of P2Y receptors and the subsequent stimulation of the Ras-Raf-MEK-ERK1/2 cascade. This highlights a clear divergence in the signaling capabilities of shorter-chain versus longer-chain ApnAs in this context.

Signaling Pathways and Experimental Workflows

The differential activation of receptors by Ap5A and other diadenosine polyphosphates triggers distinct downstream signaling cascades. The following diagrams illustrate some of the key pathways and experimental workflows used to study these molecules.

P2Y_MAPK_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ap3A_Ap4A Ap3A / Ap4A P2Y_Receptor P2Y Receptor Ap3A_Ap4A->P2Y_Receptor Gq Gq P2Y_Receptor->Gq Ras Ras P2Y_Receptor->Ras activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

P2Y Receptor-Mediated MAPK/ERK Signaling by Ap3A/Ap4A.

Calcium_Mobilization_Workflow start Seed cells in 96-well plate load_dye Load cells with Fura-2 AM dye start->load_dye wash Wash cells to remove excess dye load_dye->wash add_agonist Add ApnA (e.g., Ap5A) wash->add_agonist measure_fluorescence Measure fluorescence (340/380 nm excitation, 510 nm emission) add_agonist->measure_fluorescence analyze Calculate fluorescence ratio and determine [Ca²⁺]i measure_fluorescence->analyze

Experimental Workflow for Intracellular Calcium Mobilization Assay.

Detailed Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to ApnA stimulation using the ratiometric fluorescent dye Fura-2 AM.

Materials:

  • Cells expressing the receptor of interest (e.g., endothelial cells, vascular smooth muscle cells)

  • 96-well black, clear-bottom tissue culture plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Diadenosine polyphosphates (Ap3A, Ap4A, Ap5A, Ap6A) stock solutions

  • Fluorescence plate reader with dual-wavelength excitation capabilities

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Aspirate the loading buffer and wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS to each well.

  • Measurement:

    • Place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the baseline fluorescence by exciting at 340 nm and 380 nm and recording the emission at 510 nm for a short period.

    • Add the desired concentration of ApnA to the wells.

    • Immediately begin recording the fluorescence changes at 340 nm and 380 nm excitation over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in [Ca²⁺]i.

    • EC50 values can be determined by plotting the peak change in the fluorescence ratio against the logarithm of the ApnA concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for ERK1/2 Activation

This protocol describes the detection of phosphorylated (activated) ERK1/2 in response to ApnA stimulation.

Materials:

  • Cells of interest cultured in 6-well plates

  • Diadenosine polyphosphates (Ap3A, Ap4A, Ap5A, Ap6A)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with different concentrations of ApnAs for a specified time (e.g., 5-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of ERK1/2 activation is expressed as the ratio of phosphorylated ERK1/2 to total ERK1/2.

Conclusion

The signaling properties of diadenosine polyphosphates are intricately linked to the length of their phosphate chain. Ap5A exhibits a distinct pharmacological profile compared to other ApnAs, acting as a potent activator of RyR2 and showing variable effects on P2X and P2Y receptors and downstream signaling pathways like intracellular calcium mobilization. In contrast, shorter-chain ApnAs such as Ap3A and Ap4A appear to be the primary drivers of P2Y-mediated cell proliferation via the MAPK/ERK pathway in vascular smooth muscle cells, a response not shared by Ap5A. These differences underscore the importance of considering the specific diadenosine polyphosphate when investigating purinergic signaling in various physiological and pathological contexts. The data and protocols presented in this guide offer a framework for the continued exploration of these complex signaling molecules and their potential as therapeutic targets.

References

Unraveling the Vascular Duality of Ap5A: A Comparative Guide to Vasodilation and Vasoconstriction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dichotomous vascular effects of Diadenosine pentaphosphate (Ap5A) is crucial. This guide provides a comprehensive comparison of the signaling pathways, experimental data, and methodologies underlying Ap5A-induced vasodilation and vasoconstriction, offering a valuable resource for cardiovascular research and therapeutic development.

Ap5A, a naturally occurring dinucleotide, exhibits a complex pharmacological profile in the vasculature, capable of inducing both relaxation (vasodilation) and contraction (vasoconstriction) of blood vessels. This dual activity is contingent on the specific vascular bed, the expression and distribution of purinergic receptor subtypes, and the underlying physiological conditions. This guide dissects the molecular mechanisms governing these opposing effects, supported by quantitative experimental data and detailed protocols.

Contrasting Mechanisms: P2Y1 vs. P2X Receptors

The vascular response to Ap5A is primarily dictated by its interaction with two distinct classes of purinergic receptors: the G protein-coupled P2Y receptors and the ligand-gated ion channel P2X receptors.

Ap5A-induced vasodilation is a transient, endothelium-dependent process predominantly mediated by the activation of P2Y1 receptors on endothelial cells.[1] This activation initiates a signaling cascade that leads to the production of vasodilatory molecules, such as nitric oxide (NO), which then act on the adjacent vascular smooth muscle cells to induce relaxation.

Conversely, Ap5A-induced vasoconstriction is a more sustained response resulting from the direct activation of P2X receptors on vascular smooth muscle cells.[1] This interaction leads to the influx of extracellular calcium, triggering the cellular machinery responsible for muscle contraction.[2] Studies have indicated that different P2X receptor subtypes may be involved in various vascular beds, contributing to the heterogeneity of the vasoconstrictor response.[1]

Quantitative Comparison of Ap5A Vascular Effects

The following tables summarize key quantitative data from studies investigating the vascular effects of Ap5A, providing a clear comparison of the conditions and magnitudes of vasodilation and vasoconstriction.

Table 1: Ap5A-Induced Vasoconstriction in Rat Vascular Tissues

Vascular TissueAp5A ConcentrationMaximum Contraction Force (mN)Receptor InvolvedKey AntagonistsReference
Renal Resistance Vessels10 µmol/L2.14 ± 0.40P2XSuramin, PPADS[2]
Aortic Strips10 µmol/L2.70 ± 0.30P2XSuramin, PPADS[2]
Superior Epigastric ArteryConcentration-dependentStable vasoconstrictionP2XPPADS[1]
Mesenteric Resistance ArteryConcentration-dependentTransient vasoconstrictionP2XSuramin, PPADS[1]

Table 2: Ap5A-Induced Vasodilation in Rat Mesenteric Resistance Artery

ConditionAp5A ConcentrationMaximum Relaxation (%)Receptor InvolvedKey AntagonistsReference
Phenylephrine-precontractedConcentration-dependentMarked vasorelaxationP2Y1ADP3'5'[1]

Table 3: Effect of Ap5A on Intracellular Calcium in Vascular Smooth Muscle Cells

Ap5A ConcentrationPeak Intracellular Ca2+ Concentration (nmol/L)Reference
10 µmol/L247 ± 25[2]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways for Ap5A-induced vasodilation and vasoconstriction.

Vasodilation cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Ap5A Ap5A P2Y1 P2Y1 Receptor Ap5A->P2Y1 PLC Phospholipase C P2Y1->PLC IP3 IP3 PLC->IP3 Ca_endo ↑ [Ca²⁺]i IP3->Ca_endo eNOS eNOS Ca_endo->eNOS NO Nitric Oxide eNOS->NO sGC Soluble Guanylate Cyclase NO->sGC cGMP ↑ cGMP sGC->cGMP Relaxation Relaxation (Vasodilation) cGMP->Relaxation

Ap5A-induced vasodilation pathway.

Vasoconstriction cluster_smooth_muscle Vascular Smooth Muscle Cell Ap5A Ap5A P2X P2X Receptor (Ligand-gated ion channel) Ap5A->P2X Ca_influx Ca²⁺ Influx P2X->Ca_influx Ca_smc ↑ [Ca²⁺]i Ca_influx->Ca_smc Contraction Contraction (Vasoconstriction) Ca_smc->Contraction

Ap5A-induced vasoconstriction pathway.

Detailed Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Isolated Artery Ring Myography

This protocol is used to measure the isometric tension of isolated arterial rings in response to vasoactive substances.

Materials:

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (for pre-contraction in vasodilation studies)

  • Ap5A and other test compounds

  • Wire myograph system

  • Dissection microscope

  • Force transducer and data acquisition system

Procedure:

  • Vessel Dissection and Mounting:

    • Euthanize the animal according to approved protocols.

    • Carefully dissect the desired artery (e.g., mesenteric, aorta) and place it in cold Krebs-Henseleit solution.

    • Under a dissection microscope, remove excess connective and adipose tissue.

    • Cut the artery into 2-3 mm rings.

    • Mount the rings on two stainless steel wires in the organ bath chambers of the myograph system filled with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for aorta).

    • Replace the Krebs-Henseleit solution every 15-20 minutes.

    • Assess the viability of the rings by stimulating them with a high concentration of KCl (e.g., 60 mM).

  • Experimental Protocol:

    • For Vasoconstriction: After equilibration, add cumulative concentrations of Ap5A to the organ bath and record the increase in tension.

    • For Vasodilation:

      • Pre-contract the arterial rings with an EC80 concentration of phenylephrine.

      • Once a stable contraction is achieved, add cumulative concentrations of Ap5A to assess the relaxation response.

      • To confirm the role of the endothelium, some rings can be denuded by gently rubbing the intimal surface with a wire.

  • Data Analysis:

    • Express contraction responses as a percentage of the maximal KCl-induced contraction.

    • Express relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

    • Construct concentration-response curves and calculate EC50 values.

MyographyWorkflow Dissection Vessel Dissection Mounting Mounting on Myograph Dissection->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability Viability Check (KCl) Equilibration->Viability Precontraction Pre-contraction (Phenylephrine) (for Vasodilation) Viability->Precontraction Drug_Addition Cumulative Ap5A Addition Viability->Drug_Addition Precontraction->Drug_Addition Data_Acquisition Data Acquisition (Tension) Drug_Addition->Data_Acquisition Analysis Data Analysis (EC50) Data_Acquisition->Analysis

Isolated artery ring myography workflow.
Intracellular Calcium Imaging

This method allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in cultured vascular smooth muscle cells (VSMCs).

Materials:

  • Cultured VSMCs on glass coverslips

  • Fura-2 AM (calcium-sensitive fluorescent dye)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscopy system with a ratiometric imaging setup

  • Ap5A and other test compounds

Procedure:

  • Cell Loading:

    • Incubate cultured VSMCs with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with fresh HBSS to remove extracellular dye.

  • Imaging:

    • Mount the coverslip on the stage of the fluorescence microscope.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

    • Establish a baseline fluorescence ratio.

  • Stimulation and Recording:

    • Perfuse the cells with a solution containing Ap5A.

    • Continuously record the changes in the 340/380 nm fluorescence ratio over time.

  • Calibration and Data Analysis:

    • At the end of each experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of high extracellular Ca²⁺, and the minimum fluorescence ratio (Rmin) after chelating Ca²⁺ with EGTA.

    • Calculate the [Ca²⁺]i using the Grynkiewicz equation.

Western Blotting for P2 Receptor Expression

This technique is used to detect and quantify the protein expression of P2X and P2Y receptors in vascular tissue lysates.

Materials:

  • Vascular tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for P2X and P2Y receptor subtypes

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize vascular tissue samples in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • SDS-PAGE and Transfer:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

This comprehensive guide provides a detailed comparison of the mechanisms underlying Ap5A-induced vasodilation and vasoconstriction. By presenting quantitative data, signaling pathways, and experimental protocols, it serves as a valuable resource for researchers investigating the complex role of purinergic signaling in vascular physiology and pathology.

References

Validating the Role of Ap5A in Cellular Pathways: A Comparative Guide to Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of knockout models used to validate the role of diadenosine pentaphosphate (Ap5A) in specific cellular pathways. Ap5A, a dinucleoside polyphosphate, has emerged as a critical signaling molecule, particularly under conditions of cellular stress. Its functions are intricately linked to key cellular processes, including energy metabolism, calcium signaling, and stress responses. Validating the precise roles of Ap5A has been advanced significantly through the use of knockout models targeting enzymes involved in its metabolism and its downstream effector proteins.

This document summarizes quantitative data from key experimental studies, offers detailed experimental protocols for the methodologies cited, and presents signaling pathway diagrams to visually articulate the complex interactions of Ap5A.

Key Cellular Pathways and Corresponding Knockout Models

The functional roles of Ap5A have been primarily elucidated through the study of knockout models for Adenylate Kinase 1 (AK1), Ryanodine (B192298) Receptor 2 (RyR2), and ATP-sensitive Potassium (KATP) channels. Additionally, the potential involvement of NME/NM23 Nucleoside Diphosphate (B83284) Kinase 1 (NME1) and Histidine Triad (B1167595) Nucleotide Binding Protein 1 (HINT1) in Ap5A signaling is discussed, although direct evidence linking their knockout to altered Ap5A levels is currently limited.

Adenylate Kinase 1 (AK1) Knockout Models: Unraveling Ap5A's Role in Cellular Energetics

Adenylate kinase 1 is a key enzyme in cellular energy homeostasis, catalyzing the reversible reaction 2 ADP ⇔ ATP + AMP. This reaction is crucial for maintaining the cellular energy charge and is also implicated in the synthesis of Ap5A. Knockout models of AK1 have been instrumental in understanding the role of the adenylate kinase phosphorelay system in metabolic signaling, a pathway where Ap5A is a key player.

Data Presentation: AK1 Knockout vs. Wild-Type
ParameterWild-TypeAK1 KnockoutFold ChangeReference
Myocardial Nucleotide Levels (nmol/mg protein) - Post-ischemia/reperfusion
ATP13.5 ± 0.510.4 ± 0.8↓ 1.3[1]
ADP3.5 ± 0.12.9 ± 0.2↓ 1.2[1]
Total Adenine NucleotidesNot specifiedReduced by 20%↓ 1.25[1]
Cardiac Function - Post-ischemia/reperfusion
Coronary ReflowRestoredInadequateSignificantly ↓[2]
Enzyme Activity
Total AK ActivityNot specifiedReduced by 94%↓ 16.7[3]
Vascular AK Activity0.25 ± 0.03 µmol/min/mg0.08 ± 0.02 µmol/min/mg↓ 3.1[4]
Metabolic Signaling
AMP Signal GenerationPresentAbrogated-[2]
Adenosine ProductionPresentReduced[2][5]
Experimental Protocols

Generation of AK1 Knockout Mice:

AK1 knockout mice were generated using homologous recombination in embryonic stem cells. A targeting vector was designed to replace exons 3-5 of the Ak1 gene with a neomycin resistance cassette. Chimeric mice were generated by injecting the targeted ES cells into blastocysts, and germline transmission of the null allele was confirmed by PCR analysis of tail DNA.[1][6]

Langendorff Isolated Heart Perfusion:

To assess cardiac function ex vivo, hearts were excised and immediately mounted on a Langendorff apparatus. They were retrogradely perfused through the aorta with Krebs-Henseleit buffer gassed with 95% O2 and 5% CO2 at 37°C. A balloon inserted into the left ventricle was used to measure isovolumetric contractile function. Coronary flow was monitored via a flow probe in the aortic cannula.[7][8][9][10][11]

Signaling Pathway and Experimental Workflow

AK1_pathway cluster_workflow Experimental Workflow cluster_pathway Ap5A Signaling in Cardiac Metabolic Stress (Validated by AK1-KO) KO_generation Generation of AK1 Knockout Mice heart_isolation Langendorff Isolated Heart Perfusion KO_generation->heart_isolation measurements Measurement of Cardiac Function, Nucleotide Levels, and Enzyme Activity heart_isolation->measurements Metabolic_Stress Metabolic Stress (e.g., Ischemia) AK1 Adenylate Kinase 1 Metabolic_Stress->AK1 inhibits Ap5A Ap5A AK1->Ap5A synthesis Adenosine Adenosine AK1->Adenosine production KATP_channel ATP-sensitive K+ Channel Ap5A->KATP_channel modulates Cellular_Protection Cardioprotection KATP_channel->Cellular_Protection Vascular_Response Coronary Vasodilation Adenosine->Vascular_Response Vascular_Response->Cellular_Protection

Figure 1: Workflow for AK1 knockout studies and the proposed Ap5A signaling pathway.

Ryanodine Receptor 2 (RyR2) Knockout Models: Ap5A's Influence on Calcium Signaling

The cardiac ryanodine receptor (RyR2) is a crucial ion channel responsible for the release of calcium from the sarcoplasmic reticulum, which is essential for cardiac muscle contraction. Ap5A has been identified as a potent activator of RyR2, suggesting its role in modulating cardiac contractility, especially under stress conditions.

Data Presentation: RyR2 Knockout vs. Wild-Type
ParameterWild-TypeConditional RyR2 KnockoutFold ChangeReference
Cardiac Function (ex vivo working heart)
Cardiac Output (mL/min)~15~5↓ 3.0[7]
Peak Systolic Pressure (mmHg)~80~40↓ 2.0[7]
In Vivo Cardiac Phenotype
Heart RateNormalBradycardia[10]
RhythmicityNormalArrhythmia-[10]
Experimental Protocols

Generation of Conditional RyR2 Knockout Mice:

Inducible, tissue-specific RyR2 knockout mice were generated to circumvent the embryonic lethality of a constitutive knockout.[10] This typically involves a Cre-LoxP system where the Ryr2 gene is flanked by loxP sites. The Cre recombinase, under the control of a cardiac-specific and inducible promoter (e.g., α-MHC-MerCreMer), is activated by tamoxifen (B1202) administration, leading to the excision of the Ryr2 gene specifically in cardiomyocytes.

Echocardiography:

Transthoracic echocardiography is used to non-invasively assess cardiac function in vivo. Mice are lightly anesthetized, and M-mode and Doppler imaging are used to measure parameters such as left ventricular dimensions, fractional shortening, and ejection fraction.

Signaling Pathway Diagram

RyR2_pathway cluster_pathway Ap5A and RyR2 in Cardiac Excitation-Contraction Coupling Ap5A Ap5A RyR2 Ryanodine Receptor 2 (RyR2) Ap5A->RyR2 activates SR_Ca_release Sarcoplasmic Reticulum Ca2+ Release RyR2->SR_Ca_release Contraction Cardiac Muscle Contraction SR_Ca_release->Contraction Cellular_Stress Cellular Stress Cellular_Stress->Ap5A increases

Figure 2: Proposed role of Ap5A in modulating RyR2-mediated calcium release.

ATP-sensitive Potassium (KATP) Channel Knockout Models: Ap5A as a Metabolic Sensor

ATP-sensitive potassium (KATP) channels are metabolic sensors that link the energetic state of a cell to its electrical activity. These channels are inhibited by ATP and activated by ADP. Ap5A has been shown to modulate KATP channel activity, playing a role in the cellular response to metabolic stress. Knockout models of the Kir6.2 subunit, the pore-forming component of the KATP channel, have been pivotal in confirming this role.

Data Presentation: Kir6.2 Knockout vs. Wild-Type
ParameterWild-TypeKir6.2 KnockoutEffect of KnockoutReference
Response to Exercise Training
Augmentation in Exercise CapacityPresentLess augmentationCompromised adaptation[9]
Improvement in Body Fat CompositionPresentLackingImpaired metabolic benefit[9]
Glycemic HandlingImprovedLackingImpaired metabolic benefit[9]
Response to Cerebral Ischemia
Ischemic Infarction SizeNormalIncreasedIncreased neuronal injury[12]
Experimental Protocols

Patch-Clamp Electrophysiology:

To measure KATP channel activity, cardiomyocytes are isolated from wild-type and knockout mice.[13][14] Whole-cell or inside-out patch-clamp configurations are used.[15][16] In the inside-out configuration, a patch of the cell membrane is excised, allowing for the direct application of ATP, ADP, and Ap5A to the intracellular face of the channel to study their effects on channel open probability.

Signaling Pathway Diagram

KATP_pathway cluster_pathway Ap5A Modulation of KATP Channels in Metabolic Stress Metabolic_Stress Metabolic Stress (e.g., Hypoxia, Ischemia) ATP_ADP_ratio ↓ ATP/ADP Ratio Metabolic_Stress->ATP_ADP_ratio Ap5A_levels ↓ Ap5A Levels Metabolic_Stress->Ap5A_levels KATP_channel ATP-sensitive K+ Channel ATP_ADP_ratio->KATP_channel activates Ap5A_levels->KATP_channel disinhibits K_efflux K+ Efflux KATP_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cellular_Protection Reduced Excitability & Cardioprotection Hyperpolarization->Cellular_Protection

Figure 3: Role of Ap5A in the regulation of KATP channels during metabolic stress.

NME/NM23 Nucleoside Diphosphate Kinase 1 (NME1) Knockout Models

NME1 is a nucleoside diphosphate kinase (NDPK) that catalyzes the transfer of phosphate (B84403) groups between nucleoside triphosphates and diphosphates, thereby maintaining the balance of cellular nucleotide pools.[8][10] Given its role in nucleotide metabolism, it is plausible that NME1 influences the levels of Ap5A. NME1 has been extensively studied as a metastasis suppressor.[14][17][18]

While NME1 knockout models show increased metastatic potential, a direct quantitative link between NME1 deletion and altered Ap5A levels has not yet been firmly established in the literature.

Data Presentation: NME1 Knockout/Knockdown vs. Control
ParameterControl CellsNME1 Knockdown/Knockout CellsEffect of Knockdown/KnockoutReference
Cellular Phenotype
Cell Motility/MigrationLowIncreasedPro-metastatic[19]
Transendothelial MigrationLowIncreasedPro-metastatic[19]
Epithelial-Mesenchymal Transition (EMT)Epithelial phenotypeHybrid E/M phenotypePro-metastatic[17]
Discussion on Ap5A's Potential Role

The NDPK activity of NME1 is critical for providing the necessary nucleoside triphosphates for various cellular processes, including cytoskeletal dynamics and signal transduction.[8] A disruption in this balance due to NME1 knockout could potentially alter the substrate availability for Ap5A synthesis. However, further studies are required to directly measure Ap5A concentrations in NME1 knockout models to validate this hypothesis.

Signaling Pathway Diagram

NME1_pathway cluster_pathway Hypothesized Role of NME1 in Ap5A-related Metastasis Suppression NME1 NME1 Nucleotide_Pools Balanced Nucleotide Pools NME1->Nucleotide_Pools maintains Cytoskeleton Cytoskeletal Dynamics NME1->Cytoskeleton regulates Cell_Motility Cell Motility & Metastasis NME1->Cell_Motility suppresses Ap5A Ap5A (?) Nucleotide_Pools->Ap5A influences synthesis (Hypothesized) Ap5A->Cell_Motility modulates? (Hypothesized) Cytoskeleton->Cell_Motility

Figure 4: Hypothesized involvement of Ap5A in NME1-mediated metastasis suppression.

Histidine Triad Nucleotide Binding Protein 1 (HINT1) Knockout Models

HINT1 is a ubiquitously expressed enzyme that belongs to the histidine triad superfamily. It functions as a phosphoramidase and an acyl-adenylate hydrolase.[15] HINT1 has been identified as a tumor suppressor, and its knockout in mice leads to an increased susceptibility to spontaneous and carcinogen-induced tumors.

Initial hypotheses suggested a role for HINT1 in the degradation of dinucleoside polyphosphates. However, recent studies on the substrate specificity of HINT1 have shown that it does not hydrolyze dinucleotides like Ap4A and has no detectable binding to them.[12][14] Therefore, a direct role for HINT1 in the metabolism of Ap5A is unlikely.

Data Presentation: HINT1 Knockout vs. Wild-Type
ParameterWild-Type MiceHINT1 Knockout MiceEffect of KnockoutReference
Tumorigenesis
Spontaneous Tumor IncidenceLowSignificantly greaterIncreased susceptibility
Carcinogen-induced Tumor IncidenceLowMarkedly increasedIncreased susceptibility
Cellular Response to DNA Damage
Apoptosis (in response to IR)NormalResistantImpaired response[12]
Discussion on Ap5A's Role

While HINT1 knockout models exhibit a clear phenotype related to tumor suppression and DNA damage response, current evidence does not support a direct link to Ap5A metabolism. The tumor suppressor function of HINT1 appears to be independent of its enzymatic activity towards dinucleoside polyphosphates and is more likely related to its interactions with transcription factors and its role in apoptosis and DNA damage response pathways.[12] One study has shown that Ap4A, but not Ap5A, levels increase in response to DNA damage, and this is primarily synthesized by DNA ligase III.

Signaling Pathway Diagram

HINT1_pathway cluster_pathway HINT1 in Tumor Suppression and DNA Damage Response (Ap5A link not established) HINT1 HINT1 Transcription_Factors Transcription Factors (e.g., β-catenin, MITF) HINT1->Transcription_Factors inhibits DNA_Damage_Response DNA Damage Response HINT1->DNA_Damage_Response participates in Tumor_Suppression Tumor Suppression HINT1->Tumor_Suppression promotes Transcription_Factors->Tumor_Suppression Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Apoptosis->Tumor_Suppression

Figure 5: Established roles of HINT1 in cellular pathways. A direct link to Ap5A metabolism is not supported by current data.

Conclusion

The use of knockout models has been indispensable in validating the multifaceted roles of Ap5A in cellular signaling. Studies on AK1 knockout models have firmly established the importance of the adenylate kinase phosphorelay in cardiac energetics and metabolic stress responses, where Ap5A acts as a crucial signaling molecule. Similarly, research utilizing RyR2 and KATP channel knockout models has provided strong evidence for Ap5A's role in modulating calcium signaling and cellular electrical activity, respectively.

While the knockout of NME1 leads to a pro-metastatic phenotype, its direct connection to altered Ap5A levels remains an area for future investigation. For HINT1 , current evidence from substrate specificity studies suggests that it is not directly involved in Ap5A metabolism, and its tumor suppressor function is likely mediated through other mechanisms.

This comparative guide highlights the power of genetic models in dissecting complex signaling pathways and underscores the need for continued research to fully elucidate the intricate network of Ap5A-mediated cellular regulation. Future studies focusing on direct measurements of Ap5A in various knockout models will be crucial for further refining our understanding of this important signaling molecule.

References

A Comparative Analysis of Diadenosine Pentaphosphate (Ap5A) Effects Across Diverse Cellular and Tissue Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diadenosine pentaphosphate (Ap5A), a member of the dinucleoside polyphosphate family, is an endogenous signaling molecule found across various life forms. Comprising two adenosine (B11128) moieties linked by a five-phosphate chain, Ap5A has emerged as a critical regulator in numerous physiological and pathological processes. Its roles range from direct modulation of ion channels and purinergic receptors to potent enzymatic inhibition, making it a molecule of significant interest in cellular signaling and therapeutic development. This guide provides a comparative overview of Ap5A's effects in different cell lines and tissues, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Comparative Effects of Ap5A: A Tabular Summary

The biological impact of Ap5A is highly context-dependent, varying significantly with the cell type, tissue, and species under investigation. The following tables summarize the quantitative effects of Ap5A across cardiovascular, enzymatic, and other systems.

Table 1: Comparative Effects of Ap5A on Cardiovascular Tissues

Tissue/Cell LineSpeciesObserved EffectKey Quantitative DataReceptor/Channel Involved
Atrial MyocardiumGuinea PigShortens action potential duration and decelerates sinus rhythm.[1]Concentration: 100 µM[1]P1 Purinergic Receptors (leading to IKACh activation)[1]
Atrial MyocardiumRabbitReduces Atrial Effective Refractory Period (AERP), proarrhythmic effects, induces atrial fibrillation.[2][3]AERP reduced from 84±14 ms (B15284909) to 58±11 ms at 100 µM.[3]A1 Purinergic Receptors (via hydrolysis of Ap5A to adenosine)[2][3]
Cardiac Ryanodine (B192298) Receptors (RyR2)SheepPotent channel activator, increasing open probability (Pₒ).[4]EC₅₀ = 140 µM; Pₒ plateaus at ~0.2 in the 100 pM - 10 µM range.[4]Ryanodine Receptor 2 (RyR2)
MyocardiumMammalianMyocardial concentration decreases significantly during ischemia; modulates K(ATP) channels.[5][6]Ischemia induces a 10-fold decrease in Ap5A concentration.[6]ATP-sensitive K⁺ (KATP) Channel[6]
Ventricular CardiomyocytesRatNo pronounced effect on L-type calcium current.[7]Concentration: 10 µM[7]N/A

Table 2: Ap5A as a Potent Enzyme Inhibitor

EnzymeOrganism/Tissue SourceInhibition Data (Kᵢ/IC₅₀)Mechanism of Action
Adenylate Kinase (AK)Porcine / Bullfrog Skeletal MuscleKᵢ values in the nanomolar to low micromolar range.[8][9]Potent, competitive, bisubstrate inhibitor.[8][10]
Adenosine KinaseBovine Adrenal MedullaKᵢ = 2 µM (relative to adenosine).[11]Inhibitor.[11]
Basic ATPaseBullfrog Skeletal Muscle (light FSR)-Competitive inhibition.[10]

Signaling Pathways and Mechanisms of Action

Ap5A exerts its effects through several distinct mechanisms: direct interaction with ion channels, modulation of purinergic receptors (either directly or via its degradation products), and potent enzyme inhibition.

// Edges Ap5A -> P2_Receptor [label="Direct\nModulation", style=dashed]; Ap5A -> Ion_Channel [label="Direct\nActivation/\nInhibition"]; Ap5A -> AK [label="Potent Inhibition", color="#EA4335", arrowhead=tee];

hydrolysis [label="Ectonucleotidases", shape=oval, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ap5A -> hydrolysis [label="Degradation"]; hydrolysis -> Adenosine; hydrolysis -> ATP [style=dashed];

Adenosine -> P1_Receptor [label="Activation"]; ATP -> P2_Receptor [label="Activation"];

P1_Receptor -> Response; P2_Receptor -> Response; Ion_Channel -> Response; }

Caption: Species-specific cardiovascular effects of Ap5A.

Experimental Protocols

To facilitate further research, this section details common methodologies used to investigate the effects of Ap5A.

This protocol is based on the malachite green assay, which measures the inorganic phosphate (B84403) (Pi) released during ATP hydrolysis. [12]

  • Objective: To determine the concentration of Ap5A that causes 50% inhibition (IC₅₀) of a specific ATPase's activity.

  • Materials:

    • Purified ATPase enzyme

    • Ap5A stock solution

    • ATP solution (concentration near the Kₘ of the ATPase, if known)

    • Assay Buffer (e.g., Tris-HCl with MgCl₂)

    • Malachite Green reagent for phosphate detection

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Assay Setup: Prepare a serial dilution of Ap5A in the assay buffer across a range of concentrations (e.g., 10 nM to 1 mM).

    • In a 96-well plate, add the assay buffer, the ATPase enzyme preparation, and the various concentrations of Ap5A to respective wells. Include control wells with no Ap5A and blanks with no enzyme.

    • Pre-incubation: Incubate the plate at the optimal temperature for the ATPase (e.g., 37°C) for 5-10 minutes to allow Ap5A to bind.

    • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of ATP to all wells.

    • Reaction Incubation: Incubate for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

    • Reaction Termination & Detection: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the Pi generated from ATP hydrolysis to produce a colored complex.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of ATPase activity for each Ap5A concentration relative to the control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the Ap5A concentration.

    • Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value.

This protocol allows for the direct measurement of Ap5A's effects on ion channel currents in isolated cells, such as cardiomyocytes. [2][3]

  • Objective: To measure changes in specific ion currents (e.g., IKACh) in response to Ap5A application.

  • Materials:

    • Isolated single cells (e.g., atrial myocytes)

    • Patch-clamp rig (amplifier, micromanipulator, microscope)

    • Borosilicate glass capillaries for pipette fabrication

    • Extracellular (bath) solution

    • Intracellular (pipette) solution

    • Ap5A solution for perfusion

  • Procedure:

    • Cell Preparation: Isolate single cells from the tissue of interest using established enzymatic digestion protocols.

    • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

    • Seal Formation: Under microscopic guidance, carefully approach a single, healthy cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the intracellular voltage and measurement of transmembrane currents.

    • Current Measurement: Apply a specific voltage protocol (e.g., a ramp or a series of voltage steps) to elicit the ion current of interest. Record baseline currents.

    • Ap5A Application: Perfuse the cell with an extracellular solution containing the desired concentration of Ap5A.

    • Post-Application Recording: While perfusing with Ap5A, repeat the voltage protocol to record changes in the ion current.

    • Washout: Perfuse the cell with the control extracellular solution to observe if the effect of Ap5A is reversible.

  • Data Analysis:

    • Measure the amplitude of the current of interest before, during, and after Ap5A application.

    • Analyze changes in current-voltage (I-V) relationships and channel kinetics.

    • Perform statistical analysis to determine the significance of the observed effects.

experimental_workflow start Start: Prepare Reagents (Enzyme, Buffer, ATP, Ap5A) setup Set up Reactions in Microplate: - Serial Dilution of Ap5A - Add Enzyme start->setup preincubate Pre-incubate Plate (e.g., 10 min at 37°C) setup->preincubate initiate Initiate Reaction (Add ATP) preincubate->initiate incubate Incubate for Fixed Time (e.g., 20 min) initiate->incubate terminate Terminate Reaction & Add Detection Reagent (e.g., Malachite Green) incubate->terminate read Read Absorbance (Plate Reader) terminate->read analyze Data Analysis: Plot % Inhibition vs. [Ap5A] Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining the IC₅₀ of Ap5A.

References

Species-Specific Differences in Ap5A Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the activity of P1,P5-Di(adenosine-5') pentaphosphate (Ap5A) across various species is critical for the accurate interpretation of experimental data and the development of novel therapeutics. This guide provides a comparative overview of Ap5A metabolism, signaling, and the experimental protocols to assess its activity, highlighting known species-specific variations.

Introduction to Ap5A

P1,P5-Di(adenosine-5') pentaphosphate (Ap5A) is a dinucleoside polyphosphate that plays a significant role in cellular signaling and energy homeostasis. It is recognized primarily as a potent and specific inhibitor of adenylate kinase (AK), an enzyme crucial for maintaining the cellular energy charge by catalyzing the reversible reaction 2 ADP ⇌ ATP + AMP.[1][2] Beyond its role as an AK inhibitor, Ap5A itself is a signaling molecule, with its intracellular concentrations fluctuating in response to metabolic stress.[3] The enzymatic machinery responsible for the synthesis and degradation of Ap5A, along with its downstream signaling effects, can vary between species, leading to important functional differences.

Comparative Analysis of Ap5A Hydrolysis

Key Enzymes in Ap5A Metabolism

Several families of enzymes are implicated in the hydrolysis of dinucleoside polyphosphates like Ap5A:

  • Ecto-nucleotide pyrophosphatase/phosphodiesterases (NPPs): Members of this family, particularly NPP1, NPP2, and NPP3, are major candidates for the hydrolysis of extracellular diadenosine polyphosphates in vertebrate tissues.[1] These enzymes asymmetrically cleave ApnA compounds, including Ap5A, to yield AMP and the corresponding nucleoside triphosphate.[1]

  • Nudix (Nucleoside diphosphate (B83284) linked moiety X) Hydrolases: This large family of enzymes is known to hydrolyze a wide variety of nucleoside diphosphate derivatives. While NUDT2 is a well-characterized asymmetrical Ap4A hydrolase in humans and other mammals, other Nudix hydrolases may possess activity towards Ap5A.[3][4][5] For instance, the yeast Nudix hydrolase DDP1 has been shown to hydrolyze Ap5A and Ap6A.[6]

  • Fragile Histidine Triad (Fhit) Protein: The Fhit protein is a tumor suppressor that exhibits hydrolase activity towards Ap3A.[4] While its primary substrate is not Ap5A, its involvement in dinucleoside polyphosphate metabolism is significant.

  • Phosphodiesterases (PDEs): This broad class of enzymes cleaves phosphodiester bonds. Specific PDEs that predominantly target Ap5A are not well characterized across different species, but it is known that phosphodiesterase can degrade Ap5A to AMP.[7]

Quantitative Data on Ap5A Hydrolysis

Direct comparative studies on the kinetic parameters of Ap5A hydrolysis in different species are limited. However, some quantitative data is available for bovine species.

Enzyme SourceSubstrateKm (µM)VmaxSpeciesReference
Bovine Adrenal Medulla (cytosolic fraction)Ap5A13 ± 1Not ReportedBos taurus (Bovine)[7]
Bovine Adrenal Medulla (cytosolic fraction)Ap4A10.5 ± 0.5Not ReportedBos taurus (Bovine)[7]

This table summarizes the available quantitative data for Ap5A hydrolysis. The lack of comprehensive data across multiple species highlights a significant gap in the current understanding of Ap5A metabolism.

Species-Specific Signaling Pathways of Ap5A

The signaling roles of Ap5A are an emerging area of research. In vertebrates, Ap5A has been identified as a signaling molecule in the heart, where its concentration decreases during ischemia.[3] It is also known to be a potent activator of cardiac ryanodine (B192298) receptors.[8] In invertebrates, direct evidence for Ap5A-specific signaling pathways is scarce. However, given that adenosine, a product of Ap5A hydrolysis, is a well-conserved signaling molecule, it is plausible that Ap5A activity is integrated into purinergic signaling pathways in invertebrates as well.

Vertebrate Ap5A Signaling and Metabolism

In vertebrates, extracellular Ap5A can be hydrolyzed by ecto-enzymes like NPP1, leading to the production of AMP and ATP. These products can then activate P1 (adenosine) and P2 (ATP/ADP) purinergic receptors, respectively, triggering a variety of downstream signaling cascades. Intracellularly, Ap5A can directly modulate the activity of proteins like adenylate kinase.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ap5A_ext Ap5A NPP1 NPP1 Ap5A_ext->NPP1 Hydrolysis AMP_ext AMP NPP1->AMP_ext ATP_ext ATP NPP1->ATP_ext Ecto5NT Ecto-5'-Nucleotidase AMP_ext->Ecto5NT P2R P2 Receptors ATP_ext->P2R Activation P1R P1 Receptors Downstream Signaling Downstream Signaling P1R->Downstream Signaling P2R->Downstream Signaling Adenosine Adenosine Adenosine->P1R Activation Ecto5NT->Adenosine Ap5A_int Ap5A AK Adenylate Kinase (AK) Ap5A_int->AK Inhibition

Vertebrate Ap5A Metabolism and Signaling.

Proposed Invertebrate Ap5A Signaling Pathway

In invertebrates such as Drosophila melanogaster and Caenorhabditis elegans, while direct Ap5A signaling pathways have not been elucidated, the components of purinergic signaling and energy sensing pathways are conserved. Adenosine signaling is known to modulate behavior in Drosophila.[9] Therefore, it is hypothesized that Ap5A, through its hydrolysis to AMP and subsequently adenosine, could influence neuronal function and metabolic regulation. The inhibition of adenylate kinase by Ap5A would also impact the AMP:ATP ratio, a critical signal for the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism that is conserved in invertebrates.[10]

cluster_invertebrate Invertebrate Cell (Hypothetical) Ap5A Ap5A Hydrolase Dinucleoside Polyphosphate Hydrolase Ap5A->Hydrolase Hydrolysis AK Adenylate Kinase (AK) Ap5A->AK Inhibition AMP AMP Hydrolase->AMP Adenosine Adenosine AMP->Adenosine AMPK AMPK AMP->AMPK Activation AdoR Adenosine Receptor Adenosine->AdoR Activation Neuronal_Function Neuronal Function AdoR->Neuronal_Function AK->AMPK Regulation of AMP:ATP ratio Metabolic_Regulation Metabolic Regulation AMPK->Metabolic_Regulation

Proposed Ap5A Signaling in Invertebrates.

Experimental Protocols for Assessing Ap5A Activity

To facilitate comparative studies, standardized protocols for assessing Ap5A hydrolysis are essential. The following section details a general workflow for measuring Ap5A degradation using High-Performance Liquid Chromatography (HPLC), a robust and widely used method for separating and quantifying nucleotides.

Workflow for Measuring Ap5A Hydrolysis

The overall workflow involves preparing tissue or cell extracts, incubating them with Ap5A, and then analyzing the reaction products by HPLC.

start Start prep Prepare Tissue/Cell Lysate start->prep incubate Incubate Lysate with Ap5A prep->incubate stop Stop Reaction (e.g., with acid or heat) incubate->stop centrifuge Centrifuge to Remove Precipitate stop->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC Analysis filter->hplc quantify Quantify Ap5A, AMP, ATP hplc->quantify end End quantify->end

Workflow for Ap5A Hydrolysis Assay.

Detailed Methodology: HPLC-Based Ap5A Hydrolysis Assay

This protocol is adaptable for various tissue or cell types. Optimization of incubation times, protein concentrations, and HPLC conditions may be necessary depending on the specific sample and expected enzyme activity.

1. Preparation of Cell/Tissue Lysate:

  • Homogenize fresh or frozen tissue in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, and protease inhibitors) on ice.

  • For cultured cells, wash with PBS and lyse in a similar buffer.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2)

    • A known concentration of Ap5A (e.g., 10-100 µM)

    • Cell/tissue lysate (e.g., 10-50 µg of protein)

  • Initiate the reaction by adding the lysate to the pre-warmed reaction mixture.

  • Incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 0, 5, 10, 20, 30 minutes). Time course experiments are recommended to ensure initial velocity conditions.

  • Terminate the reaction at each time point by adding an equal volume of a stop solution (e.g., 0.8 M perchloric acid) or by heat inactivation (95°C for 5 minutes).

3. Sample Preparation for HPLC:

  • If using a perchloric acid stop solution, neutralize the samples with a potassium carbonate solution.

  • Centrifuge the terminated reactions at high speed to pellet precipitated proteins and salts.

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

4. HPLC Analysis:

  • Use a reverse-phase C18 column suitable for nucleotide separation.

  • Employ a gradient elution system. For example:

    • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 6.5.

    • Mobile Phase B: 100% Methanol.

    • A linear gradient from 0% to 30% B over 20-30 minutes can effectively separate Ap5A, ATP, ADP, and AMP.

  • Detect the nucleotides by UV absorbance at 259 nm.

  • Run standards of Ap5A, ATP, ADP, and AMP to determine their retention times and to generate standard curves for quantification.

5. Data Analysis:

  • Integrate the peak areas for Ap5A and its hydrolysis products (AMP and ATP for asymmetrical cleavage; 2 ADP + AMP for symmetrical cleavage followed by AK action).

  • Calculate the rate of Ap5A disappearance and product formation.

  • Determine kinetic parameters (Km and Vmax) by measuring the initial reaction rates at varying Ap5A concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion

While Ap5A is a well-established tool for inhibiting adenylate kinase, its role as a signaling molecule and the specifics of its metabolism are still being unraveled. This guide highlights the current knowledge on the species-specific differences in Ap5A activity, emphasizing the enzymes involved in its hydrolysis and its potential signaling pathways in both vertebrates and invertebrates. The provided experimental protocol offers a standardized method to further investigate these differences. Future research focusing on direct comparative kinetic studies of Ap5A-hydrolyzing enzymes from a wider range of species will be crucial for a more complete understanding of the diverse biological roles of this important dinucleoside polyphosphate.

References

Validating the Use of Ap5A in High-Throughput Screening Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of high-throughput screening (HTS) data is paramount. In kinase and ATPase assays, a common source of interference is contaminating adenylate kinase (AK) activity, which can lead to false positives and inaccurate kinetic measurements. P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) is a potent and specific inhibitor of adenylate kinase, widely employed to mitigate this issue. This guide provides an objective comparison of Ap5A with its alternatives, supported by experimental data and detailed protocols, to validate its use in HTS campaigns.

The Challenge of Adenylate Kinase Contamination in HTS

Adenylate kinase is a ubiquitous enzyme crucial for cellular energy homeostasis, catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[1] In the context of HTS assays for kinases or ATPases, which often measure changes in ATP or ADP concentration, the presence of contaminating AK can confound results. For instance, in a kinase assay measuring ATP depletion, AK can regenerate ATP from the ADP product, leading to an underestimation of the true kinase activity. Conversely, in assays measuring ADP production, AK can generate additional ADP, leading to an overestimation. This interference can mask the true effect of test compounds, resulting in wasted resources on false leads.

Ap5A: A Potent Bisubstrate Inhibitor of Adenylate Kinase

Ap5A is a structural analog of two ADP molecules linked by a pentaphosphate chain, acting as a potent bisubstrate inhibitor of adenylate kinase.[1] It binds tightly to the ATP and AMP binding sites of AK, effectively inhibiting its enzymatic activity. Ap5A exhibits high potency, with Ki values typically in the nanomolar to low micromolar range, making it an effective tool for eliminating AK interference in HTS assays.[1]

Performance of Ap5A in HTS Assays

The primary role of Ap5A in HTS is to ensure the reliability and accuracy of the screening data. By inhibiting adenylate kinase, Ap5A helps to achieve a robust assay with a clear distinction between positive and negative controls. This is quantified by the Z'-factor, a statistical measure of assay quality where a value greater than 0.5 indicates an excellent assay suitable for HTS. While specific Z'-factor values for assays with and without Ap5A are not always reported in comparative studies, the use of Ap5A is a standard practice to achieve the high statistical confidence required for HTS campaigns.

Comparison of Ap5A with Alternatives

While Ap5A is the most commonly used adenylate kinase inhibitor in HTS, several alternatives exist. The following table summarizes the key characteristics of Ap5A and its alternatives.

InhibitorMechanism of ActionReported Potency (Relative or Specific)Known Off-Target Effects
Ap5A Bisubstrate (ATP/AMP) analog, competitive inhibitorHigh, Ki in nM to low µM rangeModest reduction in pyruvate (B1213749) kinase activity at high concentrations.
Ap6A (P¹,P⁶-Di(adenosine-5')hexaphosphate) Bisubstrate (ATP/AMP) analog, competitive inhibitorLess potent than Ap5ALimited data available.
Gp5A (P¹,P⁵-Di(guanosine-5')pentaphosphate) Bisubstrate analog, competitive inhibitorLess potent than Ap5ALimited data available.
Ap4A (P¹,P⁴-Di(adenosine-5')tetraphosphate) Bisubstrate (ATP/AMP) analog, competitive inhibitorLess potent than Ap5ALimited data available.
Up5A (P¹,P⁵-Di(uridine-5')pentaphosphate) Bisubstrate analog, competitive inhibitorLess potent than Ap5ALimited data available.
Non-nucleoside Inhibitors (e.g., pyridopyrimidine, alkynylpyrimidine cores) VariesVaries, can be potentSpecific off-target profiles are compound-dependent.
Statin Derivatives Non-competitive inhibitorsVariesInhibit HMG-CoA reductase.

Experimental Protocols

General HTS Protocol for a Kinase Assay using Ap5A

This protocol provides a general workflow for a luminescence-based kinase assay, such as ADP-Glo™, incorporating Ap5A to inhibit contaminating adenylate kinase.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Ap5A

  • Test compounds

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Dispense test compounds into the 384-well assay plate. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).

  • Enzyme and Ap5A Preparation: Prepare a solution of the kinase and Ap5A in kinase assay buffer. A typical concentration for Ap5A is 10-50 µM to ensure complete inhibition of any contaminating adenylate kinase.

  • Enzyme Addition: Add the kinase/Ap5A solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution of the kinase substrate and ATP in kinase assay buffer. Add this solution to each well to initiate the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Signal Detection: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each test compound and determine the Z'-factor for the assay.

Coupled Enzyme Assay to Determine the Ki of Ap5A for Adenylate Kinase

This protocol describes a method to determine the inhibitory constant (Ki) of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is coupled to the pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.[1]

Materials:

  • Adenylate kinase

  • Ap5A

  • ADP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing PEP, NADH, PK, and LDH at their final desired concentrations.

  • Prepare Ap5A Dilutions: Prepare a serial dilution of Ap5A in the assay buffer.

  • Set up Reactions: In the wells of the microplate or cuvettes, add the reagent mix, varying concentrations of Ap5A, and a fixed concentration of adenylate kinase.

  • Initiate Reaction: Start the reaction by adding a range of concentrations of the substrate, ADP.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocities for each concentration of ADP and Ap5A. Generate Lineweaver-Burk or Dixon plots to determine the Ki value.

Visualizing the Role of Ap5A

Adenylate Kinase in Cellular Energy Homeostasis

The following diagram illustrates the central role of adenylate kinase in maintaining the balance of adenine (B156593) nucleotides, a process that can interfere with kinase and ATPase assays.

Adenylate_Kinase_Pathway cluster_AK_reaction Adenylate Kinase Reaction cluster_assay_interference Potential HTS Assay Interference ATP ATP ADP ADP AK Adenylate Kinase ADP->AK AMP AMP AK->ATP AK->AMP Kinase_Assay Kinase Assay (measures ATP/ADP) AK->Kinase_Assay Interferes with Ap5A Ap5A Ap5A->AK Inhibits AK_interference AK regenerates ATP or produces excess ADP

Caption: Adenylate kinase's role in nucleotide conversion and Ap5A's inhibitory action.

HTS Workflow with Ap5A for Kinase Inhibitor Screening

This diagram outlines a typical high-throughput screening workflow for identifying kinase inhibitors, incorporating Ap5A to ensure data quality.

HTS_Workflow start Start compound_plating 1. Compound Plating (Test compounds, Controls) start->compound_plating enzyme_addition 2. Add Kinase + Ap5A compound_plating->enzyme_addition pre_incubation 3. Pre-incubation enzyme_addition->pre_incubation reaction_initiation 4. Add Substrate + ATP pre_incubation->reaction_initiation kinase_reaction 5. Kinase Reaction reaction_initiation->kinase_reaction signal_detection 6. Signal Detection (e.g., ADP-Glo™) kinase_reaction->signal_detection data_analysis 7. Data Analysis (Calculate % Inhibition, Z'-factor) signal_detection->data_analysis hit_identification 8. Hit Identification data_analysis->hit_identification end End hit_identification->end

Caption: A streamlined HTS workflow incorporating Ap5A for kinase inhibitor discovery.

Conclusion

The use of Ap5A as an adenylate kinase inhibitor is a critical step in ensuring the validity and reliability of high-throughput screening assays for kinases and ATPases. Its high potency and specificity make it an invaluable tool for eliminating a common source of assay interference. While alternatives exist, Ap5A remains the gold standard due to its well-characterized inhibitory profile. By incorporating Ap5A into HTS protocols, researchers can have greater confidence in their screening data, leading to more efficient and successful drug discovery campaigns.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Diadenosine Pentaphosphate Pentaammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper handling and disposal of Diadenosine pentaphosphate pentaammonium (Ap5A pentaammonium salt). Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance and must be handled with appropriate care.[1] Before working with this compound, ensure that you are familiar with the following precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and nitrile or latex gloves.

  • Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any dust or aerosols.[1] Prevent contact with skin and eyes.[1]

  • Contamination with Oxidizing Agents: Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[1]

Spill Management Protocols

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Size Containment and Cleanup Procedure
Minor Spills 1. Remove all sources of ignition from the area.[1]2. Clean up spills immediately.[1]3. Use dry clean-up procedures to avoid generating dust.[1]4. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]5. Carefully sweep the solid material into a suitable, labeled container for waste disposal.[1]
Major Spills 1. Evacuate the immediate area and alert personnel.[1]2. Notify your institution's Emergency Responders, providing them with the location and nature of the hazard.[1]3. Only personnel trained in hazardous material cleanup should address major spills.

Step-by-Step Disposal Procedure

The proper disposal of this compound and its associated waste is critical. The following workflow provides a logical approach to ensure safe and compliant disposal.

DisposalWorkflow cluster_prep Step 1: Preparation cluster_assess Step 2: Hazard Assessment cluster_treat Step 3: Treatment & Segregation cluster_dispose Step 4: Final Disposal A Identify Waste Stream (e.g., unused solid, contaminated labware, aqueous solution) B Is the waste mixed with other hazardous chemicals? A->B C Segregate as Chemical Waste B->C Yes D Is the waste biologically contaminated? B->D No G Package, label, and dispose according to institutional and local regulations for hazardous chemical waste. C->G E Decontaminate (e.g., Autoclave) D->E Yes F Segregate as Non-Hazardous Waste (if institutional policy allows after decontamination) D->F No E->F H Dispose as regular lab waste (if applicable after decontamination) F->H

Figure 1. Decision workflow for the disposal of this compound waste.

Detailed Experimental Protocol for Disposal:

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound should be treated as chemical waste. Do not mix with other waste types unless compatible.

    • Contaminated Labware: Items such as pipette tips, tubes, and gloves that are contaminated with the compound should be collected in a designated, clearly labeled hazardous waste container.

    • Aqueous Solutions: Do not dispose of solutions containing this compound down the drain.[1] Collect all aqueous waste in a sealed, labeled container.

  • Decontamination of Biologically Contaminated Waste:

    • If the waste is also considered biohazardous (e.g., used in cell culture), it must be decontaminated before chemical disposal.

    • Autoclaving: Place the waste in a steam-permeable biohazard bag within a secondary, leak-proof container. A standard autoclave cycle (e.g., 121°C for a minimum of 30 minutes) is typically effective for decontamination.

    • Chemical Disinfection: For liquid waste, chemical disinfection with an appropriate agent like a fresh 10% bleach solution may be possible, but ensure chemical compatibility to avoid hazardous reactions.

  • Final Disposal:

    • All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[2]

    • Consult your institution's Environmental Health and Safety (EHS) office or Waste Management Authority for specific guidance on collection and disposal procedures for hazardous chemical waste.[2]

    • Ensure all waste containers are clearly and accurately labeled with their contents.

Important Considerations:

  • Recycling: If the material is unused and uncontaminated, recycling may be an option. Consult the manufacturer for recycling possibilities.[2]

  • Empty Containers: Empty containers may retain product residue. Handle them with the same precautions as the product itself and dispose of them as hazardous waste.[1] Do not reuse containers for other purposes.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Personal protective equipment for handling Diadenosine pentaphosphate pentaammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Diadenosine pentaphosphate pentaammonium. Our goal is to furnish you with comprehensive, actionable intelligence that extends beyond the product itself, ensuring a safe and efficient laboratory environment.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance.[1] It is crucial to understand its potential hazards to ensure safe handling.

Hazard CategoryRatingDescription
Toxicity 2 (Moderate)Accidental ingestion may be harmful, especially with pre-existing liver or kidney conditions. Large doses of ammonium (B1175870) salts can cause diarrhea and systemic poisoning.[1]
Flammability 1 (Slight)The material is a combustible solid.[2] Fine dust accumulations may burn rapidly if ignited.[1]
Reactivity 1 (Slight)The product is generally stable but should avoid contact with oxidizing agents.[1]
Body Contact 0 (Minimal)No significant irritation is expected from skin or eye contact.[1]
Chronic Hazard 0 (Minimal)No significant chronic toxicological data has been identified.[1]

Source: CHEMWATCH Hazard Ratings[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye Protection Safety glasses with side-shields or gogglesEnsure a snug fit to protect against dust particles.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)For prolonged or repeated contact, use gloves with a protection class of 5 or higher (breakthrough time > 240 minutes). For brief contact, a protection class of 3 or higher (> 60 minutes) is recommended.[1]
Respiratory Protection Type N95 (US) or equivalent dust maskRequired when handling the powder to prevent inhalation of dust.[2]
Body Protection Laboratory coatTo be worn at all times in the laboratory.

Operational Plan: Handling and Storage

Due to its nature as a hygroscopic powder, specific handling and storage procedures are necessary.

Storage Protocol
  • Temperature: Store at -20°C for long-term stability.[2][3][4]

  • Atmosphere: Keep in a tightly sealed container, away from moisture.[3]

  • Container: Use glass, polyethylene, or polypropylene (B1209903) containers. Ensure they are clearly labeled and free from leaks.[1]

Experimental Protocol: Preparation of an Aqueous Solution

This protocol outlines the steps for safely preparing a solution of this compound.

  • Preparation:

    • Work in a designated area, preferably within a fume hood, to minimize dust dispersion.

    • Don all required personal protective equipment (lab coat, gloves, safety glasses, and N95 mask).

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Quickly and carefully transfer the desired amount of the powder to the weighing vessel. Minimize the time the stock container is open.

    • Securely close the stock container immediately after dispensing.

  • Dissolution:

    • The compound is soluble in water at 50 mg/mL.[2]

    • Add the weighed powder to a suitable volumetric flask or beaker containing the desired volume of high-purity water.

    • If necessary, use an ultrasonic bath to aid dissolution.[3]

    • Once fully dissolved, the stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate response to spills and exposures is critical.

Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If irritation or discomfort persists, seek medical attention.[1]
Skin Contact Flush skin with running water. Seek medical attention if irritation occurs.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[1]

Waste Disposal Decision Tree

DisposalDecisionTree start Is the material contaminated? uncontaminated Uncontaminated Material start->uncontaminated No contaminated Contaminated Material start->contaminated Yes recycle Recycle if possible uncontaminated->recycle consult_authority Consult Waste Management Authority for disposal options uncontaminated->consult_authority hazardous_waste Treat as Hazardous Waste contaminated->hazardous_waste label_container Place in a suitable, labeled, sealed container hazardous_waste->label_container contact_ehs Contact Environmental Health & Safety for pickup label_container->contact_ehs

Caption: Decision-making process for chemical waste disposal.

Signaling Pathway Context

Diadenosine pentaphosphate (Ap5A) is an endogenous signaling molecule involved in various physiological processes, particularly under conditions of cellular stress.[5] It acts through purinergic receptors and can modulate the activity of enzymes like adenylate kinase.[2]

Simplified Ap5A Signaling Interaction

SignalingPathway cellular_stress Cellular Stress ap5a_increase Increased [Ap5A] cellular_stress->ap5a_increase purinergic_receptors Purinergic Receptors ap5a_increase->purinergic_receptors Activates adenylate_kinase Adenylate Kinase ap5a_increase->adenylate_kinase Inhibits cellular_response Cellular Response purinergic_receptors->cellular_response adenylate_kinase->cellular_response Modulates energy homeostasis

Caption: Simplified overview of Ap5A's role in cellular signaling.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.